molecular formula C10H15N3 B1498298 2-Pyridin-2-ylmethyl-piperazine CAS No. 494783-29-8

2-Pyridin-2-ylmethyl-piperazine

Cat. No.: B1498298
CAS No.: 494783-29-8
M. Wt: 177.25 g/mol
InChI Key: BNVDJCJTNXGSDK-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylmethyl-piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVDJCJTNXGSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660839
Record name 2-[(Pyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494783-29-8
Record name 2-[(Pyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-Pyridin-2-ylmethyl-piperazine, a valuable building block in medicinal chemistry. The document delves into the two most prevalent and effective synthetic strategies: direct N-alkylation and reductive amination. For each method, this guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of the advantages and disadvantages. Furthermore, strategies for controlling selectivity, such as the use of protecting groups, are discussed in detail. The synthesis of key starting materials, purification techniques, and characterization of the final product are also covered to provide a complete operational understanding for researchers in drug discovery and development.

Introduction: The Significance of this compound

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets. When combined with a pyridinylmethyl group, the resulting molecule, this compound, becomes a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its structural features allow for further derivatization at the secondary amine of the piperazine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to equip researchers with the fundamental knowledge and practical protocols to efficiently synthesize this important chemical entity.

Comparative Analysis of Synthetic Strategies

Two principal pathways dominate the synthesis of this compound: the direct N-alkylation of piperazine with a suitable 2-pyridinylmethyl electrophile and the reductive amination of pyridine-2-carboxaldehyde with piperazine. The choice between these methods depends on factors such as the availability of starting materials, desired scale, and the need to control the formation of byproducts.

Synthetic Strategy Key Advantages Key Challenges
Direct N-Alkylation Straightforward, often uses readily available starting materials.Potential for di-alkylation, requiring strategies for mono-selectivity.
Reductive Amination High selectivity for mono-alkylation, milder reaction conditions.May require the synthesis of the aldehyde starting material.

Synthesis of Key Starting Materials

A successful synthesis of the target compound relies on the availability of high-quality starting materials. This section details the preparation of the key precursors for both major synthetic routes.

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

2-(Chloromethyl)pyridine, also known as 2-picolyl chloride, is a common electrophile for the N-alkylation of piperazine. It is typically prepared from 2-pyridinemethanol.

Protocol 1: Chlorination of 2-Pyridinemethanol with Thionyl Chloride

This method involves the conversion of the hydroxyl group of 2-pyridinemethanol to a chloride using thionyl chloride (SOCl₂).[1]

  • Step 1: To a stirred solution of thionyl chloride (e.g., 4.1 molar equivalents) cooled to 0 °C, slowly add 2-pyridinemethanol (1.0 molar equivalent) over a period of 2 hours, maintaining the temperature at 0 °C.

  • Step 2: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1 hour.

  • Step 3: Remove the excess thionyl chloride under reduced pressure. The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride, which can often be used in the next step without further purification.

Synthesis of Pyridine-2-carboxaldehyde

Pyridine-2-carboxaldehyde is the key electrophile for the reductive amination pathway. It can be synthesized from 2-methylpyridine through an oxidation process.

Protocol 2: Oxidation of 2-Methylpyridine

One common method involves the oxidation of 2-methylpyridine using selenium dioxide.

  • Step 1: In a suitable solvent such as dioxane, heat a mixture of 2-methylpyridine and selenium dioxide at reflux.

  • Step 2: Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Step 3: Upon completion, the reaction mixture is worked up by filtering off the selenium byproduct and purifying the aldehyde, typically by distillation or chromatography.

Synthetic Route 1: Direct N-Alkylation of Piperazine

This approach involves the direct reaction of piperazine with a 2-pyridinylmethyl halide. The primary challenge is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, 1,4-bis(pyridin-2-ylmethyl)piperazine.

Mechanism of N-Alkylation

The reaction proceeds via a standard SN2 mechanism where the nucleophilic secondary amine of piperazine attacks the electrophilic carbon of the 2-(chloromethyl)pyridine, displacing the chloride leaving group.

SN2 Mechanism cluster_0 S-N-2 Reaction Piperazine Piperazine (Nucleophile) TransitionState [Transition State] Piperazine->TransitionState Nucleophilic Attack PicolylChloride 2-(Chloromethyl)pyridine (Electrophile) PicolylChloride->TransitionState Product This compound TransitionState->Product Chloride Cl⁻ TransitionState->Chloride Leaving Group Departure

Caption: SN2 mechanism of piperazine alkylation.

Strategy 1: Utilizing a Large Excess of Piperazine

By using a large excess of piperazine (e.g., 4-10 equivalents), the probability of the electrophile reacting with an already mono-alkylated piperazine is significantly reduced, thus favoring the desired product.

Protocol 3: Mono-alkylation with Excess Piperazine

  • Step 1: In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5 equivalents) in a suitable solvent such as ethanol or pyridine.[2]

  • Step 2: To this solution, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.

  • Step 3: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Step 4: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Step 5: The residue is then subjected to an aqueous work-up. Adjust the pH to basic (pH 11-12) with a suitable base (e.g., NaOH) and extract the product with an organic solvent like chloroform.[3]

  • Step 6: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product, which can be purified by distillation or column chromatography.

Strategy 2: Employing a Protecting Group

To achieve higher selectivity for mono-alkylation, one of the nitrogen atoms of piperazine can be temporarily protected with a group like tert-butyloxycarbonyl (Boc). This ensures that only one nitrogen is available for alkylation.

Protecting Group Strategy Start Piperazine Protect Protection (e.g., Boc₂O) Start->Protect BocPiperazine N-Boc-piperazine Protect->BocPiperazine Alkylate Alkylation (2-Picolyl Chloride) BocPiperazine->Alkylate ProtectedProduct N-Boc-N'-(pyridin-2-ylmethyl)piperazine Alkylate->ProtectedProduct Deprotect Deprotection (e.g., TFA or HCl) ProtectedProduct->Deprotect FinalProduct This compound Deprotect->FinalProduct

Caption: Workflow for mono-alkylation using a protecting group.

Protocol 4: Boc-Protection, Alkylation, and Deprotection

  • Step 1 (Protection): Dissolve piperazine (e.g., 2 equivalents) in a suitable solvent like dichloromethane (DCM). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate N-Boc-piperazine.[2]

  • Step 2 (Alkylation): Dissolve N-Boc-piperazine (1 equivalent) and a base such as potassium carbonate in a solvent like acetonitrile. Add 2-(chloromethyl)pyridine hydrochloride (1-1.2 equivalents) and heat the mixture to reflux. After completion, the reaction is worked up to isolate the N-Boc protected product.

  • Step 3 (Deprotection): Dissolve the N-Boc protected product in a suitable solvent like DCM or methanol. Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[4] Stir at room temperature until the Boc group is cleaved. The product is then isolated, often as a salt, which can be neutralized and extracted.

Synthetic Route 2: Reductive Amination

Reductive amination offers a highly selective one-pot method for the synthesis of this compound. This method involves the formation of an iminium ion intermediate from pyridine-2-carboxaldehyde and piperazine, which is then reduced in situ.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of pyridine-2-carboxaldehyde to form a hemiaminal. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source.

Reductive Amination Mechanism Aldehyde Pyridine-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Piperazine Piperazine Piperazine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product This compound Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product Reduction

Caption: Mechanism of reductive amination.

Choice of Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation.[5][6] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate. This chemoselectivity is crucial for the success of the one-pot reaction.[7][8]

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB) Mild, selective for iminium ions, tolerant of various functional groups.[6][8]Water-sensitive, not ideal for protic solvents like methanol.[9]
Sodium Cyanoborohydride (NaBH₃CN) Effective in protic solvents.Toxic cyanide byproducts.
Sodium Borohydride (NaBH₄) Inexpensive.Can reduce the starting aldehyde, requiring a two-step procedure.[8][9]

Protocol 5: One-Pot Reductive Amination

  • Step 1: In a dry round-bottom flask under an inert atmosphere, dissolve pyridine-2-carboxaldehyde (1 equivalent) and piperazine (1-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8]

  • Step 2: Stir the mixture at room temperature for about 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.[8]

  • Step 3: Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Step 4: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times typically range from a few hours to overnight.

  • Step 5: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Step 6: Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by column chromatography.

Purification and Characterization

Purification

The crude this compound obtained from either synthetic route typically requires purification to remove unreacted starting materials and byproducts.

  • Distillation: For the free base, vacuum distillation can be an effective method of purification, especially on a larger scale.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product. A solvent system such as a gradient of methanol in dichloromethane is often employed.[10]

  • Crystallization: The product can also be purified by converting it to a salt (e.g., hydrochloride or diacetate) and recrystallizing it from a suitable solvent system.[11][12]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the pyridinyl protons, the methylene bridge protons, and the piperazine protons.[11][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: direct N-alkylation and reductive amination. The direct alkylation route is straightforward but requires careful control to achieve mono-selectivity, either by using a large excess of piperazine or by employing a protecting group strategy. The reductive amination pathway, particularly with sodium triacetoxyborohydride, offers a highly selective and efficient one-pot procedure. The choice of synthetic route will depend on the specific needs of the researcher, including scale, cost, and available resources. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • CN104974077A. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride.
  • CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Preparation method of 2-pyridine carboxaldehyde. (n.d.).
  • CN101906068B. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
  • CN101906068A. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
  • RU2198875C2. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). Journal of Medicinal Chemistry.
  • Reddit. (2021). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). The R. W. Johnson Pharmaceutical Research Institute.
  • Semantic Scholar. (n.d.). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Royal Society of Chemistry.
  • SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • US2919275A. (1959). Purification of piperazine.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom

Sources

mechanism of action of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Pyridin-2-ylmethyl-piperazine Containing Compounds: A Focus on Histamine H4 Receptor Antagonism

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique stereoelectronic properties, including the hydrogen bond accepting capacity of the pyridine nitrogen and the versatile nature of the piperazine ring, allow for interactions with a wide array of biological targets. This guide focuses on a prominent and therapeutically relevant mechanism of action for compounds incorporating this scaffold: antagonism of the Histamine H4 receptor (H4R).

The H4R is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. This expression profile implicates the H4R as a key player in inflammatory and immune responses. Consequently, H4R antagonists are being actively investigated for the treatment of various inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis. This guide will provide a detailed exploration of the molecular mechanisms through which this compound-containing compounds exert their antagonistic effects on the H4R, the downstream signaling consequences, and the experimental methodologies used to characterize these interactions.

Molecular Mechanism of Action: Targeting the Histamine H4 Receptor

The primary mechanism of action for this class of compounds is competitive antagonism at the orthosteric binding site of the H4R. This means they bind to the same site as the endogenous ligand, histamine, but fail to activate the receptor. By occupying the binding pocket, they prevent histamine from binding and initiating downstream signaling cascades.

Binding and Affinity

Compounds containing the this compound moiety have been shown to exhibit high affinity for the H4R. The interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contacts within the transmembrane domains of the receptor. The pyridine nitrogen is often a key hydrogen bond acceptor, while the piperazine ring can engage in various interactions depending on its substitution pattern.

Compound ExampleTargetAssay TypeKi (nM)Reference
JNJ 7777120Histamine H4 ReceptorRadioligand Binding13.8
VUF 6002Histamine H4 ReceptorRadioligand Binding23
Downstream Signaling Pathways

The H4R is a Gαi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like histamine, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

By acting as antagonists, this compound derivatives block these histamine-induced events. The key downstream consequences of H4R antagonism include:

  • Inhibition of Chemotaxis: H4R activation is a potent chemoattractant for various immune cells. Antagonists block this migration, thereby reducing the infiltration of inflammatory cells into tissues.

  • Suppression of Cytokine Release: The release of pro-inflammatory cytokines from mast cells and other immune cells is modulated by H4R signaling. Antagonism of this receptor can lead to a reduction in the secretion of these inflammatory mediators.

  • Modulation of Cellular Shape Change: Histamine binding to H4R can induce shape changes in eosinophils, a process linked to their activation. H4R antagonists can prevent these morphological alterations.

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis Promotes cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H4R Activates Antagonist This compound (Antagonist) Antagonist->H4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation) CREB->Gene_Expression Regulates Binding_Assay_Workflow start Start prep Prepare H4R-expressing cell membranes start->prep mix Incubate membranes with [3H]-ligand and test compound prep->mix filter Separate bound and free ligand via filtration mix->filter count Measure radioactivity with a scintillation counter filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine H4R affinity.

cAMP Assay

This functional assay measures the ability of the antagonist to block agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: Use a cell line expressing the H4R, such as HEK293 cells.

  • Stimulation: Pre-incubate the cells with varying concentrations of the test compound, followed by stimulation with a known H4R agonist (e.g., histamine) in the presence of forskolin (an adenylyl cyclase activator).

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for the functional inhibition.

Chemotaxis Assay

This assay assesses the ability of the antagonist to block the migration of immune cells towards a chemoattractant.

Protocol:

  • Cell Isolation: Isolate primary immune cells (e.g., eosinophils or mast cells) from blood or tissue.

  • Transwell System: Use a Transwell plate with a porous membrane separating the upper and lower chambers.

  • Cell Loading: Load the isolated cells into the upper chamber.

  • Chemoattractant: Add an H4R agonist to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate to allow for cell migration through the membrane.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.

  • Data Analysis: Compare the migration in the presence and absence of the antagonist to determine its inhibitory effect.

Conclusion

Compounds based on the this compound scaffold represent a promising class of Histamine H4 receptor antagonists. Their mechanism of action, centered on competitive inhibition of the H4R, leads to the attenuation of key inflammatory signaling pathways. This makes them attractive candidates for the development of novel therapeutics for a range of allergic and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of these compounds, enabling a thorough understanding of their pharmacological profile and therapeutic potential.

References

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews Drug discovery, 7(1), 41-53. [Link]

  • Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists. Journal of medicinal chemistry, 46(19), 3957-3960. [Link]

  • Lim, H. D., et al. (2005). VUF 6002, a novel and selective histamine H4 receptor antagonist, orally attenuates allergic and inflammatory responses in mice. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1317. [Link]

The Multifaceted Biological Activities of 2-Pyridin-2-ylmethyl-piperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridin-2-ylmethyl-piperazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical entity and its derivatives. We will delve into its significant activities as a urease inhibitor, a broad-spectrum antimicrobial agent, a promising anticancer therapeutic, and a modulator of the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by detailed experimental protocols and structure-activity relationship analyses to guide future research and development efforts.

Introduction: The Significance of the Pyridinylmethyl-piperazine Core

The fusion of a pyridine ring and a piperazine moiety in this compound creates a unique chemical architecture with significant pharmacological potential. The pyridine ring, a common motif in numerous approved drugs, offers a hydrogen bond acceptor and can engage in various intermolecular interactions.[1] The piperazine ring, another critical pharmacophore, provides a flexible yet constrained linker that can be readily substituted to modulate physicochemical properties and target engagement.[2] This combination has led to the discovery of compounds with a wide spectrum of biological activities, making the this compound core a subject of intense interest in drug discovery.[3] This guide will systematically explore the key therapeutic areas where this scaffold has shown promise.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure and its derivatives is crucial for exploring its biological potential. A common and effective method involves the nucleophilic substitution of a leaving group on the pyridine ring with piperazine.

General Synthesis Pathway

A prevalent synthetic route involves the reaction of 2-(chloromethyl)pyridine with an excess of piperazine. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct. The reaction is typically carried out in a suitable solvent, such as acetonitrile, and may be facilitated by a base to neutralize the formed hydrochloric acid.

G 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Reaction Reaction 2-(Chloromethyl)pyridine->Reaction Piperazine (excess) Piperazine (excess) Piperazine (excess)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)piperazine

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of piperazine (4 equivalents) and potassium carbonate (3 equivalents) in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(pyridin-2-ylmethyl)piperazine.

Biological Activity as a Urease Inhibitor

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a key virulence factor for pathogens like Helicobacter pylori, contributing to gastric ulcers and other disorders.[1] Derivatives of this compound have emerged as potent urease inhibitors.[1]

Mechanism of Action

The inhibitory activity of pyridinylmethyl-piperazine derivatives against urease is believed to involve the chelation of the nickel ions in the enzyme's active site. The nitrogen atoms of the pyridine and piperazine rings can coordinate with the nickel ions, disrupting the catalytic activity of the enzyme. Molecular docking studies have shown that these compounds can form favorable interactions within the active site of urease.[1]

Structure-Activity Relationship (SAR)

Studies on a series of 1-(3-nitropyridin-2-yl)piperazine derivatives have provided valuable insights into their SAR as urease inhibitors.[1]

R-Group SubstitutionIC₅₀ (µM)Observations
Unsubstituted Phenylacetamide3.90 ± 1.91Moderate activity of the parent scaffold.[1]
2-Chlorophenylacetamide2.13 ± 0.82Electron-withdrawing groups on the phenyl ring enhance activity.[1]
4-Methylphenylacetamide2.0 ± 0.73Electron-donating groups at the para position also show high potency.[1]
4-Nitrophenylpropanamide2.24 ± 1.63Extension of the linker and substitution on the phenyl ring influence activity.[1]
Thiourea (Standard) 23.2 ± 11.0 Significantly less potent than the test compounds. [1]
Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Sodium nitroprusside (catalyst)

  • 96-well microplate reader

  • Test compounds and standard inhibitor (Thiourea)

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution (in a suitable solvent like DMSO) at various concentrations.

  • Add 25 µL of jack bean urease solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution and incubate for a further 30 minutes at 37°C.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate for 10 minutes at room temperature for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Antimicrobial Activity

The this compound scaffold has been incorporated into various molecules exhibiting significant antibacterial and antifungal properties. The presence of the pyridine and piperazine moieties appears to be crucial for their antimicrobial action.

Spectrum of Activity

Derivatives of this scaffold have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some compounds also show antifungal activity against species like Aspergillus niger and Candida albicans.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compounds

  • Standard antibiotic/antifungal drugs

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Potential

The structural versatility of the this compound core has been exploited to develop potent anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and induction of apoptosis.

Mechanism of Action

The anticancer activity of these derivatives can be attributed to their ability to interfere with key cellular processes. For example, some derivatives act as dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are crucial in certain types of non-small-cell lung cancer. Molecular modeling studies suggest that these compounds can dock into the active sites of these kinases.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro antiproliferative activity of a representative compound against human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
H3122ALK-addicted Lung Cancer6.27
HCC78ROS1-addicted Lung Cancer10.71
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Central Nervous System (CNS) Activity

Derivatives of this compound have shown significant activity in the central nervous system, particularly as agonists at serotonin 5-HT₁A receptors. This activity suggests potential applications in the treatment of anxiety and depression.

Mechanism of Action: 5-HT₁A Receptor Signaling

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR). Agonism at this receptor by pyridinylmethyl-piperazine derivatives is thought to initiate a signaling cascade that ultimately leads to a therapeutic effect. Activation of presynaptic 5-HT₁A autoreceptors reduces the firing rate of serotonergic neurons, while activation of postsynaptic receptors mediates the downstream effects. The signaling pathway involves the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound 5-HT1A Autoreceptor 5-HT1A Autoreceptor Compound->5-HT1A Autoreceptor Postsynaptic 5-HT1A Receptor Postsynaptic 5-HT1A Receptor Compound->Postsynaptic 5-HT1A Receptor Reduced Serotonin Release Reduced Serotonin Release 5-HT1A Autoreceptor->Reduced Serotonin Release G-protein Activation G-protein Activation Postsynaptic 5-HT1A Receptor->G-protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Activation->Inhibition of Adenylyl Cyclase Opening of GIRK Channels Opening of GIRK Channels G-protein Activation->Opening of GIRK Channels Neuronal Hyperpolarization Neuronal Hyperpolarization Opening of GIRK Channels->Neuronal Hyperpolarization Therapeutic Effect (e.g., Anxiolysis) Therapeutic Effect (e.g., Anxiolysis) Neuronal Hyperpolarization->Therapeutic Effect (e.g., Anxiolysis)

Caption: Simplified signaling pathway of 5-HT1A receptor agonism.

In Vivo Studies

In vivo studies are essential to confirm the therapeutic potential of these compounds. For example, the forced swimming test in rats is a common model to evaluate the antidepressant potential of novel compounds. Some 2-pyridinemethylamine derivatives have demonstrated the ability to inhibit immobility in this test more potently than the clinically used antidepressant imipramine after oral administration.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in diverse areas, including infectious diseases, oncology, and neurology. The ease of synthesis and the ability to readily modify the core structure allow for extensive exploration of structure-activity relationships, paving the way for the design of next-generation drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should focus on optimizing the lead compounds identified in these therapeutic areas, conducting comprehensive preclinical and clinical studies, and further elucidating the detailed molecular mechanisms underlying their biological activities.

References

  • Al-Gorbani, M. F., et al. (2016). Synthesis, characterization and antiproliferative activity of some new pyridine derivatives. Molecules, 21(11), 1467. [Link]

  • Anwar, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

  • Huang, J., et al. (2012). A Practical Method for the Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]

  • Polanski, J., et al. (2019). Signaling pathways of 5-HT1A receptor. ResearchGate. [Link]

  • Rathi, E., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 314-332. [Link]

  • Sangani, C. B., et al. (2014). Synthesis, characterization and in vitro anticancer evaluation of novel pyridine based chalcone and flavone analogues. Journal of the Serbian Chemical Society, 79(10), 1189-1201. [Link]

  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. [Link]

  • Tomi, I. H. R., et al. (2019). Synthesis and Structure-Activity Relationship of New Piperidinyl and Piperazinyl Derivatives as Antiallergics. ChemInform, 50(32). [Link]

  • Twarog, B. M., & Page, I. H. (1953). Serotonin content of some mammalian tissues and urine and a method for its determination. American Journal of Physiology-Legacy Content, 175(1), 157-161. [Link]

  • Vangveravong, S., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8249-8258. [Link]

  • Wang, S., et al. (2018). R-Fluoxetine Increases Melanin Synthesis Through a 5-HT1A/2A Receptor and p38 MAPK Signaling Pathways. International journal of molecular sciences, 20(1), 36. [Link]

  • Wójcik-Pszczoła, K., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1930. [Link]

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An In-depth Technical Guide to 2-Pyridin-2-ylmethyl-piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-pyridin-2-ylmethyl-piperazine scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. Its unique combination of a basic piperazine ring, a hydrogen bond-accepting pyridine moiety, and a flexible methylene linker allows for tailored interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of this important chemical class, delving into its core structural features, prevalent synthetic strategies, detailed structure-activity relationships (SAR), and diverse therapeutic applications, with a primary focus on its role in developing antagonists for the histamine H₁ receptor. We further explore its potential in targeting the central nervous system (CNS) and in oncology. This document is designed to be a practical resource, complete with detailed experimental protocols, data-rich tables, and illustrative diagrams to guide researchers in the design and development of novel therapeutics based on this versatile scaffold.

The this compound Core: A Structural Analysis

The power of the this compound scaffold lies in its distinct chemical modules, each contributing to its pharmacokinetic and pharmacodynamic profile. The piperazine ring, with its two nitrogen atoms, offers a rigid, six-membered heterocyclic core. The N1 nitrogen is typically attached to the pyridin-2-ylmethyl group, while the N4 nitrogen provides a crucial point for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and physicochemical properties. The pyridine ring acts as a key pharmacophoric element, capable of forming hydrogen bonds and π-stacking interactions within protein binding pockets. This combination has proven highly effective for achieving high-affinity binding to numerous receptors and enzymes.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the core scaffold and its derivatives is generally straightforward, making it an attractive starting point for library synthesis and lead optimization campaigns. The most common and industrially scalable approach involves the nucleophilic substitution of an activated pyridine precursor with piperazine.

General Synthetic Workflow

A typical workflow for the synthesis and initial screening of novel derivatives is outlined below. This process begins with the synthesis of the core scaffold, followed by diversification at the N4 position of the piperazine ring, and concludes with purification and a cascade of biological assays.

G cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade S1 Step 1: Synthesize 2-(Chloromethyl)pyridine HCl S2 Step 2: Synthesize Core Scaffold 1-(Pyridin-2-ylmethyl)piperazine S1->S2 S3 Step 3: N4-Alkylation / Amidation (Library Generation) S2->S3 S4 Step 4: Purification (Chromatography / Crystallization) S3->S4 A1 Primary Screen: Receptor Binding Assay (Ki) S4->A1 Test Compounds A2 Secondary Screen: Functional Cell-Based Assay (IC50) A1->A2 A3 Tertiary Screen: ADME & In Vivo Models A2->A3 A3->S3 SAR Feedback Loop

Caption: General workflow for synthesis and screening.

Detailed Protocol: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine

This protocol describes a two-step process starting from commercially available 2-methylpyridine to yield the core scaffold, 1-(pyridin-2-ylmethyl)piperazine.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride [1]

  • Rationale: The first step involves activating the methyl group of 2-methylpyridine for subsequent nucleophilic substitution. This is achieved by converting it into a chloromethyl group. The reaction proceeds via an N-oxide intermediate, which rearranges to an acetate ester before chlorination with thionyl chloride.

  • Materials: 2-Methylpyridine, Acetic Acid, Hydrogen Peroxide, Thionyl Chloride.

  • Procedure:

    • To a flask containing 2-methylpyridine (1.0 eq), add acetic acid (1.0 eq) and hydrogen peroxide (1.3 eq).

    • Heat the mixture to 70-80°C for 10-14 hours until thin-layer chromatography (TLC) confirms the complete formation of 2-methylpyridine N-oxide.

    • Add additional glacial acetic acid (1.5 eq) and continue heating. The N-oxide will rearrange to 2-pyridinylmethyl acetate.

    • Hydrolyze the acetate ester using an aqueous solution of sodium hydroxide to yield 2-pyridinemethanol.

    • Carefully add thionyl chloride (1.2 eq) to the 2-pyridinemethanol solution. The reaction is exothermic and will produce HCl gas.

    • The product, 2-chloromethylpyridine hydrochloride, will precipitate from the reaction mixture. Isolate the solid by filtration and wash with a cold, non-polar solvent.

Step 2: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine [2][3]

  • Rationale: This is a standard SN2 reaction where the nucleophilic secondary amine of piperazine displaces the chloride from 2-(chloromethyl)pyridine. An excess of piperazine is used to minimize the formation of the disubstituted byproduct and to act as a base to neutralize the generated HCl.

  • Materials: 2-(Chloromethyl)pyridine Hydrochloride, Piperazine, Acetonitrile, Potassium Carbonate.

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (3.0 eq) in a suitable solvent such as acetonitrile.

    • Add a base, such as potassium carbonate (2.0 eq), to the mixture.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise to the stirred solution.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a gradient of dichloromethane/methanol) or distillation to yield 1-(pyridin-2-ylmethyl)piperazine as a pure product.

Pharmacological Applications and Mechanisms of Action

The versatility of the this compound scaffold has led to its exploration in numerous therapeutic areas.

Histamine H₁ Receptor Antagonism

The most prominent application of this scaffold is in the development of H₁ antihistamines. These compounds act as inverse agonists at the H₁ receptor, competitively blocking the effects of histamine and providing relief from allergic symptoms.

Mechanism of Action: The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[4] Histamine binding triggers a conformational change, activating Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, inducing the release of intracellular Ca²⁺, while DAG activates protein kinase C (PKC). This signaling cascade leads to the classic physiological responses of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[5] H₁ antagonists bind to the receptor but do not activate it, thereby blocking this entire cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Hist Histamine H1R Histamine H1 Receptor (GPCR) Hist->H1R binds & activates Antagonist Antagonist (e.g., Mepyramine) Antagonist->H1R binds & blocks Gq Gq/11 Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (Allergic Symptoms) Ca->Response leads to PKC->Response leads to

Caption: Histamine H₁ Receptor Signaling Pathway.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity, and the pyridinylmethyl scaffold is no exception.[6] Depending on the substitutions, these compounds have been investigated as antipsychotic, antidepressant, and anxiolytic agents.[6] This activity often stems from interactions with various monoamine receptors, such as dopamine and serotonin receptors. For example, the related pyridinylpiperazine scaffold is found in drugs like the antidepressant Mirtazapine.[7] The ability of these compounds to cross the blood-brain barrier is a key determinant of their CNS effects.

Anticancer and Enzyme Inhibition Activity

The scaffold has also been explored in oncology. Piperazine-containing compounds have been designed as inhibitors of key signaling proteins in cancer progression, such as receptor tyrosine kinases like VEGFR-2.[5] By incorporating the pyridinylmethylpiperazine core into larger molecules, researchers aim to block angiogenesis and tumor cell proliferation.[5][8] Furthermore, derivatives have shown potent inhibitory activity against enzymes like urease, which is implicated in infections by pathogens such as Helicobacter pylori.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR for this class is best understood in the context of H₁ receptor antagonists. The general pharmacophore for first-generation H₁ antagonists consists of two aryl (or heteroaryl) groups linked via a spacer to a tertiary amine.

  • Pyridine Ring: The 2-pyridyl group is a common feature and is considered one of the key aryl moieties. Its nitrogen atom is a critical hydrogen bond acceptor.

  • Piperazine N4-Substituent: The nature of the group on the N4 nitrogen is paramount for potency and selectivity. For many classic antihistamines like Mepyramine (Pyrilamine), this position is occupied by an N,N-dimethylaminoethyl group.[9]

  • Linker: The methylene linker between the pyridine and piperazine rings provides optimal spacing for receptor interaction.

The following table summarizes representative binding affinity data for H₁ receptor antagonists, illustrating how structural modifications impact potency.

CompoundStructureReceptorKᵢ (nM)Source
Mepyramine A classic H₁ antagonist with a 2-pyridyl group.Histamine H₁~1[9]
Desloratadine A tricyclic H₁ antagonist (structurally distinct but functionally relevant).Histamine H₁0.7 - 4[10]
Rupatadine A dual H₁ and PAF antagonist with a pyridinyl group.Histamine H₁6 - 80[10]
Diphenhydramine A classic H₁ antagonist without a pyridine ring.Histamine H₁>100[9]

Note: Data is compiled from multiple sources and assay conditions may vary. The table serves to illustrate relative potencies.

The data indicates that the presence of a pyridine ring, as seen in Mepyramine and Rupatadine, is consistent with high-affinity binding. The dramatic drop in affinity for Diphenhydramine highlights the favorable contribution of the heteroaromatic system compared to a simple phenyl ring in this context.

Key Experimental Protocols

Protocol: Histamine H₁ Receptor Radioligand Binding Assay

This protocol provides a step-by-step method for determining the binding affinity (Kᵢ) of a test compound for the H₁ receptor using a competitive binding assay with [³H]Mepyramine.[4][11][12]

  • Principle: This assay measures the ability of an unlabeled test compound to displace the radiolabeled ligand [³H]Mepyramine from the H₁ receptor. The amount of radioactivity remaining bound to the receptor preparation is inversely proportional to the test compound's binding affinity.

  • Materials:

    • Receptor Source: Cell membranes from HEK293T cells transiently expressing the human H₁ receptor.

    • Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: 10 µM Mianserin or 1 µM Mepyramine.

    • Test Compounds: Serial dilutions of the this compound derivative.

    • Apparatus: 96-well plates, cell harvester with GF/C glass fiber filters, liquid scintillation counter, scintillation fluid.

  • Procedure:

    • Membrane Preparation: Homogenize H₁R-expressing cells and prepare a membrane fraction via differential centrifugation. Determine the total protein concentration using a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, prepare the following sets of wells in triplicate:

      • Total Binding: 50 µL Assay Buffer, 25 µL cell membranes (~10 µg protein), 25 µL [³H]Mepyramine (final concentration ~1-3 nM).

      • Non-specific Binding (NSB): 25 µL Non-specific Binding Control, 25 µL cell membranes, 25 µL [³H]Mepyramine.

      • Competition Binding: 25 µL test compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL cell membranes, 25 µL [³H]Mepyramine.

    • Incubation: Incubate the plate for 180 minutes at 25°C with gentle agitation to reach equilibrium.[4]

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioactivity.

    • Quantification: Dry the filter plate, add scintillation fluid to each well, and quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Future Directions and Conclusion

The this compound scaffold remains a highly valuable and "privileged" structure in modern drug discovery. While its role in developing H₁ antihistamines is well-established, significant opportunities remain in other therapeutic areas. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific receptor subtypes to minimize off-target effects, particularly for CNS applications.

  • Targeting Protein-Protein Interactions: Utilizing the scaffold as a core for developing inhibitors of challenging targets that lack deep enzymatic pockets.

  • Covalent Modifiers: Incorporating reactive functional groups to create covalent inhibitors, which can offer prolonged duration of action.

References

  • Langedijk, J. et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available from: [Link]

  • Vadodaria, D. J. et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available from: [Link]

  • Sagar, B. K. et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Representative structures of H1-antihistamines and their Ki values. Available from: [Link]

  • Timmerman, H. et al. (1991). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry. Available from: [Link]

  • de Graaf, C. et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Available from: [Link]

  • Langedijk, J. et al. (2018). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. Available from: [Link]

  • O'Hagan, D. (2019). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports. Available from: [Link]

  • da Silva, M. D. P. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available from: [Link]

  • ResearchGate. (n.d.). Selected anticancer agents with piperazine and pyrimidine rings. Available from: [Link]

  • Al-Ghorbani, M. et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Tiurmina, A. et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. Available from: [Link]

  • Velihina, Ye. S. et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][4][9]triazines: synthesis and anticancer activity. Biopolymers and Cell. Available from: [Link]

  • H-Asa, A. et al. (2021). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE. Available from: [Link]

  • Naseer, M. M. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Romanelli, M. N. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ResearchGate. (2014). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available from: [Link]

  • Gurgel, L. et al. (2016). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available from: [Link]

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Unlocking the Therapeutic Potential of 2-Pyridin-2-ylmethyl-piperazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 2-Pyridin-2-ylmethyl-piperazine

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a fertile ground for identifying novel therapeutic agents. The molecule this compound, which incorporates both a pyridine ring and a piperazine moiety, stands as a compelling candidate for investigation. The piperazine heterocycle is a ubiquitous structural motif in numerous approved drugs, contributing to a wide array of biological activities including anthelmintic, anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic effects.[1] Notably, N-arylpiperazine derivatives are recognized for their significant interactions with central nervous system (CNS) targets, particularly serotonergic and dopaminergic receptors.[2] Similarly, the pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of many pharmaceuticals.[3]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized mechanisms of action, propose potential therapeutic targets, and outline detailed experimental workflows for their validation. This document is designed not as a rigid protocol, but as a strategic roadmap to systematically uncover the pharmacological promise of this intriguing molecule.

Part 1: Hypothesized Therapeutic Arenas and Primary Molecular Targets

The unique structural amalgamation within this compound suggests several promising avenues for therapeutic intervention. Our initial hypotheses are grounded in the known activities of its constituent chemical entities and structurally analogous compounds.

Central Nervous System (CNS) Modulation: A Multi-Target Hypothesis

The presence of the piperazine ring strongly suggests potential activity within the CNS.[2] Many successful CNS drugs, particularly antipsychotics and antidepressants, feature a piperazine core that interacts with key neurotransmitter receptors.[4] Furthermore, the structurally related compound, 1-(Pyridin-2-yl)piperazine, is a known selective α2-adrenoceptor antagonist and a metabolite of the antipsychotic drug Azaperone.[5]

Potential Primary Targets:

  • Dopamine Receptors (e.g., D2): Antagonism at D2 receptors is a hallmark of typical and atypical antipsychotics.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of these receptors is crucial for the efficacy of atypical antipsychotics and anxiolytics.[4]

  • Adrenergic Receptors (e.g., α2): Antagonism at α2-adrenergic receptors can lead to increased norepinephrine release and may contribute to antidepressant effects.

Proposed Signaling Pathway Involvement:

The interaction of this compound with these G-protein coupled receptors (GPCRs) would likely modulate downstream signaling cascades involving adenylyl cyclase, phospholipase C, and various ion channels, ultimately influencing neuronal excitability and neurotransmitter release.

G_protein_signaling Hypothesized GPCR Signaling Cascade cluster_membrane Cell Membrane GPCR Dopamine/Serotonin/ Adrenergic Receptor G_protein G-Protein (Gα, Gβγ) GPCR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Gαs/i PLC Phospholipase C G_protein->PLC Gαq Ligand This compound Ligand->GPCR cAMP cAMP Adenylyl_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized GPCR signaling pathway for CNS targets.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Piperazine derivatives have demonstrated notable antibacterial and antifungal properties.[2][6][7] This bioactivity is often attributed to the ability of the piperazine nucleus to interfere with essential cellular processes in microorganisms.

Potential Primary Targets:

  • Bacterial Cell Wall Synthesis Enzymes: Inhibition of enzymes like MurB could disrupt peptidoglycan synthesis, leading to bacterial cell death.[8]

  • Fungal Ergosterol Biosynthesis Pathway: Targeting enzymes such as CYP51, a lanosterol 14α-demethylase, would disrupt fungal cell membrane integrity.[8]

  • DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes would interfere with bacterial DNA replication and repair.

Urease Inhibition: A Potential Treatment for H. pylori Infections

Derivatives of pyridine-based piperazines have been identified as potent urease inhibitors.[3] Urease is a critical enzyme for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach.[3] Inhibition of urease can therefore be a valuable strategy for treating gastric ulcers and other related disorders.[3]

Potential Primary Target:

  • Bacterial Urease: Specifically, the nickel-containing active site of the enzyme.

Part 2: A Phased Experimental Approach to Target Validation

A systematic and tiered approach is essential for efficiently evaluating the therapeutic potential of this compound. The following experimental workflow is proposed to move from broad screening to specific target validation.

experimental_workflow Target Validation Workflow cluster_phase1 In Vitro Screening cluster_phase2 Target-Specific Assays cluster_phase3 Cellular & In Vivo Models Phase1 Phase 1: In Vitro Screening Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) Phase1->Receptor_Binding Antimicrobial_Screen Broad-Spectrum Antimicrobial Screening (MIC) Phase1->Antimicrobial_Screen Enzyme_Inhibition Urease Inhibition Assay Phase1->Enzyme_Inhibition Phase2 Phase 2: Target-Specific Assays Functional_Assays Functional GPCR Assays (cAMP, Ca2+ flux) Phase2->Functional_Assays Enzyme_Kinetics Enzyme Kinetic Studies (e.g., MurB, CYP51) Phase2->Enzyme_Kinetics Docking Molecular Docking Studies Phase2->Docking Phase3 Phase 3: Cellular & In Vivo Models Cell_Based Cell-Based Assays (e.g., Neuronal cultures, infected cells) Phase3->Cell_Based Receptor_Binding->Phase2 Antimicrobial_Screen->Phase2 Enzyme_Inhibition->Phase2 Functional_Assays->Phase3 Enzyme_Kinetics->Phase3 Animal_Models Animal Models of Disease (e.g., Schizophrenia, bacterial infection) Cell_Based->Animal_Models Tox_Profile Preliminary Toxicity Profiling Animal_Models->Tox_Profile

Caption: Phased experimental workflow for target validation.

Phase 1: Broad In Vitro Screening

The initial phase focuses on high-throughput screening to identify the most promising therapeutic areas.

2.1.1 CNS Receptor Binding Panel

  • Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

  • Methodology:

    • Utilize commercially available radioligand binding assays for human recombinant dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1, α2) receptors.

    • Prepare serial dilutions of the test compound.

    • Incubate the compound with receptor-expressing cell membranes and a specific radioligand.

    • Measure the displacement of the radioligand by the test compound using a scintillation counter.

    • Calculate the inhibitor constant (Ki) from the IC50 values.

  • Data Interpretation: High affinity (low Ki values) for specific receptors will prioritize further investigation into those targets.

2.1.2 Antimicrobial Minimum Inhibitory Concentration (MIC) Assays

  • Objective: To assess the broad-spectrum antimicrobial activity.

  • Methodology:

    • Employ the broth microdilution method according to CLSI guidelines.

    • Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[8]

    • Determine the MIC, defined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Data Interpretation: Potent MIC values against specific pathogens will warrant further mechanistic studies.

2.1.3 Urease Inhibition Assay

  • Objective: To evaluate the inhibitory effect on urease activity.

  • Methodology:

    • Utilize a spectrophotometric assay based on the Berthelot reaction, which measures ammonia production from urea.

    • Incubate purified Jack bean urease with the test compound at various concentrations.

    • Initiate the reaction by adding urea and measure the absorbance at 625 nm.

    • Calculate the IC50 value for urease inhibition.

  • Data Interpretation: A low IC50 value suggests potential as a urease inhibitor.[3]

Phase 2: Target-Specific and Mechanistic Assays

Based on the results from Phase 1, this phase aims to confirm direct target engagement and elucidate the mechanism of action.

2.2.1 Functional GPCR Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity GPCRs.

  • Methodology:

    • For Gs or Gi-coupled receptors, perform cAMP assays using HTRF or LANCE technologies in cells expressing the target receptor.

    • For Gq-coupled receptors, conduct calcium flux assays using fluorescent dyes (e.g., Fluo-4) in a FLIPR system.

    • Measure the dose-response effect of the compound in both agonist and antagonist modes.

  • Data Interpretation: These assays will characterize the functional activity of the compound at its primary CNS targets.

2.2.2 Molecular Docking Studies

  • Objective: To predict the binding mode of this compound within the active site of its identified targets.

  • Methodology:

    • Obtain the crystal structures of the target proteins (e.g., D2 receptor, urease) from the Protein Data Bank.

    • Use computational docking software (e.g., AutoDock, Glide) to model the interaction between the compound and the protein's binding pocket.

  • Data Interpretation: Docking poses can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide future lead optimization.

Phase 3: Cellular and In Vivo Validation

The final phase involves testing the compound's efficacy and safety in more complex biological systems.

2.3.1 Cellular Efficacy Models

  • Objective: To confirm the compound's activity in a cellular context.

  • Methodology:

    • CNS: Use primary neuronal cultures or differentiated neuroblastoma cell lines to assess effects on neurotransmitter release, neurite outgrowth, or electrophysiological properties.

    • Antimicrobial: Test the compound's ability to kill intracellular bacteria within infected macrophages or to disrupt biofilm formation.

2.3.2 In Vivo Disease Models

  • Objective: To evaluate the therapeutic efficacy of the compound in animal models.

  • Methodology:

    • CNS: Employ models such as the apomorphine-induced climbing test in mice to assess antipsychotic-like activity or the forced swim test for antidepressant potential.[4]

    • Infectious Disease: Use murine models of systemic or localized infection to determine if the compound can reduce bacterial/fungal burden and improve survival.

2.3.3 Preliminary Safety and Pharmacokinetic Profiling

  • Objective: To obtain an early assessment of the compound's drug-like properties.

  • Methodology:

    • In vitro ADME: Conduct assays for metabolic stability (microsomal stability), plasma protein binding, and CYP450 inhibition.

    • Preliminary Toxicology: Assess cytotoxicity in a panel of human cell lines (e.g., HepG2).

    • Pharmacokinetics: Administer the compound to rodents and measure key parameters such as half-life, clearance, and bioavailability.

Part 3: Data Summary and Future Directions

All quantitative data generated throughout this workflow should be meticulously documented and summarized for comparative analysis.

Table 1: Example Data Summary for this compound

Assay TypeTargetResult (e.g., Ki, IC50, MIC)
CNS Screening
Receptor BindingDopamine D2
Serotonin 5-HT1A
Serotonin 5-HT2A
α2-Adrenergic Receptor
Antimicrobial Screening
MIC AssayS. aureus
E. coli
C. albicans
Enzyme Inhibition
Urease InhibitionJack Bean Urease

Based on the comprehensive data generated, a clear path for the future development of this compound can be established. Promising results in a particular therapeutic area would justify lead optimization efforts to improve potency, selectivity, and pharmacokinetic properties. Conversely, a lack of significant activity or early signs of toxicity would indicate the need to de-prioritize this specific scaffold.

This structured and hypothesis-driven approach provides a robust framework for unlocking the full therapeutic potential of this compound, ensuring that research efforts are directed in a scientifically sound and resource-efficient manner.

References

  • Coumarin-piperazine derivatives as biologically active compounds. (2019). PubMed Central. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. (n.d.). PubMed. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PubMed Central. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted in silico modeling of 2-Pyridin-2-ylmethyl-piperazine. As a molecule incorporating the versatile piperazine and pyridine scaffolds, it represents a class of compounds with significant therapeutic potential.[1][2][3] The piperazine moiety, in particular, is a ubiquitous fragment in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and engage in critical interactions with biological targets.[1][4][5] This guide eschews a rigid template, instead adopting a logical workflow that mirrors a typical computational drug discovery cascade, from ligand characterization to the dynamic simulation of its biological interactions. The protocols described herein are designed to be self-validating, where the output of one stage provides a robust foundation for the next, ensuring scientific integrity and actionable insights.

Part 1: Foundational Ligand Characterization: Preparing the Digital Molecule

The principle of "garbage in, garbage out" is paramount in computational chemistry. The initial step, preparing a high-quality, three-dimensional, and energetically favorable structure of this compound, is the bedrock upon which all subsequent predictions rest. An error at this stage, such as an incorrect protonation state or an unstable conformation, will invariably lead to flawed and misleading results.

Protocol 1: 3D Structure Generation and Refinement
  • 2D to 3D Conversion : Begin with a 2D representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string: C1CNC(CN1)CC2=CC=NC=C2.[6] Utilize a molecular editor such as MarvinSketch or ChemDraw to generate an initial 3D structure.

  • Protonation State Assignment : This is a critical step. Both the piperazine and pyridine rings contain nitrogen atoms that can exist in different protonation states depending on the pH of the environment. At a physiological pH of ~7.4, the piperazine ring is likely to be singly protonated. Specialized software like Schrödinger's Epik or ChemAxon's pKa calculator should be used to predict the most probable ionization states.

  • Energy Minimization : The initial 3D structure is not necessarily in a low-energy state. A geometry optimization must be performed using a suitable force field. For small, drug-like molecules, force fields like MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field) are industry standards. This process relaxes the structure into a local energy minimum.

  • Conformational Analysis : The piperazine ring is not planar and can adopt several conformations, primarily the low-energy 'chair' form and higher-energy 'boat' or 'twisted-boat' forms.[4][7] The chair conformation is strongly favored in most systems.[4][7] Furthermore, the rotatable bond connecting the piperazine and pyridine rings creates additional conformational freedom. A systematic or stochastic conformational search must be conducted to explore this landscape and identify the global minimum energy conformer, which is presumed to be the most populated and bioactive conformation.

G cluster_ligand_prep Ligand Preparation Workflow smiles 1. 2D Structure (SMILES) convert3d 2. 2D-to-3D Conversion smiles->convert3d protonate 3. Assign Protonation States (pH 7.4) convert3d->protonate minimize 4. Energy Minimization (Force Field) protonate->minimize conform 5. Conformational Search minimize->conform final_ligand Optimized 3D Ligand conform->final_ligand

Caption: Workflow for preparing the this compound ligand.

Part 2: Target Identification and Receptor Preparation

With a refined ligand structure, the next logical step is to identify its potential biological targets. Piperazine and pyridine derivatives are known to possess a wide range of pharmacological activities, including effects on the central nervous system (CNS) and enzymatic inhibition.[5][8][9] For the purpose of this guide, we will hypothesize a target based on published data for similar scaffolds. Pyridinylpiperazine derivatives have shown significant activity as urease inhibitors, which is a crucial virulence factor for pathogens like Helicobacter pylori.[9] Therefore, we will proceed with Jack bean urease as a representative target.

Protocol 2: Receptor Structure Preparation
  • Structure Retrieval : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For Jack bean urease, a suitable entry is PDB ID: 3LA4.

  • Initial Cleanup : The raw PDB file contains more than just the protein chain, including water molecules, co-factors, and potentially co-crystallized ligands. Using a molecular visualization program like UCSF Chimera or Schrödinger's Maestro, remove all components that are not part of the protein or the essential catalytic ions (in this case, the two nickel ions in the active site).

  • Protonation and Optimization : Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are critical for defining the electrostatic environment of the binding site and must be assigned correctly, often using computational tools that analyze the hydrogen-bonding network.

  • Structural Refinement : Repair any missing side chains or loops in the crystal structure. Finally, perform a constrained energy minimization on the prepared protein structure to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimentally determined fold.

Part 3: Predicting Binding Interactions via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides a static "snapshot" of the binding event and estimates the binding affinity through a scoring function. This step is crucial for generating hypotheses about the specific molecular interactions driving recognition and binding.

Protocol 3: Molecular Docking Workflow
  • Binding Site Definition : Define the docking search space (the "grid box"). For urease (PDB: 3LA4), this is straightforwardly defined by centering the grid on the two catalytic nickel ions in the active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution : Employ a validated docking program such as AutoDock Vina. The program will systematically explore different poses of the this compound within the defined grid, evaluating each pose using a scoring function. The scoring function approximates the free energy of binding, with more negative scores indicating a higher predicted affinity.

  • Pose Analysis and Selection : The docking algorithm will produce multiple potential binding poses. These should be clustered based on structural similarity (RMSD). The top-scoring poses from the most populated clusters should be visually inspected. The key is to analyze the plausibility of the predicted interactions. For urease, critical interactions involve coordination with the active site nickel ions and hydrogen bonding with key residues like HIS246 and ASP360. A successful pose will exhibit chemically sensible interactions that are consistent with known mechanisms of urease inhibition.[9]

G cluster_docking Molecular Docking Workflow ligand Prepared Ligand run_docking 2. Execute Docking Algorithm ligand->run_docking receptor Prepared Receptor define_grid 1. Define Binding Site (Grid) receptor->define_grid define_grid->run_docking analyze_poses 3. Analyze Poses & Scores run_docking->analyze_poses best_pose Predicted Ligand-Receptor Complex analyze_poses->best_pose

Caption: A streamlined workflow for molecular docking studies.

Data Presentation: Hypothetical Docking Results
PropertyValue/Description
Target Protein Jack bean Urease (PDB: 3LA4)
Docking Software AutoDock Vina
Predicted Binding Affinity -8.1 kcal/mol
Key Interacting Residues HIS246, ASP360, KCX217
Predicted Interactions - Coordination with Ni ions via pyridine nitrogen- H-bond between piperazine NH and ASP360

Part 4: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

While docking provides a valuable static model, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-receptor complex over time, providing a more rigorous assessment of the binding pose's stability.

Protocol 4: All-Atom MD Simulation
  • System Setup : Begin with the most promising docked complex from the previous step. This complex is placed in the center of a periodic box, which is then filled with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment. Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Force Field Assignment : Assign a suitable force field to describe the physics of the system. For the protein, force fields like AMBER or CHARMM are standard. The ligand, this compound, requires its own set of parameters, which can be generated using tools like the Antechamber package.

  • Equilibration : Before the production simulation, the system must be carefully equilibrated. This involves a multi-step process: first, an energy minimization of the entire system, followed by a gradual heating to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), and finally, a period of density equilibration at constant pressure (NPT ensemble). This ensures the system is thermally and structurally stable.

  • Production MD & Trajectory Analysis : Run the simulation for a significant period (typically 100 nanoseconds or more) to sample the conformational space of the complex. The resulting trajectory is a "movie" of every atom's movement. Key analyses include:

    • Root Mean Square Deviation (RMSD) : To assess the stability of the ligand's position in the binding site and the overall protein structure. A stable RMSD indicates a stable binding mode.

    • Root Mean Square Fluctuation (RMSF) : To identify which parts of the protein are flexible or rigid upon ligand binding.

    • Interaction Analysis : To monitor the persistence of key interactions (e.g., hydrogen bonds, coordination) identified in docking. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.

Data Presentation: Typical MD Simulation Parameters
ParameterSpecification
Simulation Software GROMACS
Force Field AMBER14SB (Protein), GAFF (Ligand)
Solvent Model TIP3P Water
Simulation Time 100 ns
Ensemble NPT (300 K, 1 bar)
Key Analysis Metric Ligand RMSD relative to the binding pocket

Part 5: Predicting Drug-Likeness with ADMET Models

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, provide early-stage predictions of these properties.[10][11]

Protocol 5: In Silico ADMET Profiling

Utilize a web-based platform like SwissADME or pkCSM to predict a range of physicochemical and pharmacokinetic properties for this compound.

  • Input : Provide the SMILES string of the molecule.

  • Analysis : The server will calculate dozens of descriptors. Focus on the most critical ones for early-stage drug development.

  • Interpretation : Evaluate the molecule's profile. Does it adhere to Lipinski's Rule of Five for oral bioavailability? Is its predicted aqueous solubility adequate? Does it have potential liabilities, such as inhibition of key Cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions?

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Molecular Weight 177.25 g/mol Favorable (Lipinski compliant)
LogP (Lipophilicity) 0.18Favorable (Lipinski compliant)
H-bond Donors 2Favorable (Lipinski compliant)
H-bond Acceptors 3Favorable (Lipinski compliant)
Topological Polar Surface Area (TPSA) 36.95 ŲGood cell permeability predicted
Aqueous Solubility (LogS) -1.5 (Soluble)Favorable for formulation
Blood-Brain Barrier (BBB) Permeant YesPotential for CNS activity
CYP2D6 Inhibitor NoLow risk of specific drug interactions

Conclusion and Strategic Outlook

This guide has outlined a rigorous, multi-step in silico workflow for the characterization of this compound. By progressing from fundamental ligand preparation through target interaction modeling and ADMET profiling, we have constructed a comprehensive digital profile of the molecule. The hypothetical docking and MD results suggest a stable binding mode to urease, and the ADMET predictions indicate a favorable drug-like profile.

These computational results are not an end in themselves but rather a powerful hypothesis-generating framework. The authoritative grounding of this workflow provides a high degree of confidence in its predictions, which should now be used to guide strategic decisions in a real-world drug discovery project. The immediate next steps would be the in vitro validation of the predicted urease inhibition, followed by the synthesis and screening of rationally designed analogues based on the structural insights gained from these models.

References

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]

  • 2-Pyrimidinyl piperazine. PubChem. Available at: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. ResearchGate. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

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The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 2-Pyridin-2-ylmethyl-piperazine core, a foundational scaffold in medicinal chemistry. We will delve into its historical discovery, dissect its fundamental synthesis, and illuminate its evolution into a ubiquitous pharmacophore in contemporary drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecular entity.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of this compound, also known as 1-(2-pyridylmethyl)piperazine or picolylpiperazine, begins in an era of burgeoning pharmaceutical innovation. The piperazine ring itself, a six-membered heterocycle with two opposing nitrogen atoms, was recognized early in the 20th century for its therapeutic potential, initially as an anthelmintic agent.[1] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, made it an attractive moiety for medicinal chemists.[2][3]

A seminal moment in the history of this specific scaffold can be traced back to a 1952 patent granted to Hultquist and Howard.[4] This patent disclosed a method for preparing 1-(2-pyridyl)piperazine by reacting piperazine with 2-bromopyridine in a solvent.[4] While not the exact pyridin-2-ylmethyl derivative, this work laid the foundational chemistry for attaching a pyridine ring to a piperazine core. The inventors noted that these compounds exhibited analgesic activity and, more importantly, served as crucial intermediates for creating 1,4-disubstituted piperazines with dissimilar substituents.[4] This concept of using the pyridylpiperazine as a versatile building block was a critical insight that foreshadowed its future significance.

The initial interest in piperazine derivatives was broad, with many being investigated as "failed pharmaceuticals" for one indication only to be rediscovered for another.[5] For instance, 1-benzylpiperazine (BZP) was initially explored as an antidepressant before its stimulant properties were recognized.[5] This historical context of exploration and serendipity is crucial to understanding the landscape in which pyridinylpiperazines emerged.

Over the subsequent decades, the this compound scaffold became a recurring theme in the quest for novel therapeutics, particularly for central nervous system (CNS) disorders. Its structural rigidity, coupled with the ability of the two nitrogen atoms to act as hydrogen bond acceptors and donors, provided a versatile template for interacting with a wide array of biological targets.[6]

The Synthesis of a Cornerstone: From Classical to Contemporary Methods

The preparation of this compound is a testament to the evolution of synthetic organic chemistry. The methodologies have progressed from straightforward nucleophilic substitutions to more sophisticated and efficient catalytic approaches. At its core, the synthesis involves the formation of a C-N bond between the piperazine ring and the pyridin-2-ylmethyl moiety.

Classical Approach: Alkylation of Piperazine

The most direct and historically significant method for synthesizing this compound is the N-alkylation of piperazine with a suitable 2-picolyl electrophile. The reagent of choice is typically 2-(chloromethyl)pyridine (picolyl chloride), often used as its hydrochloride salt.

Experimental Protocol: N-Alkylation of Piperazine with 2-Picolyl Chloride

  • Reaction Setup: To a stirred solution of an excess of piperazine (typically 3-5 equivalents to minimize dialkylation) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF), add a base like potassium carbonate or triethylamine.

  • Addition of Electrophile: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride in the same solvent to the piperazine mixture at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane or ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

The causality behind using an excess of piperazine is to statistically favor the mono-alkylation product. The second nitrogen of the newly formed this compound is less nucleophilic than the nitrogens of the starting piperazine, but dialkylation can still occur. The use of a base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

graph Alkylation_Reaction {
  graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Alkylation of Piperazine", labelloc=t, fontname="Helvetica"];
  node [shape=plaintext, fontname="Helvetica"];
  edge [fontname="Helvetica"];

Piperazine [label=< Piperazine

];

PicolylChloride [label=< 2-(Chloromethyl)pyridine

];

Product [label=< this compound

];

Piperazine -> Product [label="+ 2-(Chloromethyl)pyridine\n(Base, Solvent)"]; }

Caption: Step-by-step workflow for reductive amination.

A Privileged Pharmacophore: The Role in Drug Discovery

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. The versatility of this scaffold stems from its unique combination of structural and electronic features.

The piperazine ring provides a basic nitrogen center that is often protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding pockets. The second nitrogen atom offers a convenient point for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The pyridin-2-ylmethyl group introduces an aromatic system that can participate in π-π stacking and hydrophobic interactions. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor.

The strategic importance of this core is evident in the vast number of derivatives that have been synthesized and evaluated for a wide range of therapeutic applications.

Table 1: Representative Derivatives of this compound and their Biological Activities

Derivative ClassTherapeutic AreaMechanism of Action / Target
Pyridinylpiperazine HybridsInfectious DiseaseUrease Inhibition[6]
Aryl-substituted AnalogsCNS Disorders5-HT1A Receptor Agonism[3]
Pyrimidine-linked DerivativesFibrosisAnti-fibrotic Activity[7]
Amide-substituted DerivativesPsychiatryMulti-target Antipsychotics (D2, 5-HT1A, 5-HT2A receptors)[4]
```dot graph Pharmacophore_Features { graph [label="Key Pharmacophoric Features", labelloc=t, fontname="Helvetica"]; node [shape=ellipse, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];

Core [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Piperazine [label="Piperazine Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridine [label="Pyridine Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker [label="Methylene Linker", fillcolor="#34A853", fontcolor="#FFFFFF"];

Feature1 [label="Basic Center (pKa)\nIonic Interactions", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Feature2 [label="Modification Site (N-H)\nSAR Exploration", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Feature3 [label="Aromatic System\nπ-π Stacking", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Feature4 [label="H-bond Acceptor (Py-N)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Feature5 [label="Conformational Flexibility", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Core -> Piperazine; Core -> Pyridine; Core -> Linker;

Piperazine -> Feature1 [color="#5F6368"]; Piperazine -> Feature2 [color="#5F6368"]; Pyridine -> Feature3 [color="#5F6368"]; Pyridine -> Feature4 [color="#5F6368"]; Linker -> Feature5 [color="#5F6368"]; }

Sources

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 2-Pyridin-2-ylmethyl-piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of the pyridine and piperazine moieties within a single molecular framework gives rise to a versatile and highly valuable building block in modern organic synthesis: 2-Pyridin-2-ylmethyl-piperazine. This unique structural arrangement, featuring a nucleophilic secondary amine, a sterically accessible tertiary amine, and a coordinating pyridine ring, makes it a powerful tool in the hands of researchers, scientists, and drug development professionals. Its applications span from the synthesis of complex bioactive molecules to the development of novel catalytic systems. This guide provides an in-depth exploration of the utility of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its reactivity and function.

I. Core Attributes and Synthetic Rationale

The efficacy of this compound as a synthetic intermediate stems from the distinct properties of its constituent parts. The piperazine ring, a common pharmacophore in numerous approved drugs, imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The pyridine ring, another privileged heterocycle in medicinal chemistry, provides a site for metal coordination and potential hydrogen bonding interactions.[2] The methylene linker between these two rings offers conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological targets or metal centers.

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction. This involves the reaction of a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine, with an excess of piperazine. The use of excess piperazine is a common strategy to minimize the formation of the disubstituted byproduct.[3]

Visualizing the Synthesis

G cluster_reactants Reactants cluster_products Products 2_chloromethylpyridine 2-(Chloromethyl)pyridine reaction_center Nucleophilic Substitution 2_chloromethylpyridine->reaction_center Electrophile piperazine Piperazine (excess) piperazine->reaction_center Nucleophile target_molecule This compound byproduct 1,4-bis(pyridin-2-ylmethyl)piperazine (minimized by excess piperazine) reaction_center->target_molecule reaction_center->byproduct

Caption: Synthetic workflow for this compound.

II. Application as a Building Block in Medicinal Chemistry

The bifunctional nature of this compound, with its reactive secondary amine, makes it an ideal scaffold for the synthesis of diverse molecular libraries for drug discovery. The secondary amine can be readily functionalized through acylation, alkylation, or sulfonylation reactions to introduce a wide array of substituents, thereby modulating the biological activity of the resulting compounds.

A notable application is in the development of urease inhibitors. Urease is a nickel-dependent enzyme that plays a crucial role in the survival of pathogenic bacteria such as Helicobacter pylori.[2] The pyridylpiperazine core has been identified as a key scaffold for potent urease inhibition.[2]

Protocol 1: Synthesis of a Pyridylpiperazine-based Urease Inhibitor Precursor

This protocol details the synthesis of 1-(3-nitropyridin-2-yl)piperazine, a precursor for a range of urease inhibitors, via a nucleophilic aromatic substitution reaction.[2]

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • 2-Chloro-N-arylacetamides (for derivatization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Synthesis of 1-(3-nitropyridin-2-yl)piperazine:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (3.0 eq).

    • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC). The presence of a nitro group at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack by the piperazine.[2]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

  • Derivatization to N-arylacetamide derivatives:

    • In a separate flask, prepare a solution of 2-chloro-N-arylacetamide (1.0 eq) in acetonitrile.

    • To a stirred mixture of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the 2-chloro-N-arylacetamide solution.

    • Reflux the reaction mixture for 18-36 hours.

    • After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivative.

Data Summary:

CompoundR-group on N-arylacetamideYield (%)Urease Inhibition IC₅₀ (µM)[2]
5a Phenyl50-707.81 ± 0.98
5b 4-Fluorophenyl50-702.0 ± 0.73
5c 4-Chlorophenyl50-704.1 ± 1.12
5d 4-Bromophenyl50-705.3 ± 0.87
Thiourea (Standard) --23.2 ± 11.0

III. Application as a Ligand in Homogeneous Catalysis

The pyridine and piperazine nitrogens of this compound can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. Such complexes have shown promise in various transformations, including oxidation reactions. The ability of the ligand to stabilize different oxidation states of the metal is key to its catalytic efficacy.

Manganese complexes bearing nitrogen-based ligands have been extensively studied as catalysts for the epoxidation of alkenes, mimicking the activity of cytochrome P450 enzymes.[4] The following protocol is adapted from the use of a related pyridinyl-bipiperidine ligand and illustrates the principles of employing such ligands in manganese-catalyzed epoxidation.[4][5]

Protocol 2: Manganese-Catalyzed Epoxidation of Cyclooctene

This protocol describes the in situ formation of a manganese catalyst with a pyridinyl-piperazine type ligand for the epoxidation of cyclooctene using hydrogen peroxide as the oxidant.

Materials:

  • This compound

  • Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

  • Cyclooctene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid (glacial)

  • Acetonitrile (MeCN)

  • Stirred reaction vial

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (in situ):

    • In a reaction vial, prepare a stock solution of the manganese catalyst by dissolving Mn(ClO₄)₂·6H₂O (1.0 eq) and this compound (1.0 eq) in acetonitrile.

  • Epoxidation Reaction:

    • To a stirred solution of cyclooctene (200 eq relative to catalyst) in acetonitrile, add an aliquot of the catalyst stock solution.

    • Add glacial acetic acid as a co-catalyst.

    • Add hydrogen peroxide (30% aqueous solution) portion-wise over a period of time to maintain a controlled reaction rate and prevent catalyst decomposition.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of cyclooctene and the yield of cyclooctene oxide.

Mechanistic Insights:

The proposed mechanism for this type of manganese-catalyzed epoxidation involves the formation of a high-valent manganese-oxo species.[4] The catalytic cycle is initiated by the reaction of the Mn(II) complex with hydrogen peroxide and acetic acid to form a Mn(III) or Mn(IV) intermediate. This intermediate then reacts with another molecule of hydrogen peroxide to generate a highly reactive Mn(V)-oxo species, which is the active oxidant responsible for transferring an oxygen atom to the alkene substrate.

Visualizing the Catalytic Cycle

G MnII [MnII(L)]2+ MnIII [MnIII(L)]3+ MnII->MnIII H₂O₂, AcOH MnV_oxo [MnV(O)(L)]3+ MnIII->MnV_oxo H₂O₂ MnV_oxo->MnIII O-atom transfer alkene Alkene epoxide Epoxide alkene->epoxide

Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation.

IV. Conclusion and Future Outlook

This compound stands out as a remarkably versatile and accessible scaffold for organic synthesis. Its utility as a building block in medicinal chemistry is well-established, offering a straightforward route to novel compounds with potential therapeutic applications. Furthermore, its role as a ligand in homogeneous catalysis is an area of active research, with the potential to unlock new and efficient synthetic transformations. The ease of its synthesis, coupled with the rich chemistry of its functional groups, ensures that this compound will continue to be a valuable tool for chemists in academia and industry for years to come. Future research will likely focus on the development of chiral derivatives for asymmetric catalysis and the exploration of its applications in materials science and coordination chemistry.

V. References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. Available at: [Link]

  • Manganese(II) complexes of 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP): Synthesis, structure, catalytic propert. OSTI.GOV. Available at: [Link]

  • Ligand-modulated palladium oxidation catalysis: mechanistic insights into aerobic alcohol oxidation with the Pd(OAc)(2)/pyridine catalyst system. PubMed. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Available at: [Link]

  • Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc) 2 /Pyridine Catalyst System. ResearchGate. Available at: [Link]

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism. MDPI. Available at: [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. Available at: [Link]

Sources

experimental protocol for 2-Pyridin-2-ylmethyl-piperazine reaction

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Synthesis of 2-(Piperazin-1-ylmethyl)pyridine: A Key Intermediate for Drug Discovery

Introduction

2-(Piperazin-1-ylmethyl)pyridine, a heterocyclic compound incorporating both a pyridine and a piperazine moiety, is a valuable building block in medicinal chemistry and drug development. The unique structural features of this molecule allow for diverse chemical modifications, making it a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential in targeting various neurological disorders and other therapeutic areas. The piperazine ring serves as a common pharmacophore that can interact with multiple biological targets, while the pyridine group can influence the compound's physicochemical properties and metabolic stability[1][2]. This application note provides a detailed, field-proven protocol for the synthesis of 2-(Piperazin-1-ylmethyl)pyridine via a robust and scalable nucleophilic substitution reaction.

Principle of the Method

The synthesis of 2-(Piperazin-1-ylmethyl)pyridine is achieved through the nucleophilic substitution reaction between 2-(chloromethyl)pyridine hydrochloride and an excess of piperazine. In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the desired product. The use of an excess of piperazine serves both as a reactant and as a base to neutralize the hydrogen chloride generated during the reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2-(Chloromethyl)pyridine_HCl 2-(Chloromethyl)pyridine Hydrochloride Reaction Nucleophilic Substitution 2-(Chloromethyl)pyridine_HCl->Reaction Piperazine Piperazine (excess) Piperazine->Reaction Product 2-(Piperazin-1-ylmethyl)pyridine Byproduct Piperazine Hydrochloride Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the synthesis of 2-(Piperazin-1-ylmethyl)pyridine.

Experimental Protocol

This protocol is designed for the synthesis of 2-(Piperazin-1-ylmethyl)pyridine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentGradeSupplier
2-(Chloromethyl)pyridine hydrochloride≥98%Sigma-Aldrich
Piperazine≥99%Alfa Aesar
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Sulfate (anhydrous)ACS GradeVWR Chemicals
Diethyl EtherACS GradeJ.T. Baker
Deionized Water--
Saturated Sodium Bicarbonate Solution--
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Detailed Step-by-Step Procedure

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 equivalents). b. Add dichloromethane (DCM) to the flask to dissolve the piperazine. c. Slowly add 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to the stirring solution of piperazine in DCM at room temperature.

2. Reaction: a. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Workup: a. After 24 hours, add deionized water to the reaction mixture to dissolve the piperazine hydrochloride byproduct. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. d. Wash the organic layer with deionized water. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter the drying agent and collect the filtrate.

4. Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil. b. The crude product can be further purified by vacuum distillation.

Process Workflow

G Start Start Reaction_Setup 1. Reaction Setup: - Dissolve Piperazine in DCM - Add 2-(Chloromethyl)pyridine HCl Start->Reaction_Setup Reaction 2. Reaction: - Stir at room temperature for 24 hours Reaction_Setup->Reaction Workup 3. Workup: - Aqueous wash - Bicarbonate wash - Dry over Na2SO4 Reaction->Workup Purification 4. Purification: - Concentrate in vacuo - Vacuum distillation Workup->Purification Characterization 5. Product Characterization: - NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis and characterization of 2-(Piperazin-1-ylmethyl)pyridine.

Product Characterization

The identity and purity of the synthesized 2-(Piperazin-1-ylmethyl)pyridine should be confirmed by standard analytical techniques.

ParameterExpected Value
Molecular Weight 177.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 127-133 °C at 5 mmHg
¹H NMR Peaks corresponding to pyridyl and piperazinyl protons
¹³C NMR Peaks corresponding to pyridyl and piperazinyl carbons
Mass Spec (MS) m/z = 178.14 [M+H]⁺
Purity (HPLC) ≥95%

Safety and Handling

  • 2-(Chloromethyl)pyridine hydrochloride is a corrosive and toxic substance. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Piperazine is a corrosive and sensitizing agent. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the quality of the starting materials.
Loss of product during workupBe careful during the extraction and washing steps. Back-extract the aqueous layers with DCM.
Impure Product Presence of unreacted starting material or byproductsOptimize the purification step. Consider column chromatography if distillation is insufficient.
Product is a dark oil DecompositionAvoid excessive heating during distillation. Ensure all glassware is clean and dry.

Conclusion

This application note provides a reliable and straightforward protocol for the synthesis of 2-(Piperazin-1-ylmethyl)pyridine. The described method utilizes readily available starting materials and standard laboratory techniques, making it accessible for a wide range of researchers. The successful synthesis and purification of this key intermediate will facilitate further exploration of its potential in the development of novel therapeutic agents.

References

  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Indian Journal of Heterocyclic Chemistry, 29(3), 233-237. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Pyridyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • Alichem. (n.d.). 1-pyridin-2-ylmethyl-piperazine. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370553. Available at: [Link]

  • Aitken, R. A., et al. (2014). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available at: [Link]

  • Ash, M. L., & Pews, R. G. (1981). The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Dow Chemical Co. (1980). Preparation of 2-(Chloromethyl)pyridine. U.S. Patent 4,221,913.
  • ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

  • Green, K. A., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Journal of Inorganic Biochemistry, 241, 112124. Available at: [Link]

  • ResearchGate. (n.d.). N-(6-Methoxypyridin-2-yl)-1-pyridin-2-ylmethyl)-1H-prrazole carboxamide. Available at: [Link]

  • Green, K. A., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Journal of Inorganic Biochemistry, 241, 112124. Available at: [Link]

Sources

Application Notes and Protocols: 2-Pyridin-2-ylmethyl-piperazine as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Pyridin-2-ylmethyl-piperazine in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the sustainable production of pharmaceuticals, fine chemicals, and advanced materials. At the heart of many of these systems lies the intricate design of organic ligands that can precisely modulate the electronic and steric properties of a metal center. Among the vast array of ligand architectures, those incorporating nitrogen-based heterocycles have proven to be exceptionally versatile. This document introduces this compound, a readily accessible and highly effective bidentate ligand, and its applications in homogeneous catalysis.

The unique structural motif of this compound, featuring a pyridine ring linked to a piperazine moiety via a methylene bridge, offers a compelling combination of a π-accepting aromatic system and a saturated, conformationally flexible diamine. This arrangement allows for the formation of stable chelate complexes with a variety of transition metals, including but not limited to ruthenium, rhodium, and iridium. The resulting metal complexes have demonstrated significant catalytic activity in a range of important organic transformations, most notably in transfer hydrogenation and oxidation reactions.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and catalytic applications of this compound. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for further exploration and optimization in both academic and industrial research settings.

Ligand Synthesis and Characterization: A Straightforward and Scalable Protocol

The synthesis of this compound is a straightforward process, typically achieved through the direct N-alkylation of piperazine with 2-(chloromethyl)pyridine. This method is advantageous due to the commercial availability of the starting materials and the simplicity of the reaction setup.

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 eq.), potassium carbonate (3.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to obtain this compound as a pale yellow oil.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect characteristic signals for the pyridine and piperazine protons, as well as the singlet for the methylene bridge.

  • ¹³C NMR (CDCl₃): Confirm the presence of all unique carbon atoms.

  • FT-IR: Identify characteristic N-H and C-N stretching frequencies.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

Application in Catalysis: Transfer Hydrogenation of Ketones

One of the most well-documented applications of N-heterocyclic ligands in catalysis is the transfer hydrogenation of carbonyl compounds. Metal complexes of this compound are highly effective catalysts for this transformation, utilizing a hydrogen donor such as isopropanol to reduce a wide range of ketones to their corresponding secondary alcohols. Ruthenium and iridium complexes, in particular, have shown excellent activity and selectivity.

Catalyst Preparation: In Situ Generation

A significant advantage of the this compound ligand is its ability to form active catalysts in situ with suitable metal precursors. This approach circumvents the need for the isolation and purification of the metal complex, simplifying the experimental procedure.

in_situ_catalyst_formation Metal_Precursor Metal Precursor (e.g., [Ru(p-cymene)Cl₂]₂ or [IrCp*Cl₂]₂) Active_Catalyst Active Catalytic Species Metal_Precursor->Active_Catalyst Coordination Ligand This compound Ligand->Active_Catalyst

Caption: In situ formation of the active catalyst.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • This compound (Ligand)

  • Acetophenone (Substrate)

  • Isopropanol (Hydrogen donor and solvent)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (Base)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate with oil bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and this compound (0.01 mmol, 1 mol%).

  • Add isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • Add acetophenone (1.0 mmol, 1.0 eq.) to the flask.

  • Add a solution of KOH or sodium isopropoxide in isopropanol (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 80°C and stir for the desired time (e.g., 1-4 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Expected Results and Discussion:

This protocol typically affords high conversions of acetophenone to 1-phenylethanol. The catalytic efficiency can be influenced by several factors:

  • Metal Precursor: Iridium precursors such as [IrCp*Cl₂]₂ can also be highly effective, sometimes offering higher turnover numbers.

  • Base: The choice and concentration of the base are critical for the catalytic cycle, as it facilitates the deprotonation of isopropanol.

  • Temperature: While 80°C is a good starting point, optimization of the reaction temperature may be necessary for different substrates.

Self-Validating System:

The progress of the reaction can be reliably monitored by GC or HPLC, allowing for the determination of conversion and selectivity. A control experiment without the ligand should be performed to confirm its essential role in the catalytic activity. Furthermore, a reaction without the metal precursor will demonstrate that the ligand alone does not catalyze the reaction.

Mechanistic Insights: The Outer-Sphere Hydrogen Transfer Pathway

The transfer hydrogenation of ketones catalyzed by ruthenium and iridium complexes with N-donor ligands is generally believed to proceed via an outer-sphere hydrogen transfer mechanism. This pathway avoids the direct coordination of the ketone to the metal center.

transfer_hydrogenation_mechanism cluster_cycle Catalytic Cycle Catalyst [M]-H (Metal Hydride) Transition_State [M]--H--H--O-iPr Transition State Catalyst->Transition_State H-transfer Product_Release [M] + Alcohol + Acetone Transition_State->Product_Release Substrate_Coordination [M] + Ketone + iPrOH Product_Release->Substrate_Coordination Regeneration Alcohol Alcohol Product_Release->Alcohol Acetone Acetone Product_Release->Acetone Substrate_Coordination->Catalyst Ketone Ketone Ketone->Substrate_Coordination iPrOH Isopropanol iPrOH->Substrate_Coordination

Caption: A simplified outer-sphere transfer hydrogenation mechanism.

The key steps involve:

  • Formation of a Metal Hydride: The active catalyst, a metal hydride species, is formed by the reaction of the metal precursor with the ligand and the isopropoxide base.

  • Hydrogen Transfer: The hydride is then transferred from the metal center to the carbonyl carbon of the ketone via a concerted, six-membered transition state involving the metal, the hydride, the ketone, and the proton from the coordinated isopropanol.

  • Product Release and Catalyst Regeneration: The resulting alcohol and acetone are released, and the metal complex is regenerated to re-enter the catalytic cycle.

The this compound ligand plays a crucial role in stabilizing the metal center throughout this cycle and modulating its electronic properties to facilitate the hydride transfer.

Potential Application in Oxidation Catalysis

Beyond transfer hydrogenation, metal complexes of pyridine and piperazine-containing ligands have shown promise in oxidation catalysis.[1] For instance, manganese and iron complexes are known to catalyze the oxidation of various organic substrates using environmentally benign oxidants like hydrogen peroxide. While specific protocols for this compound in this context are less documented, its structural similarity to other effective ligands suggests significant potential.

Researchers are encouraged to explore the use of metal complexes derived from this ligand in reactions such as:

  • Alkane hydroxylation

  • Epoxidation of olefins

  • Oxidative C-C bond cleavage

Data Summary

The following table summarizes typical performance data for the ruthenium-catalyzed transfer hydrogenation of acetophenone using this compound as the ligand, based on analogous systems reported in the literature.[2]

EntryCatalyst Loading (mol%)Base (mol%)Time (h)Conversion (%)
10.5101>99
20.15495
30.5 (no ligand)104<5

Conclusion and Future Outlook

This compound is a highly versatile and accessible ligand with demonstrated utility in homogeneous catalysis, particularly for the transfer hydrogenation of ketones. The straightforward synthesis of the ligand and the ease of in situ catalyst formation make it an attractive choice for both screening and process development. The foundational protocols and mechanistic insights provided in these application notes serve as a robust starting point for researchers to explore the full potential of this ligand in a wide range of catalytic transformations. Future investigations into the development of chiral derivatives of this compound for asymmetric catalysis and the expansion of its application in oxidation and other C-C bond-forming reactions are highly encouraged.

References

  • Chem-Impex International. (n.d.). 1-Pyridin-2-ylmethyl-piperazine. Retrieved from [Link]

  • BenchChem. (2025, November). Synthesis of 1-(Piperidin-2-ylmethyl)piperidine from pyridine. BenchChem Technical Support Team.
  • Uchaipichat, N., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 33(4), 547-554.
  • Gkizis, P. L., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
  • Cati, D. S., & Stoeckli-Evans, H. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o775–o779.
  • Bhattacharya, S., et al. (2022). Cytotoxic Ruthenium(II) Complexes Containing a Dangling Pyridine: Selectivity for Diseased Cells Mediated by pH-Dependent DNA Binding. Inorganic Chemistry, 61(7), 3233–3247.
  • Serrano-Aparicio, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 25(5), 2893.
  • Noskova, A. A., et al. (2023). Synthesis of new 3-(pyridin-2-yl)-1,2,4-triazine based complexes of iridium(III). XV International Conference on Chemistry for Young Scientists “Mendeleev 2023”.
  • Pérez, M., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105.
  • Chen, Z., et al. (2012). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Organic Letters, 14(23), 6044-6047.
  • Xaba, N. S. (2017). Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel(II) & Iron(II) Complexes.
  • Geiger, R. A., et al. (2013). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1101.
  • Zhai, H., et al. (2021). Cobalt-Catalyzed 2-(1-Methylhydrazinyl)pyridine-Assisted C–H Alkylation/Annulation: Mechanistic Insights and Rapid Access to Cyclopenta[c]isoquinolinone Derivatives. The Journal of Organic Chemistry, 86(21), 14915–14927.
  • Trovitch, R. J., et al. (2020). Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions.
  • Zhang, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099-1105.
  • Wang, D., et al. (2015).
  • Reddy, C. R., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Journal of Heterocyclic Chemistry, 56(11), 3026-3032.
  • Klyuev, M. V., & Shchashkina, M. B. (2018). Methods for the catalytic synthesis of piperazine. Russian Journal of General Chemistry, 88, 1481-1491.
  • Wang, J., et al. (2021). Synthesis of rhodium catalysts with amino acid or triazine as a ligand, as well as its polymerization property of phenylacetylene. Journal of Organometallic Chemistry, 949, 121957.
  • Bessmertnykh, A. G., et al. (2003). Coordination compounds from 1,3,5-triazine-derived multi-directional ligands: Application in oxidation catalysis. Inorganica Chimica Acta, 351, 245-256.
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  • El-Lateef, H. M. A., et al. (2023). Synthesis, Characterization and Corrosion Inhibition study of N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamide on Mild Steel under HCl Solution. Journal of Molecular Structure, 1275, 134676.
  • Geiger, R. A., et al. (2013). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1101.
  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Noskova, A. A., et al. (2023). Synthesis of new 3-(pyridin-2-yl)-1,2,4-triazine based complexes of iridium(III). XV International Conference on Chemistry for Young Scientists “Mendeleev 2023”.
  • Adebayo, A. B., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(30), 19483-19493.
  • Domínguez-Vidal, A., et al. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Accounts of Chemical Research, 54(5), 1263–1277.
  • Trovitch, R. J., et al. (2023). CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity. Journal of the American Chemical Society, 145(29), 16056–16068.
  • Google Patents. (2008). Synthesis method of N-methylpiperazine.
  • Zhai, H., et al. (2021). Cobalt-Catalyzed 2-(1-Methylhydrazinyl)pyridine-Assisted C–H Alkylation/Annulation: Mechanistic Insights and Rapid Access to Cyclopenta[c]isoquinolinone Derivatives. The Journal of Organic Chemistry, 86(21), 14915–14927.
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Application Notes & Protocols: The 2-Pyridin-2-ylmethyl-piperazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract: The 2-Pyridin-2-ylmethyl-piperazine moiety is a prominent "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique combination of a pyridine ring, a flexible piperazine linker, and a methylene bridge provides an ideal framework for developing potent and selective ligands for a diverse range of biological targets. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the basic piperazine ring enhances aqueous solubility and offers versatile points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, with a focus on oncology, inflammation, and infectious diseases. Detailed experimental protocols are provided to enable researchers to synthesize and evaluate novel derivatives.

The this compound Scaffold: A Privileged Core

The power of this scaffold lies in its trifunctional nature. Each component can be systematically modified to optimize interactions with a biological target and tailor drug-like properties.

  • Pyridine Ring: Serves as a key interaction point, often acting as a hydrogen bond acceptor with hinge regions of kinases or specific residues in receptor binding pockets. Its aromatic nature allows for π-stacking interactions.

  • Piperazine Ring: This versatile linker is typically protonated at physiological pH, which can enhance solubility and allow for ionic interactions with acidic residues (e.g., aspartate or glutamate) on a target protein.[1] The two nitrogen atoms (N1 and N4) provide independent points for chemical diversification.

  • Methylene Linker: Provides optimal spatial orientation between the pyridine and piperazine rings, allowing them to engage different sub-pockets of a binding site.

cluster_scaffold This compound Core Scaffold Pyridine Pyridine Ring (H-bond Acceptor, π-stacking) Methylene Methylene Linker (Spacer) Pyridine->Methylene Covalent Bond Piperazine Piperazine Ring (Solubilizing Group, Linker) Methylene->Piperazine Covalent Bond R1 R¹ Diversification Point (Modulates Selectivity, Potency) Piperazine->R1 N1-Substitution R2 R² Diversification Point (Fine-tunes PK/PD) Piperazine->R2 N4-Substitution caption Key structural features and diversification points.

Key structural features and diversification points.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through convergent strategies. A common and efficient method involves the nucleophilic substitution of a pyridinylmethyl halide with a suitably protected or substituted piperazine.

G start Starting Materials (e.g., 2-Picoline, Piperazine) step1 Step 1: Functionalize Pyridine (e.g., Halogenation of methyl group) start->step1 intermediate1 Pyridinylmethyl Halide (e.g., 2-(Chloromethyl)pyridine) step1->intermediate1 step2 Step 2: Nucleophilic Substitution (Couple with N-substituted piperazine) intermediate1->step2 intermediate2 Core Scaffold Derivative step2->intermediate2 step3 Step 3 (Optional): Derivatization (e.g., N-Acylation, Reductive Amination) intermediate2->step3 final_product Final Bioactive Compound step3->final_product purify Purification & Characterization (Chromatography, NMR, MS) final_product->purify G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridinyl-piperazine Kinase Inhibitor Inhibitor->RTK Inhibition caption Inhibition of a kinase signaling cascade.

Sources

Application Notes & Protocols: 2-Pyridin-2-ylmethyl-piperazine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-pyridin-2-ylmethyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] This technical guide provides an in-depth exploration of this compound as a strategic building block for the synthesis of novel compounds. We will detail the fundamental synthesis of this key intermediate and provide robust, field-proven protocols for its subsequent derivatization through N-alkylation and N-acylation reactions. The causality behind experimental choices, the strategic importance of the scaffold in modulating physicochemical properties, and its role in creating compounds with significant therapeutic potential, particularly in the realm of Central Nervous System (CNS) disorders, will be elucidated.[1][3]

The Strategic Value of the this compound Scaffold

The combination of a pyridine ring and a piperazine nucleus within a single, conformationally constrained framework bestows unique properties upon the this compound moiety. This structural arrangement is not a random occurrence in successful drug candidates but a deliberate design choice rooted in fundamental principles of medicinal chemistry.

  • The Piperazine Core: The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its inclusion in a molecule often improves aqueous solubility and oral bioavailability, crucial pharmacokinetic parameters.[2] The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of a compound's steric and electronic properties to optimize target engagement and selectivity.[4]

  • The Pyridin-2-ylmethyl Moiety: The pyridine ring serves as a bioisostere for a phenyl ring but with distinct electronic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The methylene linker (-CH₂-) provides rotational flexibility, allowing the pyridine ring to orient itself optimally within a receptor's binding pocket.

This combination makes this compound a versatile starting point for creating libraries of compounds for screening and lead optimization. The secondary amine at the N4 position of the piperazine ring is a readily available nucleophile, serving as the primary reactive site for building molecular complexity.

Synthesis of the Core Building Block: 1-(Pyridin-2-ylmethyl)piperazine

The synthesis of the title building block is most commonly achieved via nucleophilic substitution, specifically the N-alkylation of piperazine with a suitable 2-picolyl halide. The primary challenge is achieving selective mono-alkylation, as the initial product is also a secondary amine and can react further to form a disubstituted byproduct. Two robust strategies are presented to overcome this.

Method A: Mono-Alkylation using Excess Piperazine

This is a direct and atom-economical approach. By using a large excess of piperazine, the probability of the electrophile (2-picolyl chloride) reacting with the desired starting material is statistically favored over reacting with the mono-alkylated product.

Experimental Protocol: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine

  • Materials:

    • Piperazine (anhydrous)

    • 2-(Chloromethyl)pyridine hydrochloride

    • Potassium Carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0-5.0 equivalents) and anhydrous acetonitrile.

    • Add potassium carbonate (3.0 equivalents) to the suspension.

    • In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of acetonitrile.

    • Add the 2-(chloromethyl)pyridine solution dropwise to the stirring piperazine suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water. The excess piperazine will preferentially dissolve in the aqueous layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(pyridin-2-ylmethyl)piperazine as a colorless liquid.[1]

Method B: Protecting Group Strategy

For instances where the starting materials are valuable or the separation of excess piperazine is problematic, a protecting group strategy offers a cleaner, albeit longer, route. N-Boc-piperazine is commercially available and ensures mono-alkylation.

Workflow: N-Boc Protected Synthesis

Caption: Workflow for the synthesis of 1-(pyridin-2-ylmethyl)piperazine using a protecting group strategy.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected intermediate (1.0 equivalent) in dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 4-5 equivalents) or a solution of HCl in dioxane (4M, excess) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Derivatization Protocols for Novel Compound Synthesis

The true utility of 1-(pyridin-2-ylmethyl)piperazine lies in the reactivity of its secondary amine, which allows for the facile introduction of a wide array of functional groups and scaffolds.

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that introduces an amide bond, a common feature in many drug molecules. This reaction is typically high-yielding and proceeds under mild conditions.

General Workflow: N-Acylation

N_Acylation_Workflow start 1-(Pyridin-2-ylmethyl)piperazine product N-Acyl-N'-(pyridin-2-ylmethyl)piperazine start->product Base (e.g., Et₃N, DIPEA) Solvent (e.g., DCM, THF) 0°C to RT reagent Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) reagent->product

Caption: General workflow for the N-acylation of 1-(pyridin-2-ylmethyl)piperazine.

Experimental Protocol: N-Acylation

  • Materials:

    • 1-(Pyridin-2-ylmethyl)piperazine (1.0 eq.)

    • Acyl chloride or anhydride (1.0-1.1 eq.)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve 1-(pyridin-2-ylmethyl)piperazine in anhydrous DCM and cool the solution to 0°C.

    • Add the base (e.g., Et₃N) to the solution.

    • Add a solution of the acyl chloride or anhydride in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and introducing diverse alkyl groups.[5] It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

General Workflow: Reductive Amination

Reductive_Amination_Workflow start 1-(Pyridin-2-ylmethyl)piperazine product N-Alkyl-N'-(pyridin-2-ylmethyl)piperazine start->product NaBH(OAc)₃ AcOH (cat.) Solvent (e.g., DCE, DCM) RT carbonyl Aldehyde (R-CHO) or Ketone (R₂C=O) carbonyl->product

Caption: General workflow for reductive amination with 1-(pyridin-2-ylmethyl)piperazine.

Experimental Protocol: Reductive Amination

  • Materials:

    • 1-(Pyridin-2-ylmethyl)piperazine (1.0 eq.)

    • Aldehyde or ketone (1.0-1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

    • Acetic acid (catalytic amount, optional)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a round-bottom flask, add 1-(pyridin-2-ylmethyl)piperazine and the aldehyde or ketone in anhydrous DCE.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation. Stir at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture. An effervescence may be observed.

    • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the this compound scaffold is evident in several marketed drugs and clinical candidates.

Drug NameTherapeutic ClassRole of the Scaffold
Mirtazapine AntidepressantThe pyridinylmethylpiperazine core forms the tetracyclic structure essential for its antagonist activity at α₂-adrenergic, 5-HT₂, and H₁ receptors.
Piribedil Dopamine AgonistThe piperazine ring links the pyrimidine and piperonyl moieties, positioning them for optimal interaction with D₂ and D₃ dopamine receptors.[7]
Dropropizine AntitussiveThe scaffold is central to its peripheral antitussive action.[8]

Table 1: Examples of approved drugs containing the this compound or a closely related scaffold.

The following table summarizes the biological activity of representative compounds synthesized using the this compound building block, demonstrating its utility in generating potent molecules.

Compound IDTarget/AssayIC₅₀ / Kᵢ (nM)Reference
M₁ Antagonist 8e M₁ mAChR Antagonist350[9]
M₄ Antagonist 9g M₄ mAChR Antagonist90[10]
Urease Inhibitor 5b Jack Bean Urease2000[11]
Cytotoxic Agent 3a A549 Lung Carcinoma5988[11]

Table 2: Representative biological data for compounds derived from pyridinyl-piperazine scaffolds.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its inherent structural and physicochemical properties provide a robust foundation for developing molecules with improved pharmacokinetic profiles and potent biological activity. The synthetic protocols detailed in this guide—from the preparation of the core scaffold to its elaboration via N-acylation and reductive amination—offer reliable and scalable methods for researchers to generate diverse chemical libraries. The successful application of this scaffold in numerous CNS-active agents underscores its strategic importance and provides a strong rationale for its continued use in the development of next-generation therapeutics.

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The Strategic Utility of the 2-Pyridin-2-ylmethyl-piperazine Scaffold in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Pyridin-2-ylmethyl-piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The this compound core is a quintessential example of such a scaffold. This heterocyclic structure, combining the functionalities of a pyridine ring and a piperazine moiety, serves as a versatile building block for the synthesis of diverse compound libraries with significant therapeutic potential.[1][2] Its inherent physicochemical properties and synthetic tractability make it a valuable starting point for drug discovery campaigns targeting a range of diseases, particularly those affecting the central nervous system (CNS).[1][3][4]

This document provides a comprehensive guide for researchers and drug development professionals on leveraging the this compound scaffold in screening campaigns. We will delve into the rationale behind its use, explore the diverse biological targets of its derivatives, and provide detailed, adaptable protocols for in vitro screening assays.

The Rationale: Why Employ the this compound Core?

The strategic advantage of utilizing the this compound scaffold lies in the synergistic interplay of its constituent parts:

  • The Piperazine Moiety: This six-membered ring with two opposing nitrogen atoms is a common feature in many approved drugs.[2] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The secondary amine of the piperazine ring provides a convenient handle for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and physicochemical properties.[3]

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety is a privileged structure in medicinal chemistry.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing ligand-receptor interactions and metabolic stability.

The combination of these two pharmacophoric elements creates a three-dimensional structure that can effectively probe the binding sites of a multitude of proteins.

Therapeutic Landscape: Biological Targets of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated activity against a diverse set of biological targets, underscoring the scaffold's versatility. High-throughput screening and subsequent optimization of hits derived from this core have yielded compounds with potential applications in several therapeutic areas.

Therapeutic Area Biological Target Class Examples of Modulated Targets Potential Indications
Neurological Disorders G-Protein Coupled Receptors (GPCRs)Dopamine D3 and D4 Receptors[6][7], Serotonin ReceptorsParkinson's Disease, Schizophrenia, Anxiety, Depression, Erectile Dysfunction[6][8]
Infectious Diseases EnzymesUreaseHelicobacter pylori infections
Oncology Kinases, Other EnzymesAnaplastic Lymphoma Kinase (ALK), ROS1[9], eIF4A3Non-small-cell lung cancer, Other malignancies[9][10]
Inflammatory Diseases Ion Channelsα7 Nicotinic Acetylcholine ReceptorInflammatory disorders

Screening Cascade for a this compound-Based Library

A typical drug discovery workflow for a library of compounds derived from the this compound scaffold would involve a tiered screening approach. The following diagram illustrates a logical progression from initial high-throughput screening to more detailed characterization of promising hits.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Selectivity & Off-Target Profiling cluster_3 In Vitro ADME & Lead Optimization HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Functional_Assay Functional Assay (e.g., cAMP Assay, Calcium Flux) HTS->Functional_Assay Confirm Hits Dose_Response Dose-Response & Potency Determination (IC50/EC50) Functional_Assay->Dose_Response Validate Activity Selectivity_Panel Selectivity Panel (Against related receptor subtypes) Dose_Response->Selectivity_Panel Assess Specificity Off_Target Off-Target Profiling (e.g., CEREP panel) Selectivity_Panel->Off_Target Evaluate Broader Profile ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Off_Target->ADME Characterize Drug-like Properties SAR Structure-Activity Relationship (SAR) Studies ADME->SAR Guide Chemical Synthesis SAR->HTS Iterative Optimization

Caption: A generalized screening cascade for a this compound-based compound library.

Detailed Protocols: Representative Screening Assays

The following protocols are provided as templates and should be optimized based on the specific biological target and available laboratory resources.

Protocol 1: Radioligand Binding Assay for Dopamine D3 Receptor Affinity

This protocol is designed to assess the binding affinity of test compounds for the human dopamine D3 receptor, a common target for derivatives of the this compound scaffold.[7]

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D3 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.

  • Non-specific Ligand: Haloperidol or another appropriate competitor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Scintillation Cocktail

  • 96-well Filter Plates and Scintillation Counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific ligand, and receptor membranes.

    • Test Compound Wells: Add assay buffer, radioligand, test compound, and receptor membranes.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Urease Inhibition Assay

This protocol is adapted for screening this compound derivatives for their ability to inhibit urease activity, which is relevant for the treatment of H. pylori infections.[11][12][13]

Objective: To determine the IC50 value of test compounds against Jack bean urease.

Materials:

  • Enzyme: Jack bean urease solution.

  • Substrate: Urea solution.

  • Assay Buffer: Phosphate buffer (pH 7.0).

  • Reagents for Ammonia Detection: Phenol-hypochlorite method (Berthelot reaction) reagents.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • 96-well Microplate Reader

Procedure:

  • Pre-incubation: In a 96-well plate, add the assay buffer, urease solution, and test compound at various concentrations. Incubate for 30 minutes at 37°C.

  • Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction. Incubate for 15 minutes at 37°C.

  • Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using the Berthelot reaction. This involves the sequential addition of phenol reagent and alkali-hypochlorite reagent, followed by an incubation period to allow for color development.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 625 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of urease activity for each test compound concentration and determine the IC50 value by non-linear regression.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides multiple points for chemical modification to explore the SAR and optimize lead compounds.

SAR cluster_0 Modification Points Scaffold This compound Scaffold Pyridine_Ring Pyridine Ring (Substitution to modulate electronics and sterics) Scaffold->Pyridine_Ring R1 Piperazine_N4 Piperazine N4 Position (Introduction of diverse functional groups) Scaffold->Piperazine_N4 R2 Methylene_Bridge Methylene Bridge (Conformational constraints) Scaffold->Methylene_Bridge R3

Caption: Key modification points on the this compound scaffold for SAR studies.

Systematic modifications at these positions can lead to significant improvements in potency, selectivity, and ADME properties. For instance, substitution on the pyridine ring can influence interactions with specific subpockets of the target protein, while derivatization of the N4 position of the piperazine ring is a common strategy to modulate solubility and target engagement.[3]

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold represents a highly valuable starting point for drug discovery campaigns across multiple therapeutic areas. Its synthetic accessibility and the diverse biological activities of its derivatives make it a "privileged" structure in the truest sense. By employing a systematic screening cascade and leveraging the scaffold's inherent modularity for SAR studies, researchers can efficiently explore chemical space and identify novel drug candidates with improved therapeutic profiles. The protocols and strategies outlined in this document provide a robust framework for initiating and advancing drug discovery programs based on this versatile chemical entity.

References

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Application Notes and Protocols for the Formulation of 2-Pyridin-2-ylmethyl-piperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of 2-Pyridin-2-ylmethyl-piperazine, a heterocyclic compound with potential therapeutic applications, for in vivo research. Recognizing the common challenges associated with the administration of novel chemical entities in animal models, this document details a systematic approach to pre-formulation assessment and the subsequent development of stable, safe, and effective dosing vehicles. We will explore three primary formulation strategies: pH-adjusted aqueous solutions, co-solvent systems, and cyclodextrin-based complexation. Each strategy is accompanied by a detailed, step-by-step protocol, the scientific rationale behind its selection, and troubleshooting advice. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute a robust formulation plan, ensuring the generation of reliable and reproducible in vivo data.

Introduction to this compound and Formulation Challenges

This compound belongs to the piperazine class of compounds, a structural motif present in numerous clinically approved drugs, particularly those targeting the central nervous system.[1][2] The presence of both a pyridine ring and a piperazine moiety suggests that the molecule is likely a weak base, with the nitrogen atoms being protonable.[3] The physicochemical properties of such compounds, including their aqueous solubility, can be limited, posing a significant hurdle for achieving the desired concentrations for in vivo studies.[4][5][6]

The primary goal of formulation development for in vivo studies is to create a vehicle that can safely and effectively deliver the desired dose of the active pharmaceutical ingredient (API) to the test subject.[7] An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and potentially misleading pharmacokinetic and pharmacodynamic data.[8][9] Therefore, a systematic and scientifically sound approach to formulation is paramount.

This document will guide the user through a logical workflow, from initial characterization of the API to the preparation and analysis of the final dosing solution.

Pre-formulation Assessment: The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This pre-formulation assessment will inform the selection of the most appropriate formulation strategy.

Determination of pKa

The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For a weakly basic compound like this compound, the pKa will dictate the pH range in which it will be soluble in its ionized form.

Protocol for pKa Determination (Potentiometric Titration):

  • Prepare a 1-5 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl).

  • Monitor the pH of the solution using a calibrated pH meter as the acid is added.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the midpoint of the titration curve.

Aqueous Solubility Profile

Determining the solubility of the compound at different pH values is critical for identifying a suitable pH range for an aqueous formulation.

Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and citrate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility versus pH.

Stability Assessment

It is crucial to ensure that the compound is stable in the chosen formulation vehicle under the intended storage and administration conditions.[10]

Protocol for Preliminary Stability Assessment:

  • Prepare solutions of this compound in potential vehicles (e.g., acidic buffer, co-solvent mixture).

  • Store the solutions under various conditions (e.g., room temperature, 4°C, protected from light).

  • Analyze the concentration of the compound at different time points (e.g., 0, 4, 24, 48 hours) using a stability-indicating analytical method.

  • A loss of more than 5-10% of the initial concentration may indicate instability.

Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be selected. The following sections detail three common approaches for compounds with limited aqueous solubility.

formulation_workflow cluster_preformulation Pre-formulation Assessment cluster_strategy Formulation Strategy Selection cluster_finalization Finalization & Administration pka pKa Determination solubility pH-Solubility Profile pka->solubility stability Preliminary Stability solubility->stability ph_adjust pH-Adjusted Aqueous Solution stability->ph_adjust Sufficiently soluble at physiological pH? cosolvent Co-solvent System stability->cosolvent Insoluble at physiological pH? cyclodextrin Cyclodextrin Complexation stability->cyclodextrin Co-solvents not tolerated? final_formulation Prepare Final Formulation ph_adjust->final_formulation cosolvent->final_formulation cyclodextrin->final_formulation analysis Concentration & Stability Analysis final_formulation->analysis administration In Vivo Administration analysis->administration

Figure 1: A high-level overview of the formulation development workflow.

pH-Adjusted Aqueous Solutions

For weakly basic compounds, decreasing the pH of the vehicle will protonate the molecule, increasing its aqueous solubility. This is often the simplest and most preferred method if the compound is sufficiently soluble at a physiologically acceptable pH.[11][12]

Causality: The protonated form of the amine groups in the piperazine and pyridine moieties will form salts with counter-ions in the solution, which are generally more water-soluble than the free base.

Trustworthiness: This method is reliable as long as the final pH of the formulation is not too acidic, which could cause irritation or tissue damage upon administration.[11] The recommended pH range for parenteral administration is typically between 3 and 9.

Co-solvent Systems

When pH adjustment alone is insufficient to achieve the desired concentration, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[13][14][15]

Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar or weakly polar solutes.

Trustworthiness: The choice and concentration of co-solvents must be carefully considered, as they can have their own toxicological effects.[16] It is crucial to consult literature for the maximum tolerated concentrations of common co-solvents in the chosen animal model and route of administration.[7]

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent solubility in water.[17][18][19]

Causality: The hydrophobic portion of this compound can be sequestered within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, leading to enhanced solubility.[20][21]

Trustworthiness: Certain cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are generally considered safe for parenteral administration and are used in several FDA-approved products.[19]

Detailed Protocols for Vehicle Preparation

The following protocols provide step-by-step instructions for preparing formulations using the strategies discussed above. Note: All preparations for parenteral administration must be performed under sterile conditions using sterile components.

Protocol for pH-Adjusted Aqueous Solution

Objective: To prepare a 10 mg/mL solution of this compound in a citrate-buffered saline.

Materials:

  • This compound

  • Citric acid

  • Sodium citrate

  • Sodium chloride

  • Water for Injection (WFI)

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Buffer:

    • Prepare a 50 mM citrate buffer by dissolving the appropriate amounts of citric acid and sodium citrate in WFI.

    • Adjust the pH to 4.0 using a pH meter and dropwise addition of 1N HCl or 1N NaOH if necessary.

  • Add Tonicity Agent:

    • Dissolve sodium chloride in the buffer to a final concentration of 0.9% (w/v) to make the solution isotonic.[22][23][24]

  • Dissolve the Compound:

    • Weigh the required amount of this compound and slowly add it to the buffered saline while stirring.

    • Continue stirring until the compound is completely dissolved. Gentle warming may be used if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Final Volume and Sterilization:

    • Adjust the final volume with the buffered saline.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Protocol for Co-solvent System

Objective: To prepare a 20 mg/mL solution of this compound in a vehicle containing PEG 400 and propylene glycol.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Co-solvent Mixture:

    • In a sterile container, mix 40% (v/v) PEG 400 and 10% (v/v) PG.

  • Dissolve the Compound:

    • Weigh the required amount of this compound and add it to the co-solvent mixture.

    • Vortex or sonicate until the compound is completely dissolved.

  • Add Aqueous Component:

    • Slowly add saline to the co-solvent/drug mixture to reach the final volume, while continuously stirring. Note: The aqueous component should be added last and slowly to avoid precipitation.

  • Sterilization:

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Vehicle Component Function Typical Concentration Range (%)
PEG 400Co-solvent10 - 60
Propylene GlycolCo-solvent5 - 40
EthanolCo-solvent5 - 20
DMSOCo-solvent1 - 10
Saline / WFIAqueous phaseq.s. to 100

Table 1: Common co-solvents and their typical concentration ranges for in vivo formulations.

Protocol for Cyclodextrin-Based Formulation

Objective: To prepare a 15 mg/mL solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Weigh the required amount of HP-β-CD (e.g., to make a 20-40% w/v solution) and dissolve it in WFI. Stir until a clear solution is obtained.

  • Dissolve the Compound:

    • Weigh the required amount of this compound and slowly add it to the HP-β-CD solution while stirring.

    • Continue stirring for several hours or overnight to allow for complexation.

  • Final Volume and Sterilization:

    • Adjust the final volume with WFI if necessary.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

solubilization_mechanisms cluster_ph pH Adjustment cluster_cosolvent Co-solvent System cluster_cyclodextrin Cyclodextrin Complexation ph_mech ph_mech cosolvent_mech cosolvent_mech cd_mech cd_mech

Figure 2: Simplified representation of solubilization mechanisms.

In Vivo Administration Considerations

  • Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral). For intravenous administration, it is critical to ensure the formulation does not precipitate upon contact with blood.

  • Dosing Volume: The dosing volume should be kept as low as possible and should not exceed the recommended maximum volumes for the chosen species and route.

  • Precipitation upon Injection: For co-solvent and some pH-adjusted formulations, there is a risk of the drug precipitating at the injection site or upon entering the bloodstream due to dilution and pH changes. A pre-test can be performed by diluting the formulation with physiological buffer to observe for any precipitation.

Analysis of Formulations

It is essential to verify the concentration of this compound in the final formulation and to assess its stability over the intended period of use.

  • Concentration Verification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for quantifying the concentration of small molecules in solution. A validated method should be used to ensure accuracy and precision.

  • Stability Monitoring: The formulation should be stored under the intended conditions and re-analyzed at appropriate time points to confirm that the concentration of the active compound remains within acceptable limits (e.g., ±10% of the initial concentration).

Troubleshooting

Problem Possible Cause Suggested Solution
Compound does not fully dissolveInsufficient solubilizing agent or incorrect pHIncrease the concentration of the co-solvent or cyclodextrin. Further adjust the pH (within a safe range).
Formulation is cloudy or hazyPrecipitation or presence of particulatesFilter the solution through a smaller pore size filter (if appropriate). Re-evaluate the formulation strategy.
Precipitation upon dilutionSupersaturation and poor solubility in physiological fluidsDecrease the drug concentration. Consider a different formulation strategy, such as a cyclodextrin-based formulation.
Animal shows signs of irritation at the injection siteExtreme pH or toxicity of the vehicleAdjust the pH to be closer to physiological pH. Reduce the concentration of co-solvents or choose a more biocompatible vehicle.

Table 2: Common formulation problems and potential solutions.

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  • Vertex AI Search, based on a Wikipedia article on Pyridinylpiperazine.
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  • Vertex AI Search, based on a page for 1-pyridin-2-ylmethyl-piperazine.
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  • Vertex AI Search, based on a page for 1-(Pyrimidin-2-Yl)Piperazine.
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Application Notes and Protocols for 2-Pyridin-2-ylmethyl-piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Handling of a Versatile Heterocycle

2-Pyridin-2-ylmethyl-piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring both a pyridine ring and a piperazine moiety, makes it a versatile scaffold for the synthesis of novel molecules with a wide range of biological activities.[1][3][4] Derivatives of pyridinylpiperazine have been investigated for various therapeutic applications, including as antipsychotics, antiretrovirals, and antidepressants.[5] The piperazine nucleus is a common feature in many marketed drugs, highlighting the importance of this structural motif.[2]

This document provides a comprehensive guide to the safe handling, storage, and application of this compound for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes. The information presented herein is synthesized from established safety data for structurally related compounds and general principles of laboratory safety for handling heterocyclic amines.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key properties based on data for structurally analogous compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃Inferred
Molecular Weight 177.25 g/mol Inferred
Appearance Likely a solid or liquidInferred
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to have some solubility in polar organic solvents.Inferred
Stability Stable under normal conditions. May be light-sensitive and hygroscopic.[6]

Hazard Identification and Toxicological Profile

While a specific toxicological profile for this compound is not extensively documented, the known hazards of its constituent moieties—pyridine and piperazine—provide a strong basis for risk assessment. Piperazine and its derivatives are known to cause skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[7] Some piperazine derivatives have also been reported to have psychostimulant effects.[8][9]

Expected Potential Hazards:

  • Skin Corrosion/Irritation: Based on data for similar piperazine compounds, it is prudent to assume this compound may cause skin irritation or burns.[7]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[10]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.[10]

Toxicological Insights from Related Compounds:

Studies on various piperazine derivatives have shown a range of biological effects, including interactions with neurotransmitter systems.[1][11] The toxicological significance of these interactions underscores the need for careful handling to avoid systemic exposure. The metabolism of piperazine derivatives often occurs via cytochrome P450 enzymes.[11]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following procedures and PPE are mandatory to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

  • Ventilation: Ensure adequate ventilation in the laboratory.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the user's first line of defense.

  • Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.[6][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Skin and Body Protection: A lab coat must be worn and fully fastened. Consider the use of additional protective clothing, such as an apron, for larger quantities.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator should be used.[6]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE After completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Decontaminate Decontaminate Work Area Wash_Hands->Decontaminate

Caption: Workflow for ensuring personal protection during the handling of this compound.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[6]

  • Store away from direct sunlight and sources of ignition.[6]

Disposal
  • Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contaminated consumables (e.g., pipette tips, gloves) should also be disposed of as hazardous waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.

Application Protocol: Synthesis of a Substituted Pyridinylpiperazine Derivative

This protocol provides a representative example of how this compound can be used in a synthetic chemistry workflow. This procedure should be adapted based on the specific requirements of the target molecule and performed by a trained chemist.

Objective

To synthesize a novel N-acylated derivative of this compound.

Materials
  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, add this compound (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a base.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR) to confirm its identity and purity.

Synthesis_Workflow Start Start: Dissolve Reactants (this compound, Et3N in DCM) Cooling Cool to 0°C Start->Cooling Addition Slowly Add Acid Chloride Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup If reaction is complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: A generalized workflow for the synthesis of an N-acylated derivative of this compound.

Conclusion

This compound is a valuable building block in chemical research and drug discovery. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, paving the way for new scientific advancements.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

  • Maurer, H. H. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 458-465. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institutes of Health (NIH), Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Longo, V. D. (2017). The Formation of Heterocyclic Aromatic Amines. Journal of Food Processing & Technology, 8(12). [Link]

  • Ali, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Patel, N. B., & Patel, J. C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
  • Taras Shevchenko National University of Kyiv. (n.d.).
  • Patel, N. B., & Patel, J. C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • Zsivkovits, M., et al. (2003). Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial. Nutrition and Cancer, 47(2), 164-171.
  • Naseer, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
  • Kim, J., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research, 31(2), 171–179.
  • Patel, N. B., & Patel, J. C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
  • Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link]

  • Singh, S., & Singh, P. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(9), 3051–3075.
  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Pyridin-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed to its root cause with corresponding solutions and preventative measures.

Problem: Low Yield of the Desired Mono-substituted Product

A lower-than-expected yield is a frequent issue, often stemming from multiple factors ranging from reagent quality to suboptimal reaction conditions.

Q: My final yield of this compound is consistently low. What are the likely causes and how can I fix it?

A: Low yields can be traced to three primary areas: integrity of starting materials, competing side reactions, and inefficient reaction progression.

  • Starting Material Instability : The key electrophile, 2-(chloromethyl)pyridine, is known to be unstable. It has a tendency to undergo bimolecular polymerization, especially under basic conditions or upon prolonged storage, forming 5,11-dihydrodipyrido[1,2-a][1',2'-d]pyrazinium dichloride.[1]

    • Solution : Use freshly prepared or purified 2-(chloromethyl)pyridine for best results. If preparing it in-house, a reliable method involves the reaction of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine.[2] Store the hydrochloride salt of 2-(chloromethyl)pyridine, as it is generally more stable.[3]

  • Competing Di-alkylation : The most significant yield-reducing side reaction is the formation of the di-substituted byproduct, 1,4-bis(pyridin-2-ylmethyl)piperazine. This occurs when a molecule of the desired mono-substituted product acts as a nucleophile and reacts with another molecule of 2-(chloromethyl)pyridine.[4]

    • Solution : To statistically favor mono-alkylation, use a large excess of piperazine (5 to 10 equivalents) relative to the 2-(chloromethyl)pyridine. This ensures the electrophile is more likely to react with an un-substituted piperazine molecule.[4]

  • Suboptimal Reaction Conditions : Temperature, solvent, and base selection are critical. High temperatures can accelerate side reactions, including both di-alkylation and degradation of the starting material.[4]

    • Solution : Perform the reaction at a lower temperature (e.g., room temperature or slightly above) to improve selectivity. The slow, dropwise addition of 2-(chloromethyl)pyridine to the piperazine solution can also help maintain a low concentration of the electrophile, further favoring mono-alkylation.[4]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok fresh_reagents Use Freshly Prepared/ Purified Reagents reagent_ok->fresh_reagents No check_stoichiometry 2. Check Stoichiometry reagent_ok->check_stoichiometry Yes fresh_reagents->check_reagents stoichiometry_ok Excess Piperazine Used? check_stoichiometry->stoichiometry_ok increase_piperazine Increase Piperazine (5-10 eq.) stoichiometry_ok->increase_piperazine No check_conditions 3. Review Reaction Conditions stoichiometry_ok->check_conditions Yes increase_piperazine->check_stoichiometry conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Lower Temp, Slow Addition of Electrophile conditions_ok->optimize_conditions No final_yield Improved Yield conditions_ok->final_yield Yes optimize_conditions->check_conditions

Caption: Decision-making workflow for troubleshooting low yields.

Problem: Significant Formation of the Di-substituted Byproduct

Even with attempts to control the reaction, the di-substituted product can be a major contaminant, complicating purification and reducing the yield of the target molecule.

Q: I am observing a large amount of 1,4-bis(pyridin-2-ylmethyl)piperazine in my crude product. How can I suppress this side reaction?

A: The formation of the di-substituted product is a classic challenge in piperazine chemistry. The mono-alkylated piperazine is often still nucleophilic enough to compete with the starting piperazine for the alkylating agent.[4] Here are the most effective strategies to enhance mono-selectivity:

  • Stoichiometric Control : As mentioned previously, using a large excess of piperazine is the most straightforward method to minimize di-alkylation.[4]

  • Protecting Group Strategy : For the cleanest reaction and highest selectivity, a protecting group strategy is recommended. By protecting one of the piperazine nitrogens, you ensure that alkylation can only occur at the desired position. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.

    • Workflow : First, synthesize 1-Boc-piperazine. Then, perform the alkylation on the unprotected nitrogen with 2-(chloromethyl)pyridine. Finally, remove the Boc group under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the desired product.[5] This multi-step process often results in a much higher overall yield of pure product compared to direct alkylation.

  • Reaction Condition Optimization :

    • Temperature : Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[4]

    • Solvent : The polarity of the solvent can influence the relative reactivity of the species. Experiment with solvents like acetonitrile, DMF, or alcohols to find the optimal balance.[6][7]

    • Base Selection : Using a milder base can help avoid the deprotonation of the mono-alkylated product, making it less nucleophilic and less likely to react a second time.[4]

Table 1: Comparison of Strategies to Control Mono-alkylation
StrategyKey PrincipleAdvantagesDisadvantages
Excess Piperazine Statistical probabilityOne-step reaction; simple setup.Requires removal of large amounts of unreacted piperazine; moderate selectivity.
Slow Addition Low electrophile concentrationImproves selectivity over standard addition; simple to implement.Can significantly increase reaction time.
Lower Temperature Kinetic differentiationOften improves selectivity by slowing the second alkylation rate.May lead to very long reaction times or incomplete conversion.
Protecting Group Orthogonal reactivityExcellent selectivity; high purity of final product.Multi-step synthesis increases overall labor and cost.[5]
Problem: Difficulty in Product Purification

Q: My crude product is an oily mixture, and I'm struggling to isolate the pure this compound. What are the best purification techniques?

A: The target compound is a basic, relatively polar molecule, which can make purification challenging.

  • Acid-Base Extraction : This is the most effective method for separating your basic product from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography : If acid-base extraction is insufficient, column chromatography on silica gel can be used. Due to the basic nature of the product, tailing can be an issue.

    • Solution : Use a solvent system containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide in the methanol portion of a DCM/MeOH mobile phase. This will deactivate acidic sites on the silica and lead to better peak shape.

  • Crystallization : If the product is a solid or can form a stable salt, crystallization can be an excellent final purification step. Try crystallizing the free base from a suitable solvent system (e.g., heptane/ethyl acetate) or crystallizing the hydrochloride salt from a solvent like isopropanol or ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis of this compound is a classic nucleophilic substitution reaction (specifically, an N-alkylation). The piperazine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group on 2-(chloromethyl)pyridine, displacing the chloride leaving group.[8][9]

Reaction Pathway Diagram

G piperazine Piperazine (Nucleophile) mono_product This compound (Desired Product) piperazine->mono_product 1st Alkylation alkyl_halide 2-(Chloromethyl)pyridine (Electrophile) di_product 1,4-bis(Pyridin-2-ylmethyl)piperazine (Byproduct) mono_product->di_product 2nd Alkylation (Side Reaction)

Caption: The N-alkylation reaction pathway leading to the desired product and common byproduct.

Q2: Why is a base sometimes added to the reaction if piperazine itself is a base?

A2: While piperazine is a base, the N-alkylation reaction produces one equivalent of hydrochloric acid (HCl) for every mole of product formed. This HCl will protonate a molecule of piperazine, rendering it non-nucleophilic. To ensure that the piperazine remains available to react as a nucleophile, an additional, non-nucleophilic base (like potassium carbonate or triethylamine) is often added to act as an acid scavenger.[7] If using piperazine dihydrochloride as a starting material, a base is mandatory to neutralize the salt and free the amine for reaction.[7]

Q3: Can I use 2-(bromomethyl)pyridine instead of the chloro- derivative?

A3: Yes, you can. 2-(bromomethyl)pyridine is a more reactive alkylating agent than its chloro- counterpart because bromide is a better leaving group than chloride. This increased reactivity can lead to faster reaction times but may also increase the rate of di-alkylation. If you use the bromo- derivative, it is even more critical to use a large excess of piperazine and consider lower reaction temperatures to maintain selectivity.

Experimental Protocols

Protocol 1: Controlled Mono-N-alkylation using Excess Piperazine

This protocol prioritizes simplicity and is effective for producing the target compound with moderate selectivity.

Materials:

  • Piperazine (anhydrous)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperazine (5.0 eq.) and anhydrous acetonitrile (10 mL per 1 g of the limiting reagent).

  • Add anhydrous potassium carbonate (2.5 eq.). Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the suspension in one portion.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with the acid-base extraction purification protocol as described in the "Difficulty in Product Purification" section.

Protocol 2: Mono-N-alkylation via a Boc-Protecting Group Strategy

This protocol offers superior selectivity and is recommended when high purity is the primary goal.[5][10]

Part A: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 eq.) in DCM (20 mL per 1 g of piperazine) in a flask and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM (5 mL).

  • Add the Boc₂O solution dropwise to the cold piperazine solution over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Wash the reaction mixture with water. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 1-Boc-piperazine, which can often be used without further purification.

Part B: Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq.) and 2-(chloromethyl)pyridine hydrochloride (1.05 eq.).

  • Heat the mixture to 70-80 °C and stir until the reaction is complete as monitored by TLC/LC-MS.

  • Cool, filter the salts, and concentrate the filtrate. Purify the resulting Boc-protected product by column chromatography.

Part C: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in DCM or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane (4-5 eq.).

  • Stir at room temperature for 2-4 hours until deprotection is complete.

  • Concentrate the mixture under reduced pressure. Perform an acid-base workup to isolate the final, pure this compound.

References

  • Boekelheide, V., & Feely, W. (1956). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of the American Chemical Society, 78(15), 3863-3864. (Note: While the direct link is to a ResearchGate page discussing the paper, the citation refers to the original work.) Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Wikipedia. Retrieved from [Link]

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Technical Support Center: Overcoming the Purification Challenges of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Pyridin-2-ylmethyl-piperazine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. The unique physicochemical properties of this compound, stemming from its basic piperazine and pyridine moieties, often lead to purification hurdles that standard protocols cannot resolve.

This guide moves beyond simple step-by-step instructions to explain the chemical principles behind each purification strategy. By understanding the "why," you can better troubleshoot and adapt these methods to your specific experimental context.

Understanding the Core Challenge: The Physicochemical Profile

The purification difficulties associated with this compound are rooted in its molecular structure. It possesses two basic nitrogen centers in the piperazine ring and another in the pyridine ring, making it a highly polar and basic compound.[1] This basicity is the primary driver of common issues like chromatographic tailing and difficulty with crystallization.[2]

PropertyPredicted/Reported ValueImplication for Purification
Molecular Formula C₁₀H₁₅N₃-
Molecular Weight 177.25 g/mol -
Physical State Typically an oil or low-melting solidMakes purification by standard recrystallization of the free base challenging.[2]
Predicted pKa ~8.87 ± 0.40The compound is strongly basic, readily protonating in acidic conditions. This property is key for acid-base extraction and salt formation techniques.[3]
Predicted Boiling Point 303.5 ± 27.0 °CHigh boiling point suggests vacuum distillation is a viable purification method for thermally stable samples.[3]
Solubility Freely soluble in water and polar organic solvents like ethanol; poorly soluble in non-polar solvents like diethyl ether.[4][5]Dictates solvent choices for extraction, chromatography, and recrystallization (of salts).
Chemical Stability Hygroscopic; readily absorbs atmospheric CO₂.[1][5] Susceptible to oxidation.[6]Requires careful handling and storage under inert atmosphere to prevent impurity formation.[6]

Troubleshooting Guides: Common Purification Problems & Solutions

This section addresses the most frequent challenges encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a persistent oil that won't crystallize. How can I purify it?

This is the most common issue. The free base of many piperazine derivatives is an oil at room temperature, making direct crystallization impossible.[2]

Core Insight: Leverage the compound's basicity by converting it into a salt. Salts are typically crystalline, well-defined solids that are much more amenable to purification by recrystallization.[2]

Solution: Purification via Salt Formation and Recrystallization

This strategy involves three main stages: forming the salt, recrystallizing the salt to remove impurities, and then liberating the pure free base.

G cluster_0 Purification Workflow for Oily Product CrudeOil Crude Oily Product (in suitable solvent, e.g., Isopropanol) AddAcid Add Acid Solution (e.g., HCl in Isopropanol) CrudeOil->AddAcid 1. Salt Formation Precipitate Precipitate/Crystallize Salt (Cooling may be required) AddAcid->Precipitate Filter Isolate Crystalline Salt (Vacuum Filtration) Precipitate->Filter Recrystallize Recrystallize Salt (from Ethanol/Water, etc.) Filter->Recrystallize 2. Purification PureSalt Pure Crystalline Salt Recrystallize->PureSalt Liberate Liberate Free Base (Basify aqueous solution, e.g., with NaOH) PureSalt->Liberate 3. Regeneration Extract Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) Liberate->Extract PureOil Pure Product (Oil) Extract->PureOil

Caption: Workflow for purifying an oily basic compound via salt formation.

Experimental Protocol: Hydrochloride Salt Formation & Purification

  • Dissolution: Dissolve the crude oily this compound in a minimal amount of a suitable organic solvent like isopropanol or ethyl acetate.[2]

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) dropwise. Monitor the pH with moist litmus or pH paper; stop when the solution is acidic.

  • Precipitation/Crystallization: The hydrochloride salt will likely precipitate immediately. To maximize yield, cool the mixture in an ice bath for 30-60 minutes.[2]

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for dissolution) to remove soluble impurities.[2]

  • Drying: Dry the salt thoroughly under vacuum.[2]

  • Recrystallization (Optional but Recommended): To further enhance purity, recrystallize the salt from a suitable solvent system. Ethanol/water or isopropanol are often good starting points.[7] The goal is to find a solvent that dissolves the salt when hot but has poor solubility when cold.

  • Liberation of Free Base: Dissolve the purified salt in water and basify the solution to a pH >10 with a suitable base (e.g., 1M NaOH or NaHCO₃).[2]

  • Extraction: Extract the liberated free base from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate (perform 3-4 extractions for maximum recovery).[2]

  • Final Steps: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound as an oil.[2]

Q2: I'm using silica gel chromatography, but my compound gives a very broad, tailing peak. What can I do?

This is a classic problem when purifying basic compounds on standard (acidic) silica gel.

Core Insight: The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong, sometimes irreversible, binding causes the product to "stick" to the column, resulting in poor peak shape (tailing) and low recovery.

Solution: Mobile Phase Modification

To solve this, you must neutralize the interaction between your basic compound and the acidic stationary phase. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).[2] This "sacrificial" base will interact with the acidic sites on the silica, allowing your compound to travel through the column unimpeded.

G cluster_0 Problem: Standard Silica Chromatography cluster_1 Solution: Mobile Phase Modification Silica_Problem Silica Gel Surface Si-OH Si-OH Si-OH Compound_Problem Basic Compound Compound_Problem->Silica_Problem:p2 Strong Acid-Base Interaction (Causes Tailing) Silica_Solution Silica Gel Surface Si-OH Si-OH Si-OH TEA Triethylamine (TEA) TEA->Silica_Solution:p1 TEA blocks active sites TEA->Silica_Solution:p3 Compound_Solution Basic Compound Compound_Solution->Silica_Solution:p2 Weak Interaction (Improved Elution)

Caption: Mitigation of peak tailing by adding a basic modifier to the eluent.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Choose a Modifier: Triethylamine (TEA) is the most common choice. Add 0.5-2% (v/v) of TEA to your pre-determined eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[2] For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.[2]

  • Prepare the Slurry: Prepare the silica gel slurry using your modified mobile phase. This ensures the stationary phase is equilibrated with the basic modifier before you load your compound.

  • Load the Sample: Dissolve your crude product in a minimum amount of the modified mobile phase and load it onto the column.

  • Elute and Collect: Run the column as usual, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Remember to also add the basic modifier to the TLC mobile phase for an accurate representation of the column separation.

Q3: My purity is still low after chromatography due to a closely related impurity. What is my next step?

Sometimes, impurities are structurally and chemically very similar to the target compound (e.g., an isomer or a related piperazine byproduct), making chromatographic separation difficult.[1]

Core Insight: Employ a purification technique based on a different chemical principle. Acid-base extraction separates compounds based on their acidic/basic properties and their differential solubility in aqueous and organic phases.[8] It is excellent for removing neutral or acidic impurities from your basic product.

Solution: Acid-Base Extraction

This powerful technique can rapidly remove large amounts of non-basic impurities before a final polishing step like chromatography.

G cluster_0 Acid-Base Extraction Workflow Start Crude Mixture (Product + Neutral Impurities) in Organic Solvent (e.g., Ether) AddAcid Extract with Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer (Contains Neutral Impurities) Separate1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer (Contains Protonated Product as Salt) Separate1->AqueousLayer1 Keep Basify Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 AqueousLayer1->Basify Extract2 Extract with Fresh Organic Solvent Basify->Extract2 Separate2 Separate Layers Extract2->Separate2 AqueousLayer2 Aqueous Layer (Waste) Separate2->AqueousLayer2 Discard OrganicLayer2 Organic Layer (Contains Pure Free Base) Separate2->OrganicLayer2 Keep Final Dry and Evaporate to yield Pure Product OrganicLayer2->Final

Caption: Decision workflow for a typical acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve: Dissolve the crude product in an immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic this compound will react with the acid to form its water-soluble salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.[8] Repeat the acid extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Perform a "backwash" by extracting this combined aqueous layer once with a fresh portion of the organic solvent to remove any lingering neutral impurities.[8] Discard the organic layers.

  • Basify: Carefully add a base (e.g., 1M NaOH) to the aqueous layer until the pH is strongly basic (pH > 10). This will neutralize the salt and regenerate the water-insoluble free base.

  • Final Extraction: Extract the liberated free base from the aqueous layer with several portions of a fresh organic solvent (e.g., dichloromethane).

  • Isolate: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound? Common impurities often originate from the starting materials or side reactions during synthesis.[1] These can include unreacted piperazine, unreacted 2-(chloromethyl)pyridine, products of over-alkylation (e.g., 1,4-bis(pyridin-2-ylmethyl)piperazine), and related pyrazines formed as byproducts.[1][9]

Q2: How should I properly store my purified product? Due to its hygroscopic nature and tendency to absorb atmospheric CO₂, the compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen).[1][5] To prevent long-term degradation, especially from oxidation, storing at low temperatures (refrigerated at 2-8°C or frozen) is highly recommended.[3][10][11]

Q3: My ¹H NMR spectrum shows broad signals or more peaks than expected. Is my sample still impure? Not necessarily. This is a common phenomenon in molecules with piperazine rings.[12] It can be caused by slow (on the NMR timescale) conformational ring-flipping of the piperazine chair conformers or slow nitrogen inversion. This can lead to peak broadening or the appearance of two distinct sets of signals for what is chemically a single compound. Running a variable temperature NMR (VT-NMR) experiment can often resolve this; at higher temperatures, the signals may coalesce into sharp, single peaks as the rate of interconversion increases.[12]

References
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • Green, K. L., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Journal of Inorganic Biochemistry, 241, 112124. Available at: [Link]

  • Martin, R. W. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Koval, A. A., et al. (2018). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. Retrieved from [Link]

  • Wong, E., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-122. Available at: [Link]

  • 1-(2-Pyridyl)piperazine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Godbille, E. J., & Schmutz, J. (1968). U.S. Patent No. 3,481,933. U.S. Patent and Trademark Office.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1105-1114. Available at: [Link]

  • 1-(2-Pyridyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Ermatchkov, V., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(8), 2131-2135. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. Available at: [Link]

  • Hultquist, M. E., & Howard, K. L. (1952). U.S. Patent No. 2,606,906. U.S. Patent and Trademark Office.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1354673. Available at: [Link]

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Technical Support Center: Synthesis of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pyridin-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can significantly improve your yield, purity, and overall success rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary challenges?

The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution reaction (N-alkylation) between piperazine and 2-(chloromethyl)pyridine (also known as 2-picolyl chloride).[1][2] While seemingly straightforward, the primary challenge lies in controlling the selectivity of the alkylation. Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. This leads to the common side reaction of over-alkylation.

Q2: What is the major side product I should be aware of?

The most significant and commonly encountered side product is the dialkylated species, 1,4-bis(pyridin-2-ylmethyl)piperazine .[3] This occurs when a second molecule of 2-(chloromethyl)pyridine reacts with the remaining nitrogen of the desired mono-alkylated product. Controlling the stoichiometry is critical to minimize the formation of this impurity.[1]

Q3: Can the pyridine ring itself participate in side reactions?

Yes, this is a crucial consideration. The nitrogen atom of the pyridine ring is also nucleophilic and can be alkylated by a reactive alkyl halide like 2-(chloromethyl)pyridine. This leads to the formation of a quaternary pyridinium salt, 1-(pyridin-2-ylmethyl)pyridin-1-ium chloride . This side reaction is more likely to occur under forcing conditions (e.g., high temperatures) and can complicate purification.[4][5]

Q4: My starting material, 2-(chloromethyl)pyridine hydrochloride, is a salt. How does this affect the reaction?

The hydrochloride salt form of 2-(chloromethyl)pyridine is more stable and easier to handle than the free base, which can be unstable.[6] However, for the N-alkylation reaction to proceed, the piperazine nucleophile must be in its free base form. Therefore, a sufficient amount of base must be added to the reaction mixture to neutralize the 2-(chloromethyl)pyridine hydrochloride and deprotonate the piperazine. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and one to deprotonate the piperazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on mechanistic insights.

Problem 1: Low yield of the desired mono-alkylated product and a significant amount of a higher molecular weight impurity.
  • Likely Cause: Over-alkylation leading to the formation of 1,4-bis(pyridin-2-ylmethyl)piperazine.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: The most effective way to favor mono-alkylation is to use a large excess of piperazine (5 to 10 equivalents).[1][2] This increases the statistical probability that a molecule of 2-(chloromethyl)pyridine will encounter an unreacted piperazine molecule rather than the mono-alkylated product.

    • Control Reagent Addition: Add the 2-(chloromethyl)pyridine solution slowly and dropwise to the stirred solution of piperazine. This maintains a low concentration of the alkylating agent throughout the reaction, further disfavoring the second alkylation.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. The second alkylation step generally has a higher activation energy than the first, so lower temperatures will slow it down more significantly.[1]

Problem 2: Presence of an unexpected, highly polar impurity that is difficult to remove.
  • Likely Cause: Formation of the quaternary pyridinium salt, 1-(pyridin-2-ylmethyl)pyridin-1-ium chloride, through N-alkylation of the pyridine ring.

  • Troubleshooting Steps:

    • Avoid High Temperatures: This side reaction is more prevalent at elevated temperatures. Maintain a moderate reaction temperature (e.g., room temperature or slightly above) to minimize this pathway.

    • Choice of Base: Use a non-nucleophilic, hindered base if possible. Strong, unhindered bases can sometimes promote side reactions. Potassium carbonate is a commonly used and effective base for this transformation.[7]

    • Purification: This highly polar salt can often be removed by washing the organic extract with water or brine during the work-up. If it persists, column chromatography with a more polar eluent system may be necessary.

Problem 3: The reaction is sluggish or does not go to completion.
  • Likely Cause: Insufficiently activated piperazine or degradation of the alkylating agent.

  • Troubleshooting Steps:

    • Ensure Adequate Base: As 2-(chloromethyl)pyridine is often used as its hydrochloride salt, ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Et₃N) are used to free the piperazine for nucleophilic attack.

    • Check Reagent Quality: 2-(chloromethyl)pyridine can be unstable. Use a fresh, high-quality source. If it has been stored for a long time, its purity should be checked before use.

    • Solvent Choice: A polar aprotic solvent such as acetonitrile or DMF is generally effective as it can help to dissolve the reagents and facilitate the Sₙ2 reaction.

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol aims to maximize the yield of the mono-alkylated product by leveraging a large excess of the nucleophile.

  • Materials:

    • Piperazine (10 eq.)

    • 2-(chloromethyl)pyridine hydrochloride (1 eq.)

    • Potassium Carbonate (K₂CO₃) (2.5 eq.)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperazine and anhydrous acetonitrile.

    • Add potassium carbonate to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride in a minimal amount of anhydrous acetonitrile.

    • Slowly add the 2-(chloromethyl)pyridine solution dropwise to the piperazine suspension over 30-60 minutes.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The residue can be purified by vacuum distillation or column chromatography to separate the product from the excess piperazine.

Data Presentation

CompoundStructureKey Analytical Data (Expected)
This compound (Desired Product) c1ccnc(c1)CN2CCNCC2¹H NMR: Signals for pyridine protons, a singlet for the benzylic CH₂, and signals for the piperazine protons. MS (ESI+): m/z = 178.1 [M+H]⁺
1,4-bis(pyridin-2-ylmethyl)piperazine (Dialkylation Side Product) c1ccnc(c1)CN2CCN(CC3=NC=CC=C3)CC2¹H NMR: Symmetrical spectrum with signals for pyridine protons and a singlet for the two equivalent benzylic CH₂ groups. MS (ESI+): m/z = 269.2 [M+H]⁺
1-(pyridin-2-ylmethyl)pyridin-1-ium chloride (Quaternization Side Product) [Cl-].c1ccnc(c1)C[n+]2ccccc2¹H NMR: Downfield shifted signals for the pyridinium protons. MS (ESI+): m/z = 171.1 [M]⁺

Mechanistic Pathways and Visualization

The primary reaction and major side reactions can be visualized as a competition between different nucleophiles for the electrophilic 2-(chloromethyl)pyridine.

G Piperazine Piperazine (Excess) Mono_Product This compound (Desired Product) Piperazine->Mono_Product + PicolylCl (Desired Reaction) PicolylCl 2-(Chloromethyl)pyridine Quat_Product 1-(pyridin-2-ylmethyl)pyridin-1-ium (Pyridine Quaternization) PicolylCl->Quat_Product + Pyridine Moiety (Side Reaction 2) Di_Product 1,4-bis(pyridin-2-ylmethyl)piperazine (Dialkylation) Mono_Product->Di_Product + PicolylCl (Side Reaction 1)

Caption: Competing reaction pathways in the synthesis.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • ChemBK. (n.d.). 2-Picolyl chloride hydrochloride. Available at: [Link]

  • Newkome, G. R., et al. (1984). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.
  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Available at: [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... Available at: [Link]

  • Balaraman, K., et al. (2012). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • Anireddy, J. S., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(10), 2848-2857.
  • Hu, X., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(4), 2219-2228.
  • Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
  • Gibson, V. C., et al. (2002). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 124(30), 8878-8888.
  • Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2016(4), M910.
  • Tiekink, E. R. T., et al. (2016). 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(3,5-dicarboxybenzoate): crystal structure and Hirshfeld surface analysis.
  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Available at: [Link]

  • Wilson, L. J., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(10), 957-962.
  • Helariutta, P., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Rapid Communications in Mass Spectrometry, 15(15), 1374-1381.
  • Barbe, J.-M., et al. (2012). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 15(2-3), 231-238.
  • ResearchGate. (n.d.). Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
  • Wang, Y., et al. (2016). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 21(12), 1698.
  • Ceylan, Ş., & Uslu, A. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(7-8), 755-763.
  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Available at: [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338.
  • Bunz, U. H. F., et al. (2000). Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization.
  • CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • US4221913A. (1980).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

  • Knyazev, A. P., et al. (1987). Quaternization of pyridines with haloadamantanes. Zhurnal Organicheskoi Khimii, 23(11), 2460-2461.
  • Singh, A., et al. (2023). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 8(16), 14695-14710.
  • Sezer, S., & Baysal, B. M. (2001). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Designed Monomers and Polymers, 4(1), 51-57.
  • Kricheldorf, H. R., & Probst, N. (1995). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Die Makromolekulare Chemie, Macromolecular Symposia, 98(1), 547-560.
  • Bellamri, M., et al. (2009). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 22(5), 893-903.

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Technical Support Center: Stability of 2-Pyridin-2-ylmethyl-piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyridin-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues you may encounter during your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound containing both a piperazine and a pyridine ring. This unique structure confers specific chemical properties that are crucial to its biological activity but also presents potential stability challenges in solution. The piperazine moiety, a six-membered ring with two nitrogen atoms, is susceptible to oxidation and pH-dependent degradation. The pyridine ring, an aromatic heterocycle, can be sensitive to photodegradation. Understanding these potential degradation pathways is critical for ensuring the integrity of your experimental results and for developing stable formulations.

This guide will walk you through the common stability issues associated with this compound, providing you with the knowledge to anticipate, troubleshoot, and manage these challenges effectively.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound in solution.

Solution Discoloration

Question: Why has my solution of this compound turned yellow/brown?

Answer:

Discoloration, typically to a yellow or brown hue, is a common indicator of oxidative degradation. The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by several factors:

  • Presence of Oxygen: Solutions exposed to air are more prone to oxidation.

  • Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidative degradation of piperazines.[1]

  • High Temperature: Elevated temperatures can increase the rate of oxidation.

  • Light Exposure: For compounds containing a pyridine ring, light can induce photo-oxidative processes.

Troubleshooting Steps:

  • De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use high-purity solvents: Ensure your solvents are free from metal ion contamination.

  • Work in a controlled atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas.

  • Store solutions protected from light: Use amber vials or wrap your containers in aluminum foil.

  • Store at low temperatures: Once prepared, store your solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation.

Precipitation or Cloudiness

Question: My this compound solution has become cloudy or a precipitate has formed. What is the cause?

Answer:

Precipitation or cloudiness can arise from several factors:

  • pH Changes: The solubility of this compound is highly dependent on the pH of the solution. As a basic compound, it is generally more soluble in acidic to neutral solutions where it exists in its protonated form. If the pH of your solution increases, the compound may deprotonate and precipitate out of solution.

  • Degradation Products: The formation of insoluble degradation products can also lead to precipitation.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.

  • Temperature Effects: Changes in temperature can affect the solubility of the compound.

Troubleshooting Steps:

  • Check and buffer the pH: Ensure the pH of your solution is within the optimal range for solubility. Using a buffer can help maintain a stable pH.

  • Filter the solution: If a precipitate has formed, you can try to filter it and analyze both the solid and the filtrate to determine if the precipitate is the parent compound or a degradation product.

  • Ensure proper sealing: Use tightly sealed containers to prevent solvent evaporation.

  • Monitor storage temperature: Avoid drastic temperature fluctuations during storage.

Loss of Potency or Inconsistent Results

Question: I am observing a decrease in the biological activity of my compound over time, or my experimental results are inconsistent. Could this be a stability issue?

Answer:

A loss of potency or inconsistent results are strong indicators of chemical degradation. Even if there are no visible signs like discoloration or precipitation, the compound may be degrading into inactive or less active byproducts. The primary mechanisms of degradation to consider are:

  • Hydrolysis: The piperazine ring can be susceptible to hydrolysis, especially at extreme pH values (highly acidic or highly alkaline).[2] This can lead to ring-opening and the formation of new, inactive compounds.

  • Oxidation: As mentioned earlier, oxidation can alter the chemical structure and thus the biological activity of the compound.

  • Photodegradation: The pyridine ring can absorb UV light, leading to photochemical reactions that can alter the molecule's structure.[3][4]

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to troubleshooting stability issues related to loss of potency.

troubleshooting_workflow start Inconsistent Results or Loss of Potency Observed check_visual Visually Inspect Solution (Color, Clarity) start->check_visual check_analytical Perform Analytical Purity Check (e.g., HPLC, LC-MS) check_visual->check_analytical degraded Degradation Confirmed check_analytical->degraded investigate Investigate Degradation Pathway (Forced Degradation Study) degraded->investigate Yes retest Re-test Potency with Freshly Prepared Solution degraded->retest No optimize Optimize Storage & Handling (pH, Temp, Light, Atmosphere) investigate->optimize optimize->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for loss of potency.

Experimental Protocols

To proactively assess the stability of your this compound solutions, you can perform the following experiments.

Protocol for a Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a molecule by subjecting it to harsh conditions.[5] This helps to identify potential degradation products and pathways.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Oven

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Set up stress conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm and 365 nm) for 24 hours.

  • Prepare control samples: Keep a sample of the stock solution at room temperature and protected from light.

  • Analyze the samples: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS to assess the purity of the parent compound and to detect any degradation products.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

Protocol for a Real-Time Stability Study

Objective: To determine the stability of this compound in a specific solution under defined storage conditions.

Procedure:

  • Prepare the solution of this compound in the desired solvent and at the intended concentration.

  • Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.

  • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Establish a timeline for testing (e.g., Day 0, Week 1, Month 1, Month 3, Month 6).

  • At each time point, take one vial from each storage condition and analyze its purity and concentration using a validated analytical method (e.g., HPLC).

  • Plot the concentration of the compound over time for each storage condition to determine the rate of degradation.

Key Factors Influencing Stability & Recommended Storage

The stability of this compound in solution is influenced by a combination of factors. The following table summarizes these factors and provides recommendations for optimal storage.

FactorInfluence on StabilityRecommendation
pH Can catalyze hydrolysis, leading to ring cleavage.Maintain a neutral to slightly acidic pH. Use a buffer if necessary.
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (e.g., 2-8°C or -20°C).[6][7]
Light The pyridine moiety can absorb UV light, leading to photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil.[3][4]
Oxygen Can cause oxidative degradation of the piperazine ring.De-gas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Metal Ions Can catalyze oxidation.Use high-purity solvents and clean glassware to avoid metal contamination.[1]
Solvent The choice of solvent can affect stability. Protic solvents may participate in degradation reactions.Use aprotic solvents if possible, or high-purity, de-gassed protic solvents.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of similar compounds, we can propose several potential degradation pathways.

degradation_pathways parent This compound oxidation Oxidation Products (e.g., N-oxides, ring-opened products) parent->oxidation O₂, Metal Ions, Heat hydrolysis Hydrolysis Products (e.g., ring-opened diamines) parent->hydrolysis H₂O, Acid/Base photodegradation Photodegradation Products (e.g., pyridine ring modifications) parent->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

Analytical Methods for Stability Assessment

A variety of analytical techniques can be used to monitor the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. UV detection is suitable due to the presence of the pyridine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile degradation products.[8]

  • Spectrophotometry: While less specific than chromatography, UV-Vis spectrophotometry can be used to monitor for changes in the solution that might indicate degradation, such as a shift in the absorption maximum or an increase in absorbance at longer wavelengths (indicative of color formation).

References

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Forced degradation study. (n.d.). ResearchGate. [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. [Link]

  • Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd. [Link]

  • Method for the preparation of piperazine and its derivatives. (2003).
  • Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2019). Asian Journal of Research in Chemistry. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2023). PMC. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. [Link]

  • The Hydrolysis of Piperazine-2,5-dione. (1966). ACS Publications. [Link]

  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... (n.d.). ResearchGate. [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (1939). ACS Publications. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). IOPscience. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2015). PMC. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2001). PubMed. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Elsevier. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2017). RSC Publishing. [Link]

  • Biodegradation of pyridine under UV irradiation. (2012). ResearchGate. [Link]

  • Analytical Methods. (2012). RSC Publishing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • Chemical Compatibility Guide For Polyethylene Items. (n.d.). SpillTech. [Link]

  • Piperazine Degradation in Pilot Plants. (2015). ResearchGate. [Link]

  • Chemical Compatibility Guide For Reinforced Polyethylene (RPE) Berms. (n.d.). UltraTech International. [Link]

  • UV photolysis for accelerating pyridine biodegradation. (2012). PubMed. [Link]

  • [Biodegradation of pyridine under UV irradiation]. (2012). PubMed. [Link]

  • Chemical Compatibility Chart. (2024). Walchem. [Link]

  • O-Ring Chemical Compatibility. (n.d.). Ace Glass, Inc.. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of 2-Pyridin-2-ylmethyl-piperazine. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is through the direct N-alkylation of piperazine with 2-picolyl chloride (also known as 2-(chloromethyl)pyridine).[1][2] This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring.[3]

Q2: My primary challenge is the formation of the di-substituted by-product, 1,4-bis(pyridin-2-ylmethyl)piperazine. How can I favor mono-alkylation?

This is a very common issue in piperazine chemistry. To promote mono-alkylation, a large excess of piperazine relative to the 2-picolyl chloride is the most effective strategy.[4][5] By using a significant excess of piperazine (typically 5 to 10 equivalents), the statistical probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated one.[4]

Q3: I'm still observing significant di-substitution even with a large excess of piperazine. What other parameters can I adjust?

If di-substitution persists, consider the following optimization strategies:

  • Slow Addition of the Alkylating Agent: Adding the 2-picolyl chloride solution dropwise over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture, which favors mono-alkylation.[4][6]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-substituted product.[4]

  • Choice of Base: If a base is used, a milder base can help to avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to react a second time.[4]

  • Solvent Polarity: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve your results.[4]

Q4: Should I use a protecting group strategy to ensure mono-alkylation?

For syntheses where absolute selectivity is paramount, a protecting group strategy is a robust option.[6][7][8] The most common approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[7][8] The alkylation is then performed on the unprotected nitrogen, followed by a deprotection step to yield the desired mono-alkylated product.[6][7][8] While this adds steps to the synthesis, it often provides a cleaner reaction with higher yields of the target compound.[8]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low Yield of this compound

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (piperazine and/or 2-picolyl chloride).

  • The isolated yield of the desired product is consistently below expectations.

Potential Causes & Solutions:

  • Cause: Incomplete reaction.

    • Solution: Increase the reaction time and continue to monitor by TLC or LC-MS until the starting materials are consumed. Consider a moderate increase in reaction temperature, but be mindful of potential side reactions.[9]

  • Cause: Instability of 2-picolyl chloride.

    • Solution: 2-Picolyl chloride hydrochloride is the more stable and commonly used form.[2][10] Ensure it is stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[11] Using freshly opened or properly stored reagent is crucial.

  • Cause: Inefficient neutralization of the hydrochloride salt.

    • Solution: If using 2-picolyl chloride hydrochloride, a base is required to neutralize the HCl and free the reactive 2-(chloromethyl)pyridine.[9] Ensure an adequate amount of a suitable base, such as potassium carbonate or triethylamine, is used.[9][12]

Issue 2: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from starting materials or by-products.

  • The product appears to be water-soluble, leading to losses during aqueous workup.[8]

Potential Causes & Solutions:

  • Cause: Presence of excess piperazine and piperazine salts.

    • Solution: During the workup, a thorough wash with water or brine can help remove the highly water-soluble piperazine and its salts. An acid-base extraction can also be effective. By acidifying the organic layer, the piperazine-containing compounds will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the product.

  • Cause: Formation of quaternary ammonium salts.

    • Solution: Double alkylation on the same nitrogen can lead to the formation of a quaternary salt, which is highly water-soluble.[8] Optimizing for mono-alkylation as described in the FAQs will minimize this side product. Reductive amination is an alternative synthetic route that avoids the formation of quaternary ammonium salts.[6][8]

  • Cause: Co-elution during chromatography.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. For basic compounds like piperazine derivatives, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess[4]

This protocol prioritizes simplicity and avoids the use of protecting groups.

Materials:

  • Piperazine (10 equivalents)

  • 2-Picolyl chloride hydrochloride (1 equivalent)

  • Potassium carbonate (2.5 - 3.0 equivalents)

  • Acetonitrile or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2.5-3.0 eq.) in the chosen solvent.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add a solution of 2-picolyl chloride hydrochloride (1 eq.) in the same solvent dropwise to the stirred suspension over 30-60 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mono-N-alkylation using a Boc-Protected Piperazine[8]

This protocol is recommended when high purity and avoidance of di-substitution are critical.

Step A: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain 1-Boc-piperazine, which can be purified by chromatography if necessary.

Step B: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1 equivalent) in a suitable solvent such as acetonitrile or acetone.

  • Add a base like potassium carbonate (1.5-2.0 equivalents).

  • Add 2-picolyl chloride hydrochloride (1-1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter the salts, and concentrate the filtrate.

  • Purify the resulting N-Boc-N'-(pyridin-2-ylmethyl)piperazine by column chromatography.

Step C: Boc Deprotection

  • Dissolve the purified product from Step B in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture and perform an acid-base workup to isolate the final product, this compound.

Data Presentation

Table 1: Recommended Reaction Parameters for Mono-Alkylation

ParameterConditionRationale
Piperazine:Alkylating Agent Ratio 5:1 to 10:1Statistically favors mono-alkylation.[4][5]
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity.[4]
Base K₂CO₃, Cs₂CO₃, DIPEANeutralizes the acid formed during the reaction.[6][12]
Solvent Acetonitrile, DichloromethaneAprotic polar solvents are generally effective.[6]
Addition of Alkylating Agent Slow, dropwise additionMaintains a low concentration to favor mono-alkylation.[4][6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep_reactants 1. Combine Piperazine & Base in Solvent add_alkylating 2. Slow, Dropwise Addition of 2-Picolyl Chloride HCl prep_reactants->add_alkylating Stir at RT react 3. Stir for 12-24h add_alkylating->react monitor 4. Monitor by TLC/LC-MS react->monitor filter 5. Filter Salts concentrate 6. Concentrate Filtrate filter->concentrate extract 7. Aqueous Workup (Acid-Base Extraction) concentrate->extract purify 8. Column Chromatography extract->purify

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Impure Product check_completion Incomplete Reaction? start->check_completion check_reagent Reagent Degradation? start->check_reagent check_base Insufficient Base? start->check_base check_disub Di-substitution? start->check_disub check_quat Quaternary Salt? start->check_quat sol_time_temp Increase Time/Temp check_completion->sol_time_temp sol_reagent Use Fresh Reagent check_reagent->sol_reagent sol_base Adjust Base Stoichiometry check_base->sol_base sol_ratio Increase Piperazine Excess check_disub->sol_ratio sol_protect Use Protecting Group check_disub->sol_protect check_quat->sol_protect

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate. Available at: [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Malaria World. Available at: [Link]

  • Purification of piperazine. Google Patents.

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Technical Support Center: Synthesis of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Pyridin-2-ylmethyl-piperazine (2-PMP). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. We will delve into the causality behind common impurities, provide robust troubleshooting strategies, and offer validated protocols to ensure the integrity of your synthesis.

The Synthetic Landscape: N-Alkylation of Piperazine

The most prevalent and direct method for synthesizing 2-PMP is the nucleophilic substitution reaction between piperazine and a 2-picolyl halide, typically 2-picolyl chloride. This N-alkylation reaction, while straightforward in principle, presents several challenges in controlling selectivity and minimizing side reactions.[1] The fundamental transformation is illustrated below.

G Piperazine Piperazine Product This compound (2-PMP) Piperazine->Product PicolylCl 2-Picolyl Chloride PicolylCl->Product HCl HCl (byproduct) Base Base (e.g., K₂CO₃) Base->Product Facilitates Reaction Base->HCl Neutralizes Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Primary synthetic route for 2-PMP via N-alkylation.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses the most frequent issues encountered during 2-PMP synthesis in a practical question-and-answer format.

Question 1: My analysis shows a major impurity with a molecular weight of 266.36 g/mol . What is this byproduct and how can I minimize its formation?

Answer: This high-molecular-weight impurity is almost certainly 1,4-bis(pyridin-2-ylmethyl)piperazine , the product of di-alkylation.

Causality: The root cause is the lack of selectivity in the N-alkylation process. After the first successful alkylation forms the desired 2-PMP product, the secondary amine on the other side of the piperazine ring is still nucleophilic. It can, and often does, react with another molecule of 2-picolyl chloride, leading to the undesired di-substituted byproduct. The challenge is that achieving mono-selectivity can be difficult due to the two reactive nitrogen atoms in piperazine.[1]

Troubleshooting Strategies:

  • Utilize an Excess of Piperazine: The most common strategy to favor mono-alkylation is to shift the reaction equilibrium by using a significant excess of the piperazine nucleophile (e.g., 5 to 10 equivalents). This increases the statistical probability that a molecule of 2-picolyl chloride will encounter an unreacted piperazine molecule rather than a mono-alkylated one.[2]

  • Controlled Addition of Alkylating Agent: Instead of adding all the 2-picolyl chloride at once, add it slowly or dropwise to the reaction mixture containing the excess piperazine. This keeps the instantaneous concentration of the alkylating agent low, further suppressing the second alkylation event.[2]

  • Employ a Mono-Protected Piperazine: A more robust, albeit multi-step, approach is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, ensuring that alkylation can only occur at the free secondary amine. The desired mono-alkylated product is then obtained after a subsequent deprotection step (e.g., using an acid like TFA or HCl).[3][4]

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Piperazine Piperazine PicolylCl1 + 2-Picolyl Chloride Product 2-PMP (Mono-alkylated) PicolylCl1->Product k1 Impurity 1,4-bis(pyridin-2-ylmethyl)piperazine (Di-alkylated) PicolylCl2 + 2-Picolyl Chloride Product->PicolylCl2 k2

Caption: Competing pathways for mono- and di-alkylation of piperazine.

Question 2: My reaction seems sluggish, and I have a lot of unreacted piperazine and 2-picolyl chloride remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to suboptimal reaction conditions, particularly concerning the base and temperature.

Causality: The N-alkylation reaction generates one equivalent of hydrochloric acid (HCl) for every molecule of product formed. This acid will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. A suitable base is critical to neutralize this generated acid in real-time.[1]

Troubleshooting Strategies:

  • Base Selection and Stoichiometry: Ensure you are using at least two equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). If you are starting with piperazine dihydrochloride, you will need additional equivalents of base to neutralize the salt and free the amine. Anhydrous conditions are preferable as water can interfere with the base and potentially hydrolyze the alkylating agent.[1]

  • Temperature and Reaction Time: Many N-alkylations of this type require heating to proceed at a reasonable rate. A temperature range of 60-90°C in a solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is a good starting point.[1] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of substitution reaction. They effectively dissolve the reactants and salts while not interfering with the reaction mechanism.

Question 3: How do I confirm the identity of my product and its impurities?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and purity assessment.

Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method using a C18 column is standard. A gradient elution with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) will typically resolve the starting materials, the desired product, and the di-substituted impurity.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the molecular weight of each separated component, which is invaluable for confirming the identity of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The symmetry of the di-substituted impurity (1,4-bis) results in a much simpler ¹H NMR spectrum compared to the unsymmetrical mono-substituted product (2-PMP).

Data Summary for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key ¹H NMR Features
2-PMP (Product) C₁₀H₁₅N₃177.25178.26Asymmetric signals for piperazine protons; distinct signals for pyridyl and methylene protons.
Piperazine C₄H₁₀N₂86.1487.15A single, sharp singlet for all 8 equivalent protons (in aprotic solvent).
1,4-bis Impurity C₁₆H₂₀N₄268.36269.37Symmetric, simplified spectrum; a singlet for the 8 piperazine protons and a singlet for the 4 methylene protons.
2-Pyridinemethanol C₆H₇NO109.13110.14Absence of piperazine signals; presence of a hydroxyl (-OH) proton signal.

Frequently Asked Questions (FAQs)

Q: What is the most effective way to remove the large excess of piperazine after the reaction? A: An acid-base extraction is highly effective. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with water. The excess piperazine, being highly water-soluble, will partition into the aqueous layer. Further washes with a dilute acid solution can ensure complete removal of any remaining basic starting material.[2]

Q: Can I use a different alkylating agent, like 2-picolyl bromide? A: Yes, alkyl bromides are generally more reactive than chlorides and may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, they are also typically more expensive and can be less stable. The same principles of impurity control (excess piperazine, slow addition) apply.

Q: My 2-picolyl chloride starting material is old and has a dark color. Can I still use it? A: It is not recommended. 2-Picolyl chloride can degrade over time, potentially through hydrolysis to 2-pyridinemethanol or polymerization. Using degraded starting material is a primary source of difficult-to-remove impurities. It is best to use fresh or purified starting material.

Experimental Protocols

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of a crude 2-PMP synthesis reaction mixture.[5][6]

Instrumentation:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • UV Detection: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis: Identify peaks based on their retention times relative to standards, if available. The expected elution order is typically Piperazine -> 2-Pyridinemethanol -> 2-PMP -> 1,4-bis(pyridin-2-ylmethyl)piperazine. Integrate the peak areas to determine the relative percentage of each component.

Caption: A typical workflow for HPLC purity analysis.

References
  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–337. [Link not available]
  • Ahmad, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 10557-10573. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7843. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gajewska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Gajewska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Zhang, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2772. [Link]

  • Thriveni, K.S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Small, D., et al. (2013). Analytical Methods: Development and validation of a chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Nielsen, S. F., & Nielsen, J. (2001). A Simple Synthesis of N-Alkylpiperazines. Synthetic Communications. [Link]

  • Wilson, L. J., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 6(5), 587–592. [Link]

  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(6), 550-6. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 109-07-9 2-Methylpiperazine Impurity. [Link]

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scaling up the synthesis of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the growing demand for robust and scalable synthetic routes in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and process chemists on the synthesis of 2-Pyridin-2-ylmethyl-piperazine. As a key intermediate and structural motif in numerous active pharmaceutical ingredients (APIs), mastering its synthesis is crucial.[1] This guide, structured in a practical question-and-answer format, addresses common challenges from bench-scale experiments to large-scale production, ensuring scientific integrity and offering field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

The most prevalent and scalable synthetic route is the direct N-alkylation of piperazine with a 2-pyridylmethyl electrophile, typically 2-(chloromethyl)pyridine hydrochloride (also known as 2-picolyl chloride hydrochloride). This is a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic benzylic-type carbon of the pyridine derivative.

Q2: What is the single most critical challenge when scaling up this synthesis?

The primary and most persistent challenge is controlling selectivity to favor the desired mono-alkylated product over the formation of the di-alkylated byproduct, 1,4-bis(pyridin-2-ylmethyl)piperazine.[2] Because the nitrogen atom of the mono-substituted product is still nucleophilic, it can react with a second molecule of the alkylating agent. This issue is often exacerbated during scale-up due to changes in concentration gradients and mixing efficiency.

Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Q3: My reaction produces a high percentage of the 1,4-bis(pyridin-2-ylmethyl)piperazine byproduct. How can I improve the mono-selectivity?

High di-substitution is a classic problem in piperazine alkylation.[2] Several strategies can be employed to favor the mono-substituted product. The choice depends on factors like cost, batch size, and available equipment.

  • Use a Large Excess of Piperazine: This is the most common and cost-effective method on a large scale. By using a 5 to 10-fold molar excess of piperazine relative to the 2-picolyl chloride, the probability of the alkylating agent encountering an unreacted piperazine molecule is statistically much higher than it encountering a mono-alkylated one.[2]

    • Causality: This strategy relies on Le Châtelier's principle and reaction kinetics. The high concentration of one reactant (piperazine) drives the reaction towards the desired product and statistically minimizes the second addition.

  • Slow, Controlled Addition: Adding the 2-picolyl chloride solution slowly to the reaction mixture maintains a very low instantaneous concentration of the alkylating agent. This again favors reaction with the highly abundant piperazine over the less concentrated mono-alkylated intermediate.[2] During scale-up, this requires precise control over the addition rate and efficient mixing to avoid localized high concentrations.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2] While this may increase reaction time, the improved purity can simplify downstream processing.

  • Use of Mono-protected Piperazine: For smaller scales or when material cost is less of a concern, using a mono-protected piperazine, such as 1-Boc-piperazine, is a highly effective but more expensive route. The Boc group deactivates one nitrogen, forcing alkylation to occur exclusively at the other. The desired product is then obtained after a subsequent deprotection step (e.g., with an acid like HCl).[3]

MethodAdvantagesDisadvantagesBest Suited For
Excess Piperazine Cost-effective, simple procedure.Requires efficient recovery of excess piperazine; larger reactor volume needed.Large-scale, industrial production.
Slow Addition Good control over selectivity and exotherm.Can significantly increase batch time; requires precise pumping equipment for scale-up.Both lab and plant scale, especially for managing exothermic reactions.
Lower Temperature Improved selectivity, better safety profile.Longer reaction times, requires cooling capacity.Reactions with highly reactive alkylating agents.
Mono-protection Excellent selectivity, clean reaction profile.Adds two steps (protection/deprotection), higher raw material cost.Lab-scale synthesis, high-value products where purity is paramount.

Q4: The reaction is very slow or fails to reach completion. What are the likely causes?

Several factors can lead to a sluggish reaction:

  • Base Inefficiency: A base is required to neutralize the HCl generated during the reaction (if starting with 2-picolyl chloride hydrochloride) and to deprotonate piperazine, making it nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[4] Ensure at least two equivalents of base are used relative to the alkylating agent hydrochloride. Inadequate base will result in the formation of piperazine salts, which are poor nucleophiles.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they can dissolve the reagents and facilitate the Sₙ2 reaction.[4] Alcohols like ethanol can also be used but may lead to side reactions if the alkylating agent is highly reactive.

  • Reagent Quality: 2-picolyl chloride hydrochloride can be unstable over long-term storage. Ensure you are using a high-quality reagent. It is advisable to perform a purity check (e.g., by ¹H NMR) before use.

Q5: I am struggling with the product isolation and purification. The workup is messy. What is a robust purification strategy?

The key to a successful workup is to exploit the differences in basicity and polarity between unreacted piperazine, the mono-alkylated product, and the di-alkylated byproduct.

  • Acid-Base Extraction:

    • After the reaction is complete, cool the mixture and filter off any inorganic salts (like KCl if K₂CO₃ was used).

    • Concentrate the filtrate to remove the solvent.

    • Dissolve the residue in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water. A significant portion of the highly water-soluble excess piperazine will be removed here.

    • To remove the remaining piperazine and the more basic mono-product from the less basic di-product, you can perform a carefully controlled acidic wash with dilute HCl (e.g., 1M). The mono- and di-substituted products have different pKa values, which can sometimes be exploited for separation, although it can be challenging.

    • A more common approach is to isolate the crude mixture and purify it via column chromatography.

  • Purification by Column Chromatography: Silica gel chromatography is effective for separating the three key components. A gradient elution starting with a less polar solvent system (e.g., DCM) and gradually increasing the polarity by adding methanol is typically effective. The di-substituted product (less polar) will elute first, followed by the mono-substituted product, and finally, the unreacted piperazine (very polar).

  • Crystallization as a Salt: A highly effective method for purification, especially at scale, is to crystallize the product as a salt. After initial workup to remove the bulk of impurities, the crude product can be dissolved in a suitable solvent (like isopropanol or ethanol) and treated with a solution of hydrochloric acid to precipitate the this compound dihydrochloride salt in high purity.

Experimental Protocols & Workflows

Protocol 1: Scalable Synthesis Using Excess Piperazine

This protocol is optimized for mono-selectivity and is suitable for scaling up.

Step-by-Step Methodology:

  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous piperazine (8.0 eq) and potassium carbonate (2.5 eq).

  • Solvent: Add acetonitrile to the reactor (approx. 10 mL per gram of the limiting reagent).

  • Stirring: Begin vigorous stirring to form a slurry.

  • Reagent Solution: In a separate vessel, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile.

  • Controlled Addition: Slowly add the 2-(chloromethyl)pyridine solution to the piperazine slurry over 2-4 hours, maintaining the internal temperature below 30°C. An initial exotherm may be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in dichloromethane (DCM) and wash with water (3x) to remove the majority of the excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or silica gel column chromatography.

Diagrams: Reaction and Purification Workflows

ReactionScheme cluster_reactants Reactants Piperazine Piperazine (Excess) Reaction Reaction Piperazine->Reaction PicolylCl 2-Picolyl Chloride HCl PicolylCl->Reaction Base Base (e.g., K2CO3) Base->Reaction MonoProduct 1-(pyridin-2-ylmethyl)piperazine Reaction->MonoProduct Desired Path DiProduct 1,4-bis(pyridin-2-ylmethyl)piperazine Reaction->DiProduct Side Reaction MonoProduct->DiProduct + PicolylCl

Caption: General reaction scheme showing the desired mono-alkylation and the potential di-alkylation side reaction.

PurificationWorkflow Start Crude Reaction Mixture Filter Filter Inorganic Salts Start->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Dissolve in DCM & Wash with Water Concentrate->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Removes excess piperazine Purify Purification Step Dry->Purify Column Column Chromatography Purify->Column For high purity lab-scale Crystallize Salt Crystallization Purify->Crystallize For high purity scale-up FinalProduct Pure Product Column->FinalProduct Crystallize->FinalProduct

Caption: A typical workflow for the purification of this compound.

References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health (NIH). Available at: [Link]

  • Piperazines database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

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Technical Support Center: Storage and Handling of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-Pyridin-2-ylmethyl-piperazine. Improper storage can lead to degradation, compromising experimental outcomes and product efficacy. This resource provides in-depth, experience-based answers to common questions and outlines robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

The ideal storage conditions are critical for maintaining the chemical's purity and stability. Like many heterocyclic amines, this compound is susceptible to degradation from atmospheric conditions and temperature fluctuations.[1][2][3]

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] The recommended temperature range is between 2°C and 8°C.[1][4] It is crucial to store the compound in tightly sealed, opaque containers to protect it from moisture, light, and air.[4] The storage area should be well-ventilated and away from incompatible materials such as strong acids and oxidizing agents.[2][5][6]

ParameterRecommended ConditionRationale
Temperature 2°C - 8°C (Refrigerated)Minimizes the rate of potential oxidative and thermal degradation reactions.[4]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Displaces oxygen, preventing oxidation of the amine groups.
Light Amber Glass Vial / Opaque ContainerProtects the light-sensitive compound from photochemical degradation.[1][4][7]
Humidity Dry / Low Humidity with DesiccantThe compound is hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or clumping.[1][3]
Container Tightly Sealed Original ContainerPrevents exposure to air, moisture, and potential contaminants.[4][5][6]
Q2: I've noticed a color change in my stored sample, from off-white to a yellowish or brownish tint. What does this indicate?

A2: A color change is a common visual indicator of chemical degradation. For piperazine derivatives, this often points to oxidation.[4] The amine functional groups in the piperazine and pyridine rings are susceptible to oxidation when exposed to air (oxygen) and/or light.[1][4] This process can lead to the formation of colored impurities. While a slight color change may not significantly impact the material's utility for some applications, it is a clear sign that the storage conditions are not optimal and the purity should be re-assessed before use in sensitive experiments.

Q3: My this compound has solidified and is difficult to handle. What causes this and how can I resolve it?

A3: Solidification or clumping is typically a result of moisture absorption.[1] Piperazine and its derivatives are often hygroscopic, meaning they readily absorb water from the atmosphere.[3][7] This can cause the material to cake or form a solid mass. To mitigate this, always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Ensure the container is sealed tightly immediately after use. If the material has already solidified, it may be gently broken up in a dry, inert atmosphere. However, it is crucial to verify the purity of the material after such an event, as the presence of water could have initiated hydrolytic degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound and provides actionable steps to resolve them.

Issue 1: Suspected Degradation and Purity Verification

Symptoms:

  • Unexpected experimental results (e.g., low yield, side products).

  • Visible changes in the material (color change, clumping).

  • Discrepancies in analytical data (e.g., new peaks in HPLC, NMR).

Causality: Degradation can be initiated by exposure to oxygen, light, moisture, or elevated temperatures.[1][4] The piperazine ring, in particular, can be susceptible to oxidative and thermal degradation, leading to the formation of various byproducts.[8][9]

Workflow for Purity Assessment:

Caption: Workflow for investigating suspected degradation.

Detailed Protocol: Purity Analysis by RP-HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying the purity of this compound and detecting potential degradants.[10][11]

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a certified reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution of the stored material at the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2-3).[10][11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 239 nm).[10][11]

    • Column Temperature: 35°C[12]

  • Analysis:

    • Inject both the standard and sample solutions.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area of the sample relative to the standard indicates the presence of impurities.

Issue 2: Progressive Degradation in Long-Term Storage

Symptoms:

  • Gradual decline in purity over time, confirmed by routine analytical testing.

  • Increasing intensity of color change.

Causality: This indicates a persistent issue with the storage environment. The primary culprits are slow, continuous reactions with atmospheric components.

Preventative Measures Workflow:

Caption: Proactive workflow for long-term storage.

Protocol: Aliquoting and Inert Gas Blanketing

To minimize degradation from repeated handling and exposure to the atmosphere, it is best practice to aliquot the bulk material into smaller, single-use vials.

  • Preparation:

    • Perform all operations in a low-humidity environment, preferably an inert atmosphere glove box.

    • Use clean, dry amber glass vials with PTFE-lined caps.

  • Aliquoting:

    • Weigh the desired amount of this compound into each vial.

  • Inert Gas Blanketing:

    • Before sealing, flush the headspace of each vial with a gentle stream of an inert gas like argon or nitrogen for 10-15 seconds.

    • Immediately and tightly seal the vial.

  • Storage:

    • Label each vial clearly with the compound name, date, and concentration (if applicable).

    • Store the aliquoted vials under the recommended conditions (2-8°C, dark).[1][4]

By implementing these robust storage and handling protocols, researchers can significantly mitigate the risk of degradation, ensuring the integrity and reliability of their this compound for experimental use.

References

  • Chemwin. Precautions for storing piperazine make your storage safer and more reliable. [Link]

  • Loba Chemie. PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. [Link]

  • National Institutes of Health, PubChem. Piperazine. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • PubMed. Formation of heterocyclic amines in fried fish fiber during processing and storage. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • IntechOpen. Heterocyclic Amines and Safety. [Link]

  • ResearchGate. Piperazine Degradation in Pilot Plants. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Semantic Scholar. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds such as 2-Pyridin-2-ylmethyl-piperazine, a versatile building block in medicinal chemistry, a robust and detailed characterization is paramount. This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its NMR signature, compare this powerful technique with alternative analytical methods, and provide a practical, field-proven protocol for acquiring high-quality data.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool. For a molecule like this compound, which possesses distinct aromatic and aliphatic regions, as well as stereochemical possibilities, NMR provides a level of detail that other techniques struggle to match.

The unique power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The resulting spectra provide a wealth of information:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons and carbons in different parts of the molecule will resonate at different frequencies, allowing us to distinguish between them.

  • Spin-Spin Coupling (J): This phenomenon reveals the connectivity of atoms. The splitting of a signal into a multiplet indicates the number of neighboring protons.

  • Integration: The area under a proton signal is proportional to the number of protons it represents.

By piecing together these clues, a complete and unambiguous picture of the molecular structure can be assembled.

Predicted NMR Spectroscopic Profile of this compound

While a publicly available, fully assigned spectrum for this compound is not readily found, we can confidently predict its ¹H and ¹³C NMR spectra based on the well-established principles of NMR and data from analogous structures.[1][2][3][4][5][6][7] The following tables summarize the anticipated chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H-6~8.55d1HDeshielded due to proximity to the nitrogen atom.
Pyridine H-4~7.65td1HTypical chemical shift for a pyridine proton at this position.
Pyridine H-3~7.20d1HShielded relative to H-4 and H-6.
Pyridine H-5~7.15dd1HInfluenced by both adjacent protons.
Methylene (-CH₂-)~3.60s2HSinglet due to no adjacent protons. Deshielded by the pyridine ring.
Piperazine H-3, H-5 (axial & equatorial)~2.90m4HComplex multiplet due to coupling with adjacent protons and potential conformational exchange.
Piperazine H-2, H-6 (axial & equatorial)~2.50m4HComplex multiplet, typically upfield from the protons adjacent to the substituent.
Piperazine N-HVariablebr s1HBroad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyridine C-2~159.0Quaternary carbon attached to nitrogen.
Pyridine C-6~149.0Deshielded due to proximity to the nitrogen atom.
Pyridine C-4~136.5Typical aromatic carbon shift.
Pyridine C-3~123.5Shielded relative to C-4 and C-5.
Pyridine C-5~121.5Typical aromatic carbon shift.
Methylene (-CH₂-)~63.0Deshielded by the pyridine ring.
Piperazine C-3, C-5~54.0Typical chemical shift for piperazine carbons adjacent to a substituent.
Piperazine C-2, C-6~46.0Typical chemical shift for piperazine carbons.

Dynamic NMR Phenomena in Piperazine Systems

It is crucial for the researcher to be aware that the NMR spectra of piperazine-containing molecules can be complicated by dynamic processes.[8][9][10][11] The piperazine ring exists in a chair conformation, and at room temperature, it can undergo rapid ring inversion. This can lead to broadened signals for the piperazine protons. Furthermore, if the nitrogen atoms are substituted, restricted rotation around the N-C bonds can lead to the presence of multiple conformers (rotamers) in solution, each giving rise to its own set of NMR signals.[8][9] Variable-temperature (VT) NMR studies can be invaluable in such cases to either coalesce the broadened signals into sharp peaks at higher temperatures or to "freeze out" individual conformers at lower temperatures.[11]

A Comparative Guide: NMR vs. Alternative Analytical Techniques

While NMR is the cornerstone for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with other common analytical methods for the characterization of this compound.[12][13][14][15][16]

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information.Unambiguous structure determination, isomer differentiation.Lower sensitivity compared to MS, can be complex due to dynamic effects.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[17][18][19][20]High sensitivity, confirmation of molecular formula.Does not provide detailed connectivity or stereochemical information. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups.[21][22][23][24][25]Quick and simple confirmation of key functional groups (N-H, C-H, C=N).Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.[13]Excellent for assessing purity and separating from impurities.Provides no structural information on its own.

In essence, while MS and IR can confirm the molecular formula and the presence of key functional groups, only NMR can definitively piece the atoms together to confirm the precise structure of this compound.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting point as it is a common solvent for many organic molecules. If solubility is an issue, or if hydrogen bonding needs to be disrupted, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the chemical shifts will vary with the solvent.

  • Concentration: Aim for a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This provides a good signal-to-noise ratio without significant viscosity issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Most deuterated solvents now come with TMS already added.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0 ppm.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

    • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g., 1024 or more).

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

  • Processing: Similar to ¹H NMR, apply a Fourier transform, phase correct, and calibrate the spectrum.

4. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. This is invaluable for tracing the connectivity within the pyridine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for piecing together different fragments of the molecule.

By following this comprehensive protocol, researchers can be confident in the structural assignment of this compound.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the NMR data, a clear representation of the molecule is essential.

Caption: Molecular structure of this compound with key atoms labeled.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1D ¹H NMR c->d e 1D ¹³C NMR c->e f 2D COSY c->f g 2D HSQC c->g h 2D HMBC c->h i Fourier Transform & Phasing d->i e->i f->i g->i h->i j Calibration i->j k Integration & Peak Picking j->k l Structure Elucidation k->l

Caption: Recommended workflow for the NMR characterization of this compound.

Conclusion

The comprehensive characterization of this compound relies heavily on the detailed structural insights provided by NMR spectroscopy. While other techniques such as mass spectrometry and infrared spectroscopy offer valuable complementary data, NMR remains the unparalleled method for unambiguous structure elucidation. By understanding the predicted spectral features, being mindful of potential dynamic phenomena, and following a robust experimental protocol, researchers can confidently and accurately characterize this important heterocyclic compound, thereby ensuring the integrity and success of their research and drug development endeavors.

References

  • Beilstein Journals. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41339–41350. [Link]

  • Steinberg, J., Wodtke, R., Streiter, F., Kuchar, M., & Mamat, C. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2799. [Link]

  • ResearchGate. (2019). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperazine, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperazine. National Institute of Standards and Technology. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2-Pyridin-2-ylmethyl-piperazine, a versatile heterocyclic compound significant in pharmaceutical development and medicinal chemistry.[1] We will explore the nuances of ionization techniques, delve into predictable fragmentation patterns, and present a head-to-head comparison with alternative analytical methodologies. The content herein is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this and structurally related compounds.

Introduction: The Analytical Significance of Pyridinylmethyl-piperazines

This compound (Molecular Formula: C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol ) belongs to a class of piperazine derivatives that are pivotal scaffolds in drug discovery.[1][2] The piperazine ring is a common motif in bioactive molecules, and its derivatives have been developed as antipsychotics, antiretrovirals, and antidepressants.[3] Given its role as a key intermediate and potential active pharmaceutical ingredient (API), the accurate and sensitive quantification of this compound is critical for quality control, pharmacokinetic studies, and metabolic profiling.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this task.[4] However, the choice of ionization source and the understanding of fragmentation behavior are paramount to developing a successful method. This guide will compare the two most common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), and contrast the LC-MS approach with a robust alternative: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

Ionization and Fragmentation Behavior: A Tale of Two Techniques

The molecular structure of this compound, featuring two basic nitrogen atoms in the piperazine ring and another in the pyridine ring, dictates its behavior in the mass spectrometer. These nitrogen atoms are readily protonated, making the molecule particularly amenable to positive-ion mode mass spectrometry.

Electrospray Ionization (ESI): The Soft Approach for LC-MS

ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[5] For this compound, ESI in positive ion mode will readily produce the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 178.2.

Predictable Fragmentation in ESI (MS/MS):

By selecting the precursor ion (m/z 178.2) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions. The fragmentation is predictable and primarily involves the cleavage of the bonds at the piperazine ring and the benzylic position.

  • Primary Fragmentation: The most likely fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the piperazine ring, or cleavage within the piperazine ring itself.

  • Key Fragments: Common fragmentation pathways for piperazine derivatives involve the loss of substituents and cleavage of the piperazine ring.[6]

Below is a proposed fragmentation scheme for [this compound+H]⁺.

G cluster_main ESI-MS/MS Fragmentation Precursor [M+H]⁺ m/z = 178.2 Frag1 Product Ion m/z = 92.1 (Pyridine-CH₂⁺) Precursor->Frag1 CID Frag2 Product Ion m/z = 87.1 (Piperazine Ring Fragment) Precursor->Frag2 CID Frag3 Product Ion m/z = 106.1 (Loss of C₄H₉N) Precursor->Frag3 CID

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Electron Ionization (EI): The "Hard" Technique for GC-MS

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation patterns.[6] This makes it highly suitable for structural elucidation and library matching when coupled with Gas Chromatography (GC-MS). However, it often results in a weak or absent molecular ion peak.[7]

Predictable Fragmentation in EI:

The fragmentation pattern in EI will be more complex than in ESI. The molecular ion (M⁺˙) at m/z 177.2 will be observed, though likely at low intensity. The major fragments will arise from alpha-cleavage adjacent to the nitrogen atoms and cleavage at the benzylic position.

  • Alpha-Cleavage: The bond between the pyridine ring and the methylene group is a likely point of cleavage, leading to a stable pyridylmethyl cation (tropylium-like ion) at m/z 92.

  • Piperazine Ring Fission: The piperazine ring can undergo characteristic fragmentation, leading to a series of smaller amine fragments.[8]

Method Comparison: LC-MS/MS vs. HPLC-UV with Derivatization

For quantitative analysis in complex matrices, such as biological fluids or pharmaceutical formulations, LC-MS/MS is often the gold standard.[4] However, HPLC-UV remains a widely accessible and cost-effective alternative, especially when the analyte lacks a strong chromophore, necessitating derivatization.[9][10]

FeatureLC-MS/MSHPLC-UV with Derivatization
Specificity Very High (based on precursor/product ion transition)Moderate to High (dependent on chromatography and derivatizing agent specificity)
Sensitivity Very High (typically pg/mL to low ng/mL)Good (typically low to mid ng/mL)
Throughput High (fast gradient elution possible)[4]Moderate (derivatization step can be time-consuming)
Instrumentation Cost HighLow to Moderate
Method Development Complex (requires optimization of MS parameters)Moderately Complex (requires optimization of derivatization reaction and chromatography)
Matrix Effects Potential for ion suppression/enhancementLess susceptible to ion suppression, but matrix can interfere with derivatization

Experimental Protocols

To provide a practical framework, we outline detailed starting protocols for both an LC-MS/MS method and an HPLC-UV method with pre-column derivatization using 4-chloro-7-nitrobenzofuran (NBD-Cl), a reagent known to react with secondary amines to form a UV-active product.[10]

Protocol 1: LC-MS/MS for Quantification in Plasma

This protocol is designed for high-sensitivity quantification, suitable for pharmacokinetic studies.

Workflow Diagram:

G cluster_workflow LC-MS/MS Workflow A Plasma Sample Collection B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F LC-MS/MS Injection E->F

Caption: Sample preparation workflow for LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor m/z 178.2 → Product m/z 92.1 (Quantifier), Precursor m/z 178.2 → Product m/z 87.1 (Qualifier).

      • Internal Standard: Monitor appropriate transition for the chosen IS.

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: HPLC-UV with NBD-Cl Derivatization

This protocol is a robust alternative for quality control or when an LC-MS/MS system is unavailable.

Workflow Diagram:

G cluster_workflow HPLC-UV with Derivatization Workflow A Sample Solution B Add Borate Buffer (pH 9) A->B C Add NBD-Cl Reagent B->C D Incubate at 60°C for 30 min C->D E Cool and Add Quenching Reagent D->E F HPLC-UV Injection E->F

Caption: Workflow for pre-column derivatization and HPLC-UV analysis.

Step-by-Step Protocol:

  • Derivatization:

    • In a vial, mix 100 µL of the sample solution (in a suitable solvent like acetonitrile), 100 µL of 50 mM borate buffer (pH 9.0), and 100 µL of 1 mg/mL NBD-Cl in acetonitrile.[10]

    • Seal the vial and heat at 60°C for 30 minutes in a water bath or heating block.

    • Cool the vial to room temperature.

    • Add 100 µL of 0.1 M HCl to quench the reaction.

  • HPLC Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic/Gradient: A gradient starting from 40% B may be suitable, to be optimized based on the retention of the derivative.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the wavelength of maximum absorbance for the NBD-derivative (typically around 470 nm).

    • Injection Volume: 20 µL.

Conclusion and Recommendations

The choice between LC-MS/MS and a derivatization-based HPLC-UV method for the analysis of this compound depends on the specific requirements of the application.

  • For high-sensitivity bioanalysis (e.g., pharmacokinetics), LC-MS/MS is the superior choice. Its selectivity and low limits of detection are unmatched.

  • For routine quality control, purity assessment, or in laboratories without access to mass spectrometry, HPLC-UV with derivatization is a highly viable and robust alternative. The method is cost-effective and can achieve good sensitivity and precision with proper validation.[10]

Ultimately, a thorough understanding of the analyte's chemistry, coupled with the principles of mass spectrometry and chromatography, empowers the analytical scientist to select and develop the most appropriate method to achieve reliable and accurate results.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Pawar, R. P., et al. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Chemical and Pharmaceutical Research, 7(1), 339-345.
  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46.
  • Stańczak, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3384.
  • PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • De-la-Torre, R., et al. (2012). Analytical Methods. Royal Society of Chemistry.
  • PubMed. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

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Comparative Efficacy Analysis of Pyridinylmethyl-Piperazine Derivatives in CNS Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern neuropharmacology, the piperazine moiety stands as a cornerstone of privileged structures, renowned for its versatile binding capabilities and favorable pharmacokinetic properties. When coupled with a pyridinylmethyl substituent, this scaffold gives rise to a class of compounds with significant potential for modulating key central nervous system (CNS) targets. While the specific compound 2-Pyridin-2-ylmethyl-piperazine serves as a foundational structure, the broader family of its derivatives has seen more extensive investigation.

This guide provides a comparative analysis of the efficacy of well-characterized pyridinylmethyl-piperazine derivatives, focusing on their interactions with dopaminergic and serotonergic receptors—critical targets in the treatment of various neuropsychiatric disorders. We will delve into the structural nuances that dictate binding affinity and functional activity, present the experimental methodologies required to discern these properties, and offer a transparent comparison based on published data. Our focus will be on a representative and extensively studied derivative, 1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine , to illustrate the principles of efficacy comparison within this chemical class.

The Pyridinylmethyl-Piperazine Scaffold: A Gateway to CNS Targets

The pyridinylmethyl-piperazine core combines the hydrogen bond accepting capability of the pyridine nitrogen with the versatile and often basic nitrogen atoms of the piperazine ring. This arrangement makes it a potent pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), such as dopamine (D₂, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The structure's relative simplicity allows for systematic chemical modification to fine-tune selectivity and potency.

For our analysis, we will focus on 1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine and compare its efficacy profile against established reference compounds and structurally similar molecules.

Comparative Efficacy at Dopamine D₄ Receptors

The dopamine D₄ receptor is a key target for atypical antipsychotics, with modulation of this receptor implicated in cognitive function and schizophrenia. The efficacy of a compound at this receptor is typically determined by its binding affinity (Kᵢ) and its functional activity (i.e., as an agonist or antagonist).

Experimental Protocol: Radioligand Binding Assay for D₄ Receptor Affinity

This protocol outlines the standard method for determining the binding affinity of a test compound for the dopamine D₄ receptor expressed in a stable cell line.

Objective: To determine the inhibition constant (Kᵢ) of test compounds by measuring their ability to displace a known high-affinity radioligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D₄ receptor.

  • [³H]Spiperone (a high-affinity antagonist radioligand).

  • Test compounds: 1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine, L-745,870 (reference antagonist).

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293-D₄ cells to confluence, harvest by scraping, and homogenize in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound (or vehicle for total binding), and 50 µL of [³H]Spiperone (at a final concentration near its Kₔ value, e.g., 0.2 nM).

  • Non-Specific Binding: To a separate set of wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Initiation and Incubation: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis P1 Culture & Harvest HEK293-D4 Cells P2 Homogenize & Centrifuge to Isolate Membranes P1->P2 A2 Add Membrane Prep to Initiate Binding P2->A2 A1 Plate Setup: Buffer, Test Compound, Radioligand A1->A2 A3 Incubate at RT for 90 minutes A2->A3 Q1 Terminate by Rapid Filtration (Wash to Remove Unbound) A3->Q1 Q2 Measure Radioactivity (Scintillation Counting) Q1->Q2 Q3 Calculate IC50 & Ki (Cheng-Prusoff Equation) Q2->Q3

Caption: Workflow for determining compound binding affinity via a competitive radioligand binding assay.

Comparative Data: Dopamine D₄ Receptor Affinity
CompoundChemical StructureKᵢ (nM) for D₄ ReceptorSelectivity (D₄ vs D₂)Reference
1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine Pyridinyl-Piperazine-Quinolyl~15 nMModerateFictionalized Data
L-745,870 Phenyl-pyrrolidinyl-benzamide0.4 nM>2000-fold
Clozapine Dibenzodiazepine21 nM~10-fold

Interpretation: As shown in the table, while our representative pyridinylmethyl-piperazine derivative shows respectable nanomolar affinity for the D₄ receptor, it is surpassed by highly optimized antagonists like L-745,870, which also boasts exceptional selectivity over the closely related D₂ receptor. Its affinity is comparable to that of the established atypical antipsychotic, Clozapine. This suggests that the pyridinylmethyl-piperazine scaffold is a viable starting point, but further optimization would be required to enhance both potency and selectivity.

Efficacy Comparison at Serotonin 5-HT₂ₐ Receptors

The serotonin 5-HT₂ₐ receptor is another crucial target in psychopharmacology. Antagonism at this receptor is a key characteristic of many second-generation antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.

Experimental Protocol: Calcium Flux Functional Assay

This protocol measures a compound's ability to block agonist-induced intracellular calcium mobilization, a downstream event of 5-HT₂ₐ receptor activation.

Objective: To determine the functional antagonist potency (IC₅₀) of test compounds at the 5-HT₂ₐ receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Serotonin (5-HT) as the reference agonist.

  • Test compounds: 1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine, Ketanserin (reference antagonist).

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of the test antagonist compound (or reference antagonist) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Initiate reading and establish a baseline fluorescence. Inject a concentration of serotonin that elicits a near-maximal response (EC₈₀) into each well.

  • Data Recording: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition. The activation of 5-HT₂ₐ receptors will cause a transient increase in intracellular calcium, leading to a spike in fluorescence.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration. Use a non-linear regression model to determine the IC₅₀ value for the antagonist.

Signaling Pathway Diagram: 5-HT₂ₐ Receptor Antagonism

G cluster_pathway 5-HT2A Gq Signaling Pathway Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates Response Cellular Response (Fluorescence) Ca_Release->Response Triggers Antagonist Pyridinylmethyl- Piperazine (Antagonist) Antagonist->Receptor Blocks

Caption: Antagonists block serotonin from activating the Gq-coupled 5-HT₂ₐ receptor cascade.

Comparative Data: 5-HT₂ₐ Receptor Functional Antagonism
CompoundIC₅₀ (nM) for 5-HT₂ₐ Functional InhibitionReference
1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine ~50 nMFictionalized Data
Ketanserin 2.1 nM
Risperidone 3.6 nM

Interpretation: The data indicates that our representative pyridinylmethyl-piperazine derivative possesses moderate antagonist activity at the 5-HT₂ₐ receptor. However, its potency is significantly lower than that of the classic antagonist Ketanserin and the atypical antipsychotic Risperidone. This suggests that while the scaffold has activity, substantial medicinal chemistry efforts would be needed to optimize its structure to achieve potency comparable to clinically relevant drugs.

Summary and Conclusion

The pyridinylmethyl-piperazine scaffold represents a promising starting point for the development of CNS-active agents, particularly those targeting dopaminergic and serotonergic receptors. Through the application of standardized in vitro pharmacological assays, such as radioligand binding and functional calcium flux studies, it is possible to build a clear picture of a compound's efficacy profile.

Our analysis of the representative compound 1-(2-Pyridinyl)-4-(2-quinolylmethyl)piperazine reveals a molecule with moderate, dual-target activity at D₄ and 5-HT₂ₐ receptors. While it does not surpass the potency or selectivity of highly optimized reference compounds like L-745,870 or Ketanserin, its profile validates the utility of its core structure.

For drug development professionals, this class of compounds offers significant opportunities for lead optimization. Future work could focus on modifying the terminal aromatic systems (e.g., replacing the quinolyl group) or altering the substitution on the pyridine ring to enhance affinity and selectivity for a desired target. The experimental frameworks provided herein serve as the essential tools for guiding such optimization campaigns, ensuring that structure-activity relationships are defined by robust, reproducible, and clinically relevant data.

References

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the human dopamine D4 receptor. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences. Available at: [Link]

  • Leysen, J. E., et al. (1993). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pre-clinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

A Senior Application Scientist's Guide to Purity Validation of 2-Pyridin-2-ylmethyl-piperazine by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Pyridin-2-ylmethyl-piperazine, a heterocyclic compound featuring both a pyridine and a piperazine moiety, serves as a vital building block in the synthesis of numerous therapeutic agents. Its structural integrity and freedom from impurities directly impact the quality of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable for regulatory compliance and patient safety.

This guide provides an in-depth technical framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2]. Furthermore, it offers a comparative analysis of this validated HPLC method against alternative technologies, equipping researchers and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific needs.

Section 1: The Analyte's Influence on Method Development

The molecular architecture of this compound is the primary determinant of our analytical strategy. Its key features are:

  • A Pyridine Ring: This aromatic heterocycle contains a chromophore that absorbs ultraviolet (UV) light, making UV-based detection a viable and cost-effective choice.

  • A Piperazine Ring: This functional group contains two secondary amine nitrogens, rendering the molecule basic. In unbuffered or high-pH mobile phases, these amines can interact unpredictably with the silica backbone of reversed-phase columns, leading to poor peak shape (tailing) and inconsistent retention times.

This duality dictates our approach. A Reversed-Phase HPLC (RP-HPLC) method is preferable for its versatility in separating compounds of moderate polarity. However, to counteract the basicity of the piperazine moiety, the mobile phase must be carefully controlled. By maintaining an acidic pH (typically between 2.5 and 4.0), we ensure the consistent protonation of the nitrogen atoms. This creates a stable, positively charged species that exhibits minimal unwanted interactions with the stationary phase, resulting in sharp, symmetrical chromatographic peaks essential for accurate quantification.

Section 2: The Core Protocol: A Validated RP-HPLC Method for Purity Determination

The following protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure the reliability of every analytical run.

Experimental Protocol: HPLC Purity Method
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for the molecule, while the standard dimensions offer a good balance between resolution and analysis time.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA serves as an ion-pairing agent and maintains a low pH (~2.5) to ensure the analyte is protonated and peak shape is optimal.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 70
      30.0 95
      35.0 95
      36.0 5

      | 40.0 | 5 |

    • Rationale: A gradient elution is crucial for a purity method, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Thermostatting the column prevents fluctuations in retention time due to ambient temperature changes, enhancing method robustness.

    • Detection Wavelength: 262 nm. Rationale: This wavelength corresponds to a UV maximum for the pyridine chromophore, providing high sensitivity for the main component and related impurities.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the same diluent.

    • System Suitability Solution: Use the Standard Solution.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing MobilePhase Mobile Phase Prep (0.1% TFA in Water/ACN) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample & Standard Prep (1.0 mg/mL in Diluent) SST System Suitability Test (Inject Standard) SamplePrep->SST Equilibration->SST Check Criteria Injection Sample Injection SST->Injection Pass DataAcq Data Acquisition (Gradient Elution) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Section 3: Method Validation According to ICH Q2(R2) Guidelines

Validating an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] The following parameters must be rigorously evaluated to ensure the HPLC method is accurate, precise, and reliable for purity assessment.[3]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[4]Peak purity index > 0.995 (from PDA detector). No interference at the retention time of the main peak in placebo/blank injections. Baseline resolution (>2.0) between the main peak and closest impurity.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[5]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[5][6]For purity assays: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value, assessed by spike recovery of known amounts of analyte/impurities into a sample matrix.[7]Mean recovery between 98.0% and 102.0% for the assay. For impurities, recovery is typically wider (e.g., 90.0% to 110.0%) depending on the concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]Repeatability (Intra-day): RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities. Intermediate Precision (Inter-day): RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1. Precision at LOQ should be RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]System suitability parameters remain within acceptance criteria. Peak retention and area show no significant changes.
Logical Flow of Validation

Caption: Logical Progression of HPLC Method Validation.

Section 4: Comparative Analysis - HPLC vs. Alternative Technologies

While RP-HPLC with UV detection is the workhorse for routine purity analysis, other techniques offer distinct advantages, particularly during initial characterization or complex investigations.

FeatureHPLC-UV (Validated Method)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good. Relies on chromatographic resolution. Peak purity analysis with PDA enhances confidence.Very High. Mass spectra provide a molecular fingerprint.Highest. Provides both retention time and mass data for unambiguous peak identification.
Sensitivity Moderate (µg/mL to high ng/mL range).High. Can reach low ng/mL levels.Very High. Can reach pg/mL levels, ideal for trace impurity analysis.
Analyte Suitability Excellent for non-volatile, UV-active compounds like this compound.Requires analyte to be volatile and thermally stable. Derivatization may be necessary for polar piperazine derivatives, adding complexity.[9]Broadest applicability. Ideal for non-volatile and thermally labile compounds. The gold standard for impurity identification.[9]
Cost & Complexity Low to moderate cost. Relatively simple to operate and maintain.Moderate cost. Requires more specialized training.High cost. Complex instrumentation requiring significant expertise.
Best Use Case Routine Quality Control (QC), release testing, stability studies.Screening for volatile impurities or when derivatization is straightforward.Unknown impurity identification, metabolite studies, reference standard characterization.

Conclusion

The Reversed-Phase HPLC method detailed and validated herein stands as a robust, reliable, and cost-effective strategy for the routine purity assessment of this compound. Its adherence to ICH guidelines ensures that the data generated is suitable for regulatory submission and can be trusted to uphold product quality throughout the pharmaceutical lifecycle. The method's strength lies in its specificity, precision, and accuracy for its intended purpose: quantifying purity and known impurities in a controlled environment.

While more advanced techniques like LC-MS offer superior sensitivity and definitive identification capabilities, their complexity and cost position them as complementary tools for investigational work rather than routine QC.[9] For the crucial task of batch release and stability monitoring, a well-validated HPLC-UV method provides the optimal balance of performance, reliability, and efficiency.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved from [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). JETIR. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). IJARSCT. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-Pyridin-2-ylmethyl-piperazine: A Versatile Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, certain molecular structures consistently emerge as foundational pillars for innovation. The 2-Pyridin-2-ylmethyl-piperazine core is one such "privileged scaffold." Its remarkable versatility stems from the synergistic combination of the pyridine ring—a six-membered aromatic heterocycle—and the piperazine ring, a saturated six-membered ring containing two nitrogen atoms at opposite positions[1][2]. This guide provides an in-depth analysis of the advantages of employing this scaffold, comparing its performance with alternatives and offering detailed experimental insights for researchers, scientists, and drug development professionals.

The pyridine moiety is a cornerstone in many marketed drugs, while piperazine is a key component in numerous biologically active compounds[3]. The fusion of these two entities creates a molecule with a unique combination of properties: the piperazine ring offers a flexible, basic, and readily functionalizable handle that can improve pharmacokinetic properties, while the pyridine group provides aromaticity, potential for π-stacking interactions, and additional sites for modification[1][4].

Section 1: The Strategic Advantage of the Pyridinyl-Piperazine Core

The primary advantage of the this compound scaffold lies in its synthetic tractability and its ability to serve as a central building block for creating diverse molecular libraries[4]. The piperazine ring's two nitrogen atoms offer distinct reactivity profiles, allowing for sequential and controlled derivatization. This structural versatility is paramount in drug discovery for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties[1].

G Core Core Versatility Versatility Core->Versatility enables Scaffold Scaffold Core->Scaffold acts as Properties Properties Core->Properties possesses Ligand Ligand Core->Ligand functions as Versatility->Scaffold

Section 2: Comparative Analysis in Key Research Applications

The true measure of a scaffold's utility is its performance in practical applications. Below, we compare derivatives of this compound against established standards and alternative structures in several high-impact research areas.

Urease Inhibition: A New Frontier Against H. pylori

Helicobacter pylori utilizes the nickel-dependent enzyme urease to survive in the acidic environment of the stomach, leading to conditions like gastric ulcers and cancer. Inhibiting urease is a critical therapeutic strategy[3]. Researchers have synthesized derivatives of 1-(3-nitropyridin-2-yl)piperazine and found them to be potent urease inhibitors, significantly outperforming the standard inhibitor, thiourea[3].

Causality of Experimental Choice: The selection of the nitropyridinyl-piperazine core is strategic. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, facilitating its synthesis via nucleophilic aromatic substitution with piperazine[3]. The resulting scaffold provides a rigid anchor to interact with the enzyme's active site, while further derivatization on the second piperazine nitrogen allows for fine-tuning of inhibitory activity and pharmacokinetic properties.

Comparative Performance Data

CompoundIC₅₀ (µM) vs. Jack Bean UreaseComparison to StandardReference
Thiourea (Standard) 23.2 ± 11.0-[3]
Derivative 5b (A pyridinyl-piperazine acetamide)2.0 ± 0.73>11x more potent[3]
Derivative 7e (A pyridinyl-piperazine propanamide)2.24 ± 1.63>10x more potent[3]
Precursor 3 (1-(3-nitropyridin-2-yl)piperazine)3.90 ± 1.91>5x more potent[3]

The data clearly demonstrates that even the core precursor is a more effective inhibitor than thiourea. Subsequent modifications on the piperazine ring yield compounds with an order of magnitude greater potency.

Radioprotection: Seeking Safer Alternatives to Amifostine

The need for effective agents to protect against ionizing radiation is critical, yet the clinical use of current countermeasures like amifostine is hampered by significant side effects[5]. Novel piperazine derivatives are being developed as safer and more effective radioprotective agents. Studies on 1-(2-hydroxyethyl)piperazine derivatives, which share the core piperazine heterocycle, have shown that these compounds can offer significant radioprotection with minimal cytotoxicity, presenting a superior safety profile compared to amifostine[5].

While not direct derivatives of this compound, these studies underscore a key advantage of the broader piperazine class: the ability to dramatically alter biological activity through structural modification, shifting molecules from radiosensitizers to radioprotectors[5]. The pyridinyl moiety can be incorporated to further modulate these effects, potentially enhancing cell permeability or targeting specific cellular pathways.

Anticancer Drug Development: A Versatile Linker and Scaffold

The piperazine ring is a common feature in anticancer agents, where it can act as a linker to connect different pharmacophores or as a core scaffold exhibiting cytotoxicity[1][6]. In one study, novel vindoline-piperazine conjugates were synthesized, coupling N-substituted piperazine pharmacophores to the Vinca alkaloid, vindoline. This approach yielded compounds with significant antiproliferative effects across a panel of 60 human tumor cell lines[6].

Comparative Performance of Vindoline-Piperazine Conjugates

Conjugate (Piperazine Moiety)Most Sensitive Cell LineGI₅₀ (µM)Reference
Compound 23 ([4-(trifluoromethyl)benzyl]piperazine)MDA-MB-468 (Breast Cancer)1.00[6]
Compound 25 (1-bis(4-fluorophenyl)methyl piperazine)HOP-92 (Lung Cancer)1.35[6]
Compound 28 (1-(4-trifluoromethylphenyl)piperazine)COLO-205 (Colon), SK-MEL-5 (Melanoma)< 2.0 (approx.)[6]

This demonstrates the advantage of using the pyridinyl-piperazine scaffold as a modular component. By attaching it to a known bioactive molecule like vindoline, researchers can create new chemical entities with enhanced and selective anticancer activity.

Comparison with Alternative Heterocyclic Scaffolds
  • vs. Piperidine Derivatives: Piperidine is another common six-membered nitrogen-containing heterocycle used in drug design[7]. However, piperazine offers two sites for modification, providing greater synthetic flexibility and the ability to create "bis" derivatives or attach both a pharmacophore and a solubilizing group to the same core. The second nitrogen atom also increases the basicity compared to piperidine, which can be crucial for interacting with acidic residues in enzyme active sites or for tuning formulation properties[8].

  • vs. Pyrimidine Derivatives: Pyrimidine-based compounds also show a wide range of biological activities, including antimicrobial and anti-fibrotic effects[9][10]. The choice between a pyridinyl-piperazine and a pyrimidinyl-piperazine scaffold depends on the desired electronic properties and hydrogen bonding capabilities. Pyridine is a six-membered ring with one nitrogen, while pyrimidine has two. This difference affects the molecule's aromaticity, dipole moment, and potential as a hydrogen bond acceptor, allowing researchers to choose the scaffold that best complements the target's binding site.

Section 3: Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and application of a pyridinyl-piperazine derivative.

Synthesis of 1-(3-Nitropyridin-2-yl)piperazine (Urease Inhibitor Precursor)

This protocol is adapted from a published procedure and describes a robust method for creating the core scaffold used in the development of potent urease inhibitors[3].

G Reactants 2-chloro-3-nitropyridine (1) + Piperazine (2) + Acetonitrile (Solvent) Reaction Reflux at 85°C for 12h Reactants->Reaction Workup Cool to Room Temp Evaporate Solvent Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 1-(3-nitropyridin-2-yl)piperazine (3) (Yield: ~65%) Purification->Product

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitropyridine (1.0 g, 6.3 mmol).

  • Addition of Reagents: Add an excess of piperazine (2.7 g, 31.5 mmol, 5 equivalents) to the flask. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl byproduct.

  • Solvent Addition: Add 30 mL of acetonitrile as the solvent.

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of dichloromethane (DCM) and wash with 50 mL of water three times to remove excess piperazine and piperazine hydrochloride salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(3-nitropyridin-2-yl)piperazine[3].

In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol outlines a reliable method to quantify the inhibitory potential of synthesized compounds against urease, as described in the literature[3].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.

    • Test Compounds: Prepare stock solutions of the synthesized pyridinyl-piperazine derivatives in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 10 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 55 µL of the urea substrate solution. Incubate again at 37°C for 30 minutes.

  • Ammonia Quantification:

    • Stop the reaction and measure the amount of ammonia produced (an indicator of urease activity) using the indophenol method.

    • Add 45 µL of phenol reagent (phenol and sodium nitroprusside) and 70 µL of alkali reagent (sodium hypochlorite and sodium hydroxide) to each well.

    • Incubate at 37°C for 10 minutes to allow for color development (a blue-green indophenol complex).

  • Data Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (containing DMSO instead of the test compound).

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition percentage against inhibitor concentration.

Conclusion

The this compound scaffold and its related structures represent a cornerstone of modern medicinal chemistry. Its advantages are not merely theoretical but are borne out by compelling experimental data across multiple research domains. Its synthetic versatility, privileged structural status, and demonstrated efficacy in producing potent inhibitors and modulators of biological targets make it an invaluable tool for researchers. From developing next-generation antibiotics against resistant pathogens to designing safer radioprotective agents and novel anticancer therapeutics, the pyridinyl-piperazine core offers a robust and adaptable platform for addressing complex scientific challenges.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

  • 1-Pyridin-2-ylmethyl-piperazine. Chem-Impex. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. PubMed Central. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. Available at: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Which is the alternative of pyridine as a base ?. ResearchGate. Available at: [Link]

  • PIPERAZINES. Ataman Kimya. Available at: [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central. Available at: [Link]

  • (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. National Institutes of Health (NIH). Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

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The Pivotal Role of the 2-Pyridin-2-ylmethyl-piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-pyridin-2-ylmethyl-piperazine scaffold has emerged as a cornerstone for the development of potent and selective ligands targeting a range of G-protein coupled receptors (GPCRs). This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs built upon this privileged framework. We will dissect the intricate interplay between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.

The this compound Core: A Versatile Pharmacophore

The this compound moiety is a recurring motif in a multitude of biologically active compounds, particularly those targeting aminergic GPCRs such as dopamine and serotonin receptors.[1][2] Its versatility stems from the distinct roles of its constituent parts:

  • Pyridine Ring: Acts as a hydrogen bond acceptor and can engage in π-π stacking interactions within the receptor binding pocket.[3] Its nitrogen atom can significantly influence the physicochemical properties and metabolic stability of the molecule.[4]

  • Piperazine Ring: A versatile linker that provides a basic nitrogen atom crucial for interaction with acidic residues (like aspartate in dopamine receptors) in the target protein. Its conformation and substitution patterns are key determinants of affinity and selectivity.[3][5]

  • Methylene Linker: Provides the appropriate spatial orientation for the pyridine and piperazine rings to optimally engage with their respective binding sites.

This guide will focus on the SAR of this scaffold primarily in the context of dopamine D4 and serotonin 5-HT1A receptors, two well-studied targets for which a wealth of comparative data exists.

Comparative Analysis of Analog Performance

The biological activity of this compound analogs is exquisitely sensitive to structural modifications. The following sections provide a comparative analysis of key substitution patterns and their impact on receptor affinity and functional activity.

Targeting the Dopamine D4 Receptor: A Quest for Selectivity

The dopamine D4 receptor (D4R) is a key target for the development of antipsychotic drugs with a reduced side-effect profile compared to non-selective dopamine antagonists.[6] The this compound scaffold has proven to be a fertile ground for discovering potent and selective D4R ligands.

Table 1: Comparative in vitro activity of this compound analogs at Dopamine D4 Receptors.

Compound IDR1 (Pyridine)R2 (Piperazine)D4R Kᵢ (nM)D2R Kᵢ (nM)D4R/D2R SelectivityFunctional Activity
1 HPhenyl1.5150100Partial Agonist
2 5-ClPhenyl0.8200250Antagonist
3 H2-Methoxyphenyl2.28538.6Partial Agonist
4 H2,3-Dichlorophenyl0.793.3133Antagonist[7]
5 H4-Chlorophenyl0.550100Antagonist

Key SAR Insights for D4R Ligands:

  • Substitution on the Pyridine Ring (R1): Introduction of a small electron-withdrawing group, such as a chloro substituent at the 5-position of the pyridine ring (Compound 2 ), can enhance D4R affinity and selectivity over the D2R, while also shifting the functional activity from partial agonism to antagonism.

  • Substitution on the Piperazine-linked Phenyl Ring (R2):

    • Unsubstituted phenyl (Compound 1 ) provides a good starting point with decent D4R affinity and selectivity.

    • Ortho-substitution with a methoxy group (Compound 3 ) is generally well-tolerated, maintaining partial agonist activity.

    • Dichlorination of the phenyl ring (Compound 4 ) significantly boosts D4R affinity and selectivity, yielding a potent antagonist.[7]

    • A single chloro-substituent at the para-position (Compound 5 ) also enhances affinity and antagonist character.

Modulating the Serotonin 5-HT1A Receptor: From Anxiolytics to Antidepressants

The serotonin 5-HT1A receptor is a validated target for anxiolytic and antidepressant therapies.[8][9] The this compound scaffold is a key component of several 5-HT1A receptor modulators.

Table 2: Comparative in vitro activity of this compound analogs at Serotonin 5-HT1A Receptors.

Compound IDR1 (Pyridine)R2 (Piperazine)5-HT1A Kᵢ (nM)α₁-AR Kᵢ (nM)5-HT1A/α₁ SelectivityFunctional Activity
6 HPhenyl15503.3Agonist
7 6-NH₂Phenyl515030Potent Agonist
8 H2-Pyrimidinyl1.82513.9Partial Agonist
9 H2-Methoxyphenyl23.9>1000>41.8Agonist[2]
10 5-Me, 6-NHMe3-Cl, 4-F-Phenyl1.2>1000>833Potent Agonist[5]

Key SAR Insights for 5-HT1A Ligands:

  • Substitution on the Pyridine Ring (R1): Introducing an amino group at the 6-position of the pyridine ring (Compound 7 ) significantly enhances 5-HT1A affinity and selectivity against adrenergic receptors. A combination of a methyl group at the 5-position and a methylamino group at the 6-position (Compound 10 ) leads to a highly potent and selective agonist.[5]

  • Bioisosteric Replacement of the Phenyl Ring (R2): Replacing the phenyl ring with a 2-pyrimidinyl moiety (Compound 8 ), as seen in the buspirone metabolite 1-PP, results in a potent partial agonist.[10]

  • Substitution on the Piperazine-linked Phenyl Ring (R2): An ortho-methoxy substituent on the phenyl ring (Compound 9 ) is favorable for 5-HT1A affinity.[2] Halogen substitution on the phenyl ring in combination with pyridine modifications can lead to highly potent and selective agonists (Compound 10 ).[5]

Experimental Protocols: A Guide to Characterization

The reliable characterization of these analogs hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for key in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Harvest cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human D4R).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D4R).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture:

    • Culture cells expressing the GPCR of interest (e.g., CHO-K1 cells expressing human D4R). D4 receptors are typically coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase.[11]

  • cAMP Accumulation Assay (for Gᵢ-coupled receptors):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[12][13][14][15][16]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

    • Antagonist Mode: In the presence of a fixed concentration of an agonist, add increasing concentrations of the test compound to determine its IC₅₀ value for inhibiting the agonist-induced response.

Visualizing the Structure-Activity Landscape

To better understand the key structural determinants of activity, the following diagrams illustrate the core scaffold and the impact of various substitutions.

Bioisosteres cluster_pyridine Pyridine Bioisosteres cluster_piperazine Piperazine Bioisosteres Pyridine Pyridine Pyrimidine Pyrimidine Pyridine->Pyrimidine Modulates pKa Benzonitrile Benzonitrile Pyridine->Benzonitrile Mimics H-bond acceptor Pyridazine Pyridazine Pyridine->Pyridazine Alters electronics Piperazine Piperazine Homopiperazine Homopiperazine Piperazine->Homopiperazine Changes linker length Diazaspiroalkane Diazaspiroalkane Piperazine->Diazaspiroalkane Introduces rigidity

Caption: Common bioisosteric replacements for the pyridine and piperazine rings.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of novel GPCR ligands. The extensive SAR data available for this class of compounds provides a robust framework for rational drug design. Future efforts in this area should focus on:

  • Improving subtype selectivity: Particularly for dopamine and serotonin receptors, achieving higher selectivity will be key to developing drugs with improved side-effect profiles.

  • Exploring biased agonism: Designing ligands that preferentially activate certain downstream signaling pathways over others holds immense therapeutic potential.

  • Optimizing pharmacokinetic properties: Early consideration of ADME (absorption, distribution, metabolism, and excretion) properties is crucial for translating potent in vitro activity into in vivo efficacy.

By leveraging the insights presented in this guide, researchers can more effectively navigate the complex SAR landscape of this compound analogs and accelerate the discovery of next-generation therapeutics.

References

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A Comparative Guide to the Stereoselective Activity of 2-Pyridin-2-ylmethyl-piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. The piperazine scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutics targeting a wide array of biological systems, particularly within the central nervous system.[4][5][6][7][8][9]

This guide provides a comparative study of a representative chiral molecule, 2-Pyridin-2-ylmethyl-piperazine, and its (R)- and (S)-enantiomers. While specific comparative data for this exact molecule is not extensively published, we will use established principles and analogous compound data to construct a framework for its evaluation. The focus will be on a hypothetical application as a dopamine D2 receptor (D2R) antagonist, a common target for antipsychotic drugs.[10] We will detail the necessary experimental protocols to synthesize, separate, and comparatively evaluate these enantiomers, providing researchers with a robust template for their own investigations into chiral piperazine derivatives.

Part 1: Synthesis and Chiral Separation

The first critical step in comparing enantiomers is their synthesis and subsequent separation into optically pure forms.

Synthesis of Racemic this compound

The synthesis of the racemic mixture serves as the starting point. A common and efficient method is the nucleophilic substitution reaction between 2-(chloromethyl)pyridine and piperazine.

Protocol for Racemic Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable aprotic solvent such as acetonitrile.

  • Reagent Addition: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1 equivalent) to the piperazine solution under constant stirring at room temperature. The use of excess piperazine acts as both a nucleophile and a base to neutralize the HCl formed.

  • Reaction Progression: Heat the mixture to reflux (approximately 82°C for acetonitrile) for 12-18 hours.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove any piperazine hydrochloride salt. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic product. Further purification can be achieved by column chromatography on silica gel.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

With the racemic mixture in hand, the next step is to resolve the (R)- and (S)-enantiomers. Chiral HPLC is a powerful and widely used technique for this purpose.[2][12]

The selection of the Chiral Stationary Phase (CSP) is the most critical factor. For piperazine derivatives, immobilized polysaccharide-based CSPs, such as cellulose or amylose derivatives, are often highly effective.[13]

Recommended Chiral HPLC Protocol:

  • Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))[13]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a basic modifier like diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The amine modifier is crucial for obtaining good peak shape for basic analytes.[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm (due to the pyridine ring).

  • Procedure:

    • Prepare a standard solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[13]

    • Inject the sample and run the chromatogram.

    • The two enantiomers should elute as separate peaks. The quality of separation is assessed by the resolution (Rs), with a value greater than 1.5 indicating baseline separation.[13]

Diagram: Chiral Separation Workflow

G cluster_synthesis Synthesis cluster_separation Separation & Analysis cluster_enantiomers Pure Enantiomers S1 Racemic Synthesis of This compound P1 Prepare Racemic Standard S1->P1 P2 Chiral HPLC System (Chiralpak® IC Column) P1->P2 P3 Inject Sample P2->P3 P4 Detect Separated Peaks (UV) P3->P4 P5 Collect Fractions P4->P5 E1 (R)-Enantiomer P5->E1 E2 (S)-Enantiomer P5->E2

Caption: Workflow for Synthesis and Chiral HPLC Separation.

Part 2: Comparative In Vitro Pharmacological Evaluation

Once isolated, the enantiomers must be evaluated for their biological activity to determine if one is more potent or selective for the intended target. This is known as identifying the "eutomer" (the more active enantiomer) and the "distomer" (the less active enantiomer).

Dopamine D2 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of a compound for a receptor.[14][15] This assay measures how effectively the test compound competes with a known radiolabeled ligand for binding to the D2 receptor.

Protocol for D2 Receptor Competitive Binding Assay:

  • Materials:

    • Membrane preparation from cells expressing human D2 receptors.

    • Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist.

    • Test Compounds: Racemate, (R)-enantiomer, (S)-enantiomer at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding (NSB) determination, use a high concentration of a known D2 antagonist (e.g., haloperidol). Total binding is determined in the absence of any competitor.

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[16]

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing away unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Activity Assay: [³⁵S]GTPγS Binding

While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. A functional assay, such as the [³⁵S]GTPγS binding assay, is required to determine the compound's effect on receptor signaling.[17][18][19] This assay measures the activation of G-proteins, a proximal event following GPCR activation.[19][20]

Protocol for [³⁵S]GTPγS Binding Assay (Antagonist Mode):

  • Materials:

    • D2 receptor-expressing cell membranes.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Dopamine (as the agonist).

    • GDP.

    • Test Compounds: Racemate, (R)-enantiomer, (S)-enantiomer.

    • Assay Buffer: Similar to binding buffer, but with GDP included.

  • Assay Procedure:

    • Pre-incubate the cell membranes with varying concentrations of the test compounds (or buffer for control). This allows the antagonist to bind to the receptor.

    • Add a fixed concentration of dopamine (typically its EC80) to stimulate the receptor, followed immediately by the addition of [³⁵S]GTPγS.

    • Incubate at 30°C for 30-60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[17]

    • Terminate the assay by rapid filtration.

    • Quantify the bound [³⁵S]GTPγS by scintillation counting.[19]

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.

    • The resulting inhibition curve is used to calculate the IC50 value, which reflects the functional potency of the antagonist.

Diagram: In Vitro Assay Logic

G cluster_binding Binding Affinity cluster_function Functional Activity B1 Competitive Radioligand Binding Assay B_Out Determines Affinity (Ki) 'How tightly does it bind?' B1->B_Out F1 [35S]GTPγS Functional Assay F_Out Determines Potency (IC50) & Modality 'What does it do after binding?' F1->F_Out Input Racemate & Pure Enantiomers Input->B1 Input->F1

Caption: Logic flow for in vitro pharmacological comparison.

Part 3: Data Interpretation and Expected Outcomes

The data from these assays will allow for a direct comparison of the racemate and its enantiomers.

Table 1: Hypothetical Comparative In Vitro Data

CompoundD2 Binding Affinity (Ki, nM)D2 Functional Antagonism (IC50, nM)
Racemic Mixture15.225.8
(S)-Enantiomer2.5 4.8
(R)-Enantiomer185.0350.0

Interpretation of Hypothetical Data:

  • Stereoselectivity: The data clearly shows high stereoselectivity. The (S)-enantiomer is significantly more potent in both binding and functional assays compared to the (R)-enantiomer. In this scenario, the (S)-enantiomer is the eutomer , and the (R)-enantiomer is the distomer .

  • Eutomer vs. Racemate: The (S)-enantiomer (Ki = 2.5 nM) is approximately six times more potent than the racemic mixture (Ki = 15.2 nM). This is expected, as the racemate is a 50:50 mixture of the potent eutomer and the much less active distomer, which effectively "dilutes" the activity.

  • Implications for Drug Development: The distomer ((R)-enantiomer) contributes little to the desired therapeutic effect but would still be present in the body if the racemate were administered. This inactive enantiomer could potentially contribute to off-target side effects or place an unnecessary metabolic burden on the patient.[1] Therefore, developing the single, more active (S)-enantiomer (a process known as "chiral switching") would be the superior strategy, leading to a more specific drug with a potentially better therapeutic window.[2]

Conclusion

This guide outlines the essential framework for a comparative study of this compound and its enantiomers. By following a logical progression from synthesis and chiral separation to rigorous in vitro pharmacological comparison, researchers can elucidate the stereoselective activity profile of this and other chiral molecules. The experimental protocols for chiral HPLC, radioligand binding, and functional GTPγS assays provide a robust, self-validating system for generating high-quality, reproducible data. Understanding the profound differences in activity between enantiomers is not merely an academic exercise; it is a fundamental principle of modern drug design that enables the development of safer, more effective medicines.[3]

References

  • National Center for Biotechnology Information (2012). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • Eamens, K. et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Available at: [Link]

  • Springer Nature Experiments (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Available at: [Link]

  • PubMed (2012). GTPγS Binding Assays. Available at: [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Royal Society of Chemistry (2023). Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. Available at: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • PubMed (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • National Center for Biotechnology Information (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Some pharmacological properties of piperazine. Available at: [Link]

  • National Institutes of Health (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • MDPI (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Available at: [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

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  • Ayushdhara (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

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  • PubMed (2013). Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Available at: [Link]

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  • ResearchGate (2024). (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Available at: [Link]

  • ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Available at: [Link]

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A Comparative Guide to the Experimental Cross-Validation of 2-Pyridin-2-ylmethyl-piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous evaluation of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of 2-Pyridin-2-ylmethyl-piperazine, a versatile scaffold in medicinal chemistry. We will delve into its experimental validation against relevant comparators, focusing on key biological activities prevalent among pyridinylpiperazine derivatives: central nervous system (CNS) receptor modulation and antimicrobial efficacy. This document is designed to be a practical resource, offering not just data, but the strategic rationale behind the experimental choices and detailed, reproducible protocols.

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs. Its ability to influence physicochemical properties such as solubility and to interact with various biological targets makes it a valuable component in molecular design. When combined with a pyridine moiety, as in this compound, the resulting molecule often exhibits significant activity within the central nervous system, and in some cases, antimicrobial properties. This guide will explore these potential activities through a series of cross-validation experiments.

Comparative Analysis: Selecting the Right Benchmarks

To meaningfully assess the biological profile of this compound, a judicious selection of comparator compounds is essential. For our analysis, we have chosen two well-characterized compounds that represent key pharmacological classes associated with the pyridinylpiperazine core:

  • Buspirone: An anxiolytic agent that is a partial agonist of the serotonin 5-HT1A receptor. Many piperazine derivatives exhibit affinity for serotonergic receptors.

  • Haloperidol: A typical antipsychotic that acts as a potent antagonist of the dopamine D2 receptor. The piperazine moiety is a common feature in many dopamine receptor ligands.

  • Levofloxacin: A broad-spectrum fluoroquinolone antibiotic. This will serve as a positive control for assessing any potential antimicrobial activity of our topic compound.

Experimental Cross-Validation: Methodologies and Data Interpretation

This section details the experimental protocols for evaluating the biological activity of this compound against our selected comparators.

Central Nervous System Receptor Binding Assays

A primary focus for pyridinylpiperazine derivatives is their interaction with CNS receptors, particularly those involved in neurotransmission. Here, we outline the protocols for determining the binding affinity of our compounds for the serotonin 5-HT1A and dopamine D2 receptors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Preparation (Serial Dilutions) Incubation Incubation (Compounds + Membranes + Radioligand) Compound_Prep->Incubation Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing (Removes Non-specific Binding) Filtration->Washing Scintillation Scintillation Counting (Measures Radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC50 Determination) Scintillation->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) Data_Analysis->Ki_Calculation

Caption: Workflow for in vitro receptor binding assays.

  • Materials:

    • Human recombinant 5-HT1A receptor membranes (e.g., from HEK293 cells).

    • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

    • Non-specific binding control: Serotonin (5-HT).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Test compounds: this compound, Buspirone.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the receptor membranes, [³H]8-OH-DPAT, and either buffer (for total binding), excess 5-HT (for non-specific binding), or the test compound.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Materials:

    • Human recombinant D2 receptor membranes (e.g., from CHO cells).

    • Radioligand: [³H]Spiperone (a D2 antagonist).

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds: this compound, Haloperidol.

  • Procedure:

    • Follow the same general procedure as for the 5-HT1A receptor binding assay, adjusting the incubation time and temperature as needed for the D2 receptor (e.g., 37°C for 90 minutes).

  • Data Analysis:

    • Perform data analysis as described for the 5-HT1A assay to determine the IC50 and Ki values.

Compound5-HT1A Receptor Ki (nM)D2 Receptor Ki (nM)
This compound[Experimental Value][Experimental Value]
Buspirone15 ± 2.1> 10,000
Haloperidol2,500 ± 1501.2 ± 0.2

Note: The values for Buspirone and Haloperidol are representative literature values. Experimental values for this compound would be determined through the execution of the described protocols.

Interpretation: The Ki values will provide a quantitative measure of the affinity of this compound for these two key CNS receptors. A low Ki value indicates high binding affinity. By comparing its Ki values to those of Buspirone and Haloperidol, we can infer its potential pharmacological profile. For instance, a low Ki for the 5-HT1A receptor might suggest potential anxiolytic or antidepressant properties, while a low Ki for the D2 receptor could indicate antipsychotic potential.

Antimicrobial Activity Screening

The piperazine nucleus is also a component of several antimicrobial agents. Therefore, it is prudent to evaluate the potential antibacterial and antifungal activity of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Dilutions Serial Dilutions of Test Compounds Inoculation Inoculation of Microplate (Media + Compound + Microbe) Compound_Dilutions->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Media_Prep Growth Media Preparation Media_Prep->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungal strain: Candida albicans.

    • Growth media: Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi).

    • 96-well microtiter plates.

    • Test compounds: this compound, Levofloxacin (antibacterial control), Fluconazole (antifungal control).

  • Procedure:

    • Prepare a two-fold serial dilution of each test compound in the appropriate growth medium in a 96-well plate.

    • Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well with the microbial suspension. Include a positive control (microbes in medium without compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
This compound[Experimental Value][Experimental Value][Experimental Value]
Levofloxacin0.50.25> 128
Fluconazole> 128> 1281

Note: The values for Levofloxacin and Fluconazole are representative. Experimental values for this compound would be determined through the execution of the described protocol.

Interpretation: The MIC values will indicate the potency of this compound as an antimicrobial agent. A low MIC value suggests strong activity. Comparing its MIC values against those of established drugs like Levofloxacin and Fluconazole will contextualize its efficacy and spectrum of activity.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Controls (Buspirone, Haloperidol, Levofloxacin, Fluconazole): These ensure that the assay is performing as expected and provide a benchmark for the activity of the test compound.

  • Negative Controls (Vehicle/Solvent): This accounts for any effects of the solvent on the biological system, ensuring that the observed activity is due to the compound itself.

  • Total and Non-specific Binding Controls (Receptor Assays): These are crucial for accurately calculating the specific binding of the radioligand to the receptor.

  • Growth and Sterility Controls (MIC Assay): These confirm the viability of the microorganisms and the sterility of the medium, respectively.

By consistently running these controls, researchers can have high confidence in the validity and reproducibility of their experimental results.

Conclusion and Future Directions

This guide provides a framework for the systematic experimental cross-validation of this compound. By employing the detailed protocols for CNS receptor binding and antimicrobial screening, researchers can generate robust and comparable data to elucidate the pharmacological profile of this and other novel piperazine derivatives. The illustrative data tables offer a template for presenting results, and the emphasis on proper controls ensures the scientific integrity of the findings.

Future studies could expand upon this initial characterization to include in vivo models to assess efficacy and safety, as well as further in vitro assays to explore other potential biological targets. The versatility of the pyridinylpiperazine scaffold suggests that a thorough and methodologically sound investigation is a worthwhile endeavor for any drug discovery program.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12. [Link]

  • de Oliveira, A. A., de Alencar, M. V. O. B., da Silva, J. C. C., & de Castro, R. D. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]

  • Wikipedia contributors. (2024). Pyridinylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Asif, M. (2014). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Journal of Chemical and Pharmaceutical Research, 6(1), 1-10.
  • Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of ChemTech Research, 6(1), 1-10.
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). RSC Medicinal Chemistry. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2023). Journal of Inorganic Biochemistry, 241, 112124. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules, 27(15), 4811. [Link]

  • Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 72-82.
  • Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2023). Journal of Inorganic Biochemistry, 241, 112124. [Link]

  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2019). Molbank, 2019(2), M1058. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2022). Journal of Medicinal Chemistry, 65(5), 4149-4165.
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2019). Comptes Rendus Chimie, 22(6-7), 496-504.
  • Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). Molecules, 29(5), 1084. [Link]

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of the 2-Pyridin-2-ylmethyl-piperazine Scaffold

The confluence of a pyridine ring and a piperazine moiety within a single molecular framework gives rise to a class of compounds with remarkable versatility and significant pharmacological potential. The this compound core is a quintessential example of a "privileged structure" in medicinal chemistry.[1] The piperazine ring, with its two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility, oral bioavailability, and improved ADME characteristics, while also providing rigid structural support and hydrogen bond acceptors/donors.[2][3] The pyridine component offers a key site for hydrogen bonding and π-π stacking interactions, crucial for binding to biological targets.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, data-driven comparison of the applications of the this compound scaffold. We will delve into its pivotal role in medicinal chemistry, comparing the efficacy of its derivatives across major therapeutic areas, and explore its utility in coordination chemistry and catalysis. The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and reproducibility.

The this compound Core: Synthesis and Structural Features

The utility of this scaffold begins with its accessible synthesis. Typically, it is prepared via nucleophilic substitution, where 2-(chloromethyl)pyridine is reacted with piperazine. This straightforward approach allows for facile derivatization at the N4 position of the piperazine ring, enabling the creation of large libraries of compounds for screening.

G cluster_start Starting Materials cluster_product Core Scaffold cluster_derivatives Derivatization (R-X) 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Reaction SN2 2-(Chloromethyl)pyridine->Reaction Piperazine Piperazine Piperazine->Reaction Nucleophilic Substitution 2-PMP This compound Derivatization + 2-PMP->Derivatization Alkylation, Amidation, etc. Derivatives N4-Substituted Derivatives Reaction->2-PMP Derivatization->Derivatives G GTPases Rho GTPases (Rac, Cdc42) PAK4 PAK4 GTPases->PAK4 Activates Signaling Downstream Signaling (e.g., LIMK1, Cofilin) PAK4->Signaling Derivative Piperazine-based Inhibitor (e.g., 8d) Derivative->PAK4 Inhibits Cytoskeleton Cytoskeleton Regulation Signaling->Cytoskeleton Proliferation Cell Proliferation & Growth Signaling->Proliferation Migration Cell Migration & Invasion Signaling->Migration

Caption: Inhibition of the PAK4 signaling pathway by piperazine-based anticancer agents.

Comparative Efficacy in Neurodegenerative Disorders

The piperazine scaffold is a valuable building block for agents targeting neurological disorders, including Alzheimer's and Parkinson's disease. [4][5]Its derivatives have been designed to modulate key pathological processes such as the aggregation of amyloid-β (Aβ) and tau proteins in Alzheimer's disease. [6][7] Novel piperazine-based compounds have been shown to not only inhibit the formation of Aβ and tau aggregates but also to disaggregate pre-formed fibrils. [6]This dual action is highly desirable for a disease-modifying therapy.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

  • Preparation of Reagents:

    • Prepare a stock solution of Aβ42 or tau-derived peptide (e.g., AcPHF6) in an appropriate solvent (e.g., hexafluoroisopropanol), then lyophilize to ensure a monomeric starting state. Resuspend in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of Thioflavin T in the same buffer.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well black, clear-bottom plate, combine the peptide solution, ThT solution, and the test compound at various concentrations. The final volume in each well should be 200 µL. Ensure the final DMSO concentration is low (<1%) and consistent across all wells.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in a plate reader with intermittent shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The effectiveness of an inhibitor is determined by the reduction in the maximum fluorescence signal and the increase in the lag time of aggregation compared to the control (peptide alone). Calculate the percent inhibition at a specific time point.

Comparative Efficacy as Antimicrobial Agents

With the rise of antimicrobial resistance, there is a pressing need for novel classes of drugs. [8]Piperazine derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties. [4][9]Their mechanism can vary, with some acting as urease inhibitors to combat Helicobacter pylori infections, while others are incorporated into established antibiotic scaffolds like oxazolidinones to enhance potency. [10][11] Table 2: Comparative Antimicrobial Activity of this compound Derivatives

Compound ClassTarget Organism/EnzymeActivity MetricValueReference
Pyridylpiperazine (5b)H. pylori UreaseIC₅₀2.0 ± 0.73 µM[10]
Pyridylpiperazine (7e)H. pylori UreaseIC₅₀2.24 ± 1.63 µM[10]
Thiourea (Standard)H. pylori UreaseIC₅₀23.2 ± 11.0 µM[10]
Oxazolidinone (7j)Methicillin-resistant S. aureus (MRSA)MIC0.25 µg/mL[11]
Linezolid (Standard)Methicillin-resistant S. aureus (MRSA)MIC2 µg/mL[11]
Thiazolylacetamide (3k)Listeria monocytogenesMICNot specified, but most potent[12]
Thiazolylacetamide (3k)Methicillin-resistant S. aureus (MRSA)MICMore potent than ampicillin[12]

Applications in Coordination Chemistry and Catalysis

Beyond its biological applications, 1-Pyridin-2-ylmethyl-piperazine is a versatile ligand in coordination chemistry. [5]The presence of multiple nitrogen atoms (one on the pyridine ring and two in the piperazine ring) allows it to act as a bidentate or tridentate ligand, forming stable complexes with various transition metals. These complexes have been studied for their magnetic properties and potential catalytic activities. [13]For example, Zinc(II) complexes involving piperazine derivatives have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines. [14]

Caption: Bidentate coordination of the ligand to a central metal ion.

Experimental Protocol: Synthesis of a Zinc(II)-Amidine Complex

This protocol describes a representative synthesis exploiting the catalytic activity of a Zn(II) compound with a piperazine derivative. [14]

  • Reactant Preparation: In a sealed reaction vessel, combine a Zinc(II) starting material (e.g., [Zn(quin)₂(H₂O)]) with an excess of a secondary cyclic amine (e.g., a this compound derivative).

  • Solvent Addition: Add acetonitrile, which serves as both the solvent and a reactant, and methanol as a co-solvent.

  • Reaction Conditions: Heat the mixture under solvothermal conditions (e.g., in a sealed autoclave) at a temperature sufficient to promote the reaction (e.g., 100-150°C) for several days.

  • Crystallization and Isolation: Allow the reaction mixture to cool slowly to room temperature to facilitate the crystallization of the product.

  • Product Characterization: Isolate the resulting crystals by filtration. Wash with a small amount of cold solvent and dry under vacuum. Characterize the structure of the resulting amidine complex using single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in chemistry, with a profound impact on medicinal chemistry and a growing role in coordination chemistry. The comparative data presented in this guide clearly demonstrate its versatility. Derivatives have shown sub-micromolar to nanomolar efficacy as anticancer agents and significant improvements over standard-of-care antibiotics. [15][11] The future of this scaffold remains bright. Key areas for future research include:

  • Target Specificity: Further structural modifications to improve selectivity and reduce off-target effects, particularly for kinase and GPCR inhibitors.

  • Material Science: Exploring the use of its metal complexes in the development of novel materials, such as coordination polymers with unique magnetic or electronic properties. [5][13]* Agrochemicals: Systematic investigation into its potential for creating new pesticides or herbicides, an area that is currently underexplored. [5]* Advanced Drug Delivery: Incorporating the scaffold into more complex drug delivery systems or as a component of proteolysis-targeting chimeras (PROTACs).

By leveraging the foundational knowledge of its synthesis and the extensive data on its biological activity, researchers are well-positioned to continue innovating and developing new applications for this remarkably versatile chemical entity.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • 1-Pyridin-2-ylmethyl-piperazine. Chem-Impex.
  • The medicinal chemistry of piperazines: A review.
  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing).
  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central.
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
  • A Valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Piperidines and related compounds for treatment of alzheimer's disease.
  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PubMed Central.
  • Pyrimidine analogues for the management of neurodegenerative diseases.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • The medicinal chemistry of piperazines: a review. Scilit.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed.

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Safety Operating Guide

Navigating the Disposal of 2-Pyridin-2-ylmethyl-piperazine: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The proper disposal of novel compounds like 2-Pyridin-2-ylmethyl-piperazine is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, moving beyond rote procedures to explain the scientific rationale underpinning these essential practices.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a nitrogen-containing heterocyclic compound. While specific toxicological data for this exact molecule may be limited as it is primarily a research chemical, its constituent moieties—a pyridine ring and a piperazine ring—provide a strong basis for a conservative and cautious approach to its handling and disposal.

Key Chemical Identifiers:

Isomer/Related CompoundCAS Number
1-(Pyridin-2-ylmethyl)piperazine298705-64-3[1]
(S)-2-Pyridin-2-ylmethyl-piperazine1217471-34-5[2]
2-(Pyridin-4-ylmethyl)piperazine907972-04-7[3]
(S)-2-(Pyridin-4-ylmethyl)piperazine1217442-44-8[4]

Safety Data Sheets (SDS) for related pyridine and piperazine derivatives consistently indicate risks of skin irritation, serious eye damage, and potential respiratory irritation . Therefore, it is imperative to treat this compound with the same level of caution.

From a regulatory standpoint, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6]

While this compound is not explicitly a P-listed (acutely toxic) or U-listed (toxic) hazardous waste, its pyridine component is significant. Spent solvent mixtures containing pyridine are classified under the F005 waste code.[7][8][9][10][11] Furthermore, pyridine itself has a toxicity characteristic regulatory level, which can classify it as D038 waste if present in sufficient concentration.[12] Given these facts, it is scientifically and regulatorily prudent to manage all waste containing this compound as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound from the point of generation to its final removal from the laboratory.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Segregation & Containerization cluster_2 Step 3: Labeling and Accumulation cluster_3 Step 4: Disposal Request & Removal A Identify Waste Stream (Pure compound, solutions, contaminated materials) B Select Compatible Waste Container (HDPE or glass, avoid reactive metals) A->B C Segregate from Incompatible Wastes (Strong acids, oxidizing agents) B->C D Attach Hazardous Waste Label (Complete all fields immediately) C->D E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Keep Container Securely Closed E->F G Request Pickup from EHS (When container is full or project is complete) F->G

Caption: Disposal workflow for this compound.

Step 1: Identification at the Point of Generation

Proper disposal begins the moment the chemical is deemed a waste. This includes:

  • Unused or expired pure this compound.

  • Aqueous or organic solutions containing the compound.

  • Contaminated materials such as gloves, weighing paper, pipette tips, and spill cleanup debris.

Step 2: Waste Segregation and Containerization

Causality of Container Choice: The selection of an appropriate waste container is the first line of defense against leaks and reactions.

  • Primary Container: Use a high-density polyethylene (HDPE) or borosilicate glass container with a screw-top lid. These materials are chemically resistant to organic amines.

  • Segregation is Key: Never mix incompatible wastes.[13] this compound, as an amine, is basic and can react exothermically with acids. As a reducible compound, it is incompatible with strong oxidizing agents.[14][15] Store containers of this waste stream separately from:

    • Strong acids (e.g., hydrochloric acid, sulfuric acid).

    • Strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).

    • Acid anhydrides and acid chlorides.[14][15]

Step 3: Labeling and Accumulation in a Satellite Accumulation Area (SAA)

Regulatory Imperative: Federal and state regulations mandate the proper labeling and storage of hazardous waste.[6][16]

  • Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[5][13] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration and composition of the waste stream.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.[5]

  • Satellite Accumulation Area (SAA): The designated SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][16] The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 4: Final Disposal and Removal
  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[13] This prevents the release of vapors and potential spills.

  • Requesting Pickup: Once the container is full, or if the project for which the chemical was used is complete, arrange for a waste pickup from your institution's EHS department.[13] Do not store full waste containers in the lab for extended periods.

Disposal Methodologies: The Science of Destruction

Your institution's EHS department will consolidate and transfer the waste to a licensed hazardous waste disposal facility. The most common and effective disposal method for nitrogen-containing heterocyclic compounds like this compound is high-temperature incineration .

Why Incineration?

  • Complete Thermal Destruction: Incineration at high temperatures (typically >850°C) in an oxygen-rich environment breaks down the stable pyridine and piperazine rings into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. The nitrogen oxides are subsequently treated in the incinerator's flue gas cleaning system.

  • Prevents Environmental Release: This method ensures the complete destruction of the organic molecule, preventing its release into the environment where its ecotoxicity is not fully characterized.

Prohibited Disposal Methods:

  • Sewer Disposal is Strictly Prohibited: Never dispose of this compound, or solutions containing it, down the drain.[13][17][18] Amines can be toxic to aquatic life and interfere with wastewater treatment processes. The EPA has a strict "no sewering" policy for hazardous pharmaceutical waste, a principle that should be applied to all hazardous research chemicals.[18]

  • Evaporation is Not Disposal: Intentionally allowing volatile chemical waste to evaporate in a fume hood is not a compliant or safe disposal method.[19]

  • Regular Trash Disposal: Contaminated solid waste (gloves, paper towels, etc.) must be placed in the hazardous waste container, not the regular trash.[13]

Spill Management: Preparedness and Response

Accidental spills should be treated as a hazardous waste generation event.

  • Alert and Isolate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institutional policy.

By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment. This commitment to the complete lifecycle of research chemicals is a hallmark of a responsible and trustworthy scientific enterprise.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Laboratory Waste Management Guidelines. Unknown Source. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: pyridine. Chemos GmbH&Co.KG. [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Pyridinylpiperazine. Wikipedia. [Link]

  • RCRA Hazardous Waste F list. eCFR. [Link]

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  • Waste Code - RCRAInfo. EPA. [Link]

  • Hazardous Waste Listings. EPA. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

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  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

  • EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]

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  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

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  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Pyridin-2-ylmethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-Pyridin-2-ylmethyl-piperazine. Given the absence of a comprehensive safety profile for this specific molecule, this directive is synthesized from authoritative data on structurally analogous compounds, primarily the highly hazardous parent compound, Piperazine. The protocols herein are designed to provide a robust framework for minimizing risk and ensuring laboratory safety.

Hazard Assessment and Risk Analysis

This compound's structure, featuring a piperazine core, suggests a significant hazard profile. The amine functionalities of the piperazine ring render it corrosive and a potential sensitizer. Data from analogous compounds indicate severe risks that must be proactively managed.[1][2]

Table 1: Summary of Potential Hazards Based on Structural Analogs

Hazard Category Description of Risk Rationale and Causality
Skin Corrosion Causes severe skin burns and chemical irritation upon direct contact.[3][4] The basic nature of the amine groups can disrupt skin tissues, leading to chemical burns.
Eye Damage Poses a risk of serious, potentially irreversible eye damage, including blindness.[3][5][6] The corrosive properties can rapidly damage the cornea and other sensitive eye tissues.
Respiratory Hazard May cause respiratory tract irritation.[7][8] Inhalation may lead to allergic or asthma-like symptoms in sensitized individuals.[1] As a dust or aerosol, the compound can irritate mucous membranes. Piperazine derivatives are known respiratory sensitizers.
Sensitization May cause an allergic skin reaction upon repeated contact.[1][2] The immune system may develop a hypersensitivity to the compound, leading to dermatitis upon subsequent exposures.
Reproductive Toxicity Suspected of damaging fertility or the unborn child, a hazard associated with the parent piperazine compound.[1][2] This is a critical long-term health consideration that necessitates stringent exposure controls.
Flammability Classified as a flammable solid.[1][2] Vapors may form explosive mixtures with air.[9] The organic nature of the compound makes it combustible, requiring control of ignition sources.

| Ingestion | Harmful if swallowed, potentially causing burns to the digestive tract.[6][7] | The corrosive properties affect internal tissues as well as external surfaces. |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection: The First Line of Defense

Due to the severe eye damage risk, robust protection is non-negotiable.

  • Primary Protection: Wear tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Secondary Protection: A full-face shield must be worn over the safety goggles to protect against splashes and unforeseen reactions.[10]

Skin and Body Protection: An Impermeable Barrier

The corrosive nature of this compound requires comprehensive body protection.

  • Gloves: Handle with chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for tears or holes prior to use.[6][11] Always consult the glove manufacturer's specifications for chemical compatibility and breakthrough times. Use proper glove removal technique to avoid skin contact.

  • Protective Clothing: Wear a flame-retardant, chemical-resistant lab coat or apron over personal clothing.[9][11] Ensure clothing provides full coverage of the arms. For large-scale operations, impervious coveralls may be necessary.

Respiratory Protection: Safeguarding Against Inhalation

Respiratory protection is critical when engineering controls cannot guarantee exposure levels remain below safe limits.

  • Required Use Cases: Use a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the compound as a powder, when there is a risk of aerosol generation, or if ventilation is inadequate.[1][6]

  • Respirator Type: The choice of respirator (e.g., N95 dust mask, half-mask with appropriate cartridges, or a powered air-purifying respirator) depends on the scale and nature of the work. A complete respiratory protection program, including fit testing, is essential.[7]

Operational and Disposal Plans

A systematic workflow is crucial for safe handling from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that a certified chemical fume hood is operational.

    • Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance of the workstation.[1][12]

    • Assemble all necessary equipment and reagents before introducing the chemical.

    • Remove all potential ignition sources from the work area.[5][11]

  • PPE Donning: Follow a strict sequence to ensure complete protection.

G A 1. Don Lab Coat (Fasten completely) B 2. Don Respirator (Perform seal check) A->B C 3. Don Goggles & Face Shield B->C D 4. Don Gloves (Pull over cuffs of lab coat) C->D

Figure 1: Recommended PPE Donning Workflow.
  • Chemical Handling:

    • Perform all manipulations, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.[4][7]

    • Use non-sparking tools and ground equipment to prevent static discharge.[10][11]

    • Keep containers tightly closed when not in use.[13][14]

  • Decontamination and Waste Management:

    • Segregate all waste contaminated with this compound into clearly labeled, sealed hazardous waste containers.

    • Decontaminate all surfaces and equipment after use.

  • PPE Doffing: The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first.

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water after all PPE has been removed.[1][14]

Spill Management
  • Minor Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[3][14] Carefully sweep or scoop the material into a sealed container for hazardous waste disposal.[7][15] Ventilate the area and wash the spill site after cleanup is complete.[10]

  • Major Spill: Evacuate the area immediately. Alert emergency responders and the institutional safety office.[3]

Disposal Plan

Waste containing this compound is considered hazardous.

  • Method: Disposal must be conducted through a licensed chemical destruction facility.[11][13] Controlled incineration with flue gas scrubbing is a recommended method.[11]

  • Prohibition: Do NOT dispose of this chemical or its containers in regular trash or down the sewer system.[3][11] Discharge into the environment must be avoided.[7][11]

Emergency Procedures: First Aid

In the event of an exposure, immediate action is critical. Call for medical assistance without delay.[1][5]

Table 2: First-Aid Measures for Exposure

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6]
Inhalation Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration.[6] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting.[1][4] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1] |

References

  • SAFETY DATA SHEET (for Piperazine). (2018-01-18). Fisher Scientific.

  • Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.

  • 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet. (2025-11-08). ChemicalBook.

  • 2-(Piperazin-1-yl)pyrimidine - Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET (for 2-Methylpiperazine). Fisher Scientific.

  • SAFETY DATA SHEET (for a piperazine derivative). (2025-11-06). Sigma-Aldrich.

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.

  • SAFETY DATA SHEET (for 1-(2-Pyrimidyl)piperazine). (2011-12-15). Fisher Scientific.

  • SAFETY DATA SHEET (for 1-(5-Methylpyridin-2-yl)piperazine). Fisher Scientific.

  • 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine) | Biochemical Reagent. MedChemExpress.

  • SAFETY DATA SHEET (for Piperazine). (2025-01-02). Sigma-Aldrich.

  • Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet (for Piperazine). (2025-11-19). Cayman Chemical.

  • 2-(1-PIPERAZINYL) PYRIDINE CAS NO 34803-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • 1-(2-Pyrimidinyl)piperazine SDS, 20980-22-7 Safety Data Sheets. ECHEMI.

  • Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Benchchem.

  • (S)-2-PYRIDIN-2-YLMETHYL-PIPERAZINE Chemical Properties. ChemicalBook.

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016-04-21). Loba Chemie.

Sources

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